m-PEG8-C10-phosphonic acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBISXIRWIJPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG8-C10-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG8-C10-phosphonic acid, a bifunctional molecule of significant interest in the field of drug delivery and development. This molecule incorporates a monodisperse polyethylene glycol (PEG) chain (n=8), a C10 alkyl spacer, and a terminal phosphonic acid group. This unique combination of a hydrophilic PEG chain and a strongly binding phosphonic acid headgroup makes it an ideal linker for various bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles. This document details a plausible synthetic route, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to aid researchers in their drug development endeavors.
Introduction
This compound, with the chemical name (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid, is a heterobifunctional linker.[1] The methoxy-terminated PEG8 moiety imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The C10 alkyl chain provides a hydrophobic spacer, and the terminal phosphonic acid group serves as a strong anchor for binding to various surfaces, including metal oxides, or for further chemical modification.
One of the primary applications of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins within the cell. They consist of two ligands connected by a linker; one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation. The length and composition of the PEG-based linker, such as in this compound, are critical parameters that can be tuned to achieve optimal degradation efficacy.
Synthesis of this compound
A plausible and widely utilized synthetic strategy for preparing PEGylated alkyl phosphonic acids involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the desired phosphonic acid.
Proposed Synthetic Workflow
The synthesis commences with a commercially available bromo-terminated m-PEG8-C10 precursor. This precursor undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate ester. The final step is the hydrolysis of the phosphonate ester to the phosphonic acid, which can be achieved under acidic conditions.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate (Michaelis-Arbuzov Reaction)
-
Materials:
-
1-(10-Bromodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosane (m-PEG8-C10-Br)
-
Triethyl phosphite
-
Anhydrous toluene (or neat reaction)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine m-PEG8-C10-Br (1 equivalent) and an excess of triethyl phosphite (e.g., 3-5 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite and any solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or chloroform to afford the pure diethyl phosphonate ester.
-
Step 2: Synthesis of (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid (Acid Hydrolysis)
-
Materials:
-
Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the diethyl phosphonate ester (1 equivalent) in concentrated hydrochloric acid (e.g., 12 M).
-
Heat the mixture to reflux (typically around 110 °C) for 6-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the water and excess HCl by distillation under reduced pressure. Traces of water can be removed by azeotropic distillation with toluene.
-
The resulting crude phosphonic acid can be further purified by recrystallization or by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of the target molecule.
-
1H NMR: This technique is used to confirm the presence of the PEG chain, the alkyl spacer, and the terminal methoxy group. The characteristic broad signal of the PEG ethylene glycol units is expected around 3.6 ppm. Signals corresponding to the C10 alkyl chain will appear in the upfield region (around 1.2-1.8 ppm). The methoxy group should appear as a singlet at approximately 3.3 ppm.
-
31P NMR: Phosphorus-31 NMR is crucial for confirming the formation of the phosphonic acid. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment. A single peak in the 31P NMR spectrum confirms the presence of the phosphonate group. The chemical shift for alkyl phosphonic acids typically falls in the range of +20 to +40 ppm.
-
13C NMR: Carbon-13 NMR can be used to further confirm the carbon backbone of the molecule, with characteristic peaks for the PEG repeating units, the alkyl chain, and the terminal methoxy group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), should be used to confirm the molecular weight of the synthesized compound. This provides a definitive confirmation of the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final product. Reverse-phase HPLC (RP-HPLC) is a common method for the purification and analysis of PEGylated compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) or formic acid, is typically employed.
Data Presentation
The following tables summarize the key physicochemical properties and expected analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2093153-86-5 | [1] |
| Molecular Formula | C27H57O11P | [1] |
| Molecular Weight | 588.71 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Expected Analytical Characterization Data
| Technique | Expected Results |
| 1H NMR | δ ~3.6 ppm (br s, OCH2CH2O), δ ~3.3 ppm (s, OCH3), δ 1.2-1.8 ppm (m, alkyl CH2) |
| 31P NMR | δ ~20-40 ppm (s) |
| HRMS (ESI) | [M+H]+ or [M-H]- corresponding to C27H57O11P |
| RP-HPLC | Single major peak indicating high purity |
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
PROTACs: As a linker, it provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to efficient protein degradation. The PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.
-
Nanoparticle Surface Functionalization: The phosphonic acid group has a high affinity for metal oxide surfaces, making it an excellent anchoring group for the PEGylation of nanoparticles used in drug delivery and imaging. The PEG layer provides a "stealth" effect, reducing opsonization and prolonging circulation time in the body.
-
Bioconjugation: The phosphonic acid can be further functionalized to conjugate with other biomolecules, such as peptides, antibodies, or small molecule drugs, to create targeted therapeutic agents.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The proposed two-step synthetic route, involving a Michaelis-Arbuzov reaction followed by acid hydrolysis, is a robust and scalable method for its preparation. The detailed characterization protocols using NMR, MS, and HPLC will ensure the quality and purity of the final product. The versatile nature of this molecule makes it a valuable asset for researchers and scientists in the ongoing development of novel therapeutics and drug delivery systems.
Signaling Pathways and Logical Relationships
The primary role of this compound in a biological context is as a component of a larger molecule, such as a PROTAC. The following diagram illustrates the logical relationship in the PROTAC-mediated protein degradation pathway.
Caption: Logical flow of PROTAC-induced protein degradation.
References
Determining the Solubility of m-PEG8-C10-phosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of m-PEG8-C10-phosphonic acid, an amphiphilic molecule with relevance in drug delivery and material science. Due to the absence of publicly available, specific solubility data for this compound, this document focuses on established experimental protocols and best practices for generating reliable and reproducible solubility profiles.
Understanding the Solubility of Amphiphilic Compounds
This compound possesses a hydrophilic methoxy-polyethylene glycol (m-PEG) chain and a lipophilic decyl (C10) phosphonic acid group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity, pH, and ionic strength. The phosphonic acid moiety allows for pH-dependent charge, which will influence its interaction with protic solvents. Methoxy PEG derivatives are generally soluble in water and most polar organic solvents.
Quantitative Solubility Data Summary
| Solvent/Aqueous Buffer | Temperature (°C) | Method Used | Solubility (mg/mL) | Observations |
| Deionized Water | 25 | Shake-Flask | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | ||
| Acetate Buffer pH 4.5 | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Chloroform | 25 | Shake-Flask | ||
| 1-Octanol | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in early-stage drug discovery and formulation development.[1][2] The two primary methods for solubility assessment are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the most reliable and "gold standard" technique for determining equilibrium solubility.[3][4] This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
Detailed Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The container is then agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2][5] This can be done using a shaker bath or rotator.
-
Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. A 0.45 µm membrane filter is commonly used.[5]
-
Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]
-
pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured and reported, as it can influence the solubility of ionizable compounds.[4]
Shake-Flask Experimental Workflow
Kinetic Solubility: High-Throughput Nephelometry
Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is faster than the shake-flask method and is well-suited for screening the solubility of many compounds in the early stages of drug discovery.[1][2] Nephelometry, which measures light scattering from suspended particles, is a common technique for determining kinetic solubility.[6][7][8]
Detailed Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add the serially diluted compound solutions to an aqueous buffer in a multi-well plate format (e.g., 96- or 384-well plates). This sudden change in solvent environment can induce precipitation of poorly soluble compounds.
-
Incubation and Measurement: The plate is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature. A laser is then passed through each well, and the forward scattered light is measured by a nephelometer.[6]
-
Data Analysis: The amount of scattered light is proportional to the amount of precipitate. The kinetic solubility is determined as the concentration at which a significant increase in light scattering (turbidity) is observed compared to the background.[6][7]
Nephelometry Experimental Workflow
Logical Framework for Solubility Assessment
The choice of solubility assay depends on the stage of research and the intended application. The following diagram illustrates a logical approach to assessing the solubility of a novel compound like this compound.
Solubility Assessment Strategy
Conclusion
Determining the solubility of this compound is fundamental to its application in research and development. While specific data is not currently published, this guide provides the necessary framework for researchers to generate high-quality, reliable solubility data. For early-stage, high-throughput needs, kinetic solubility determination via nephelometry is recommended. For formulation development and other late-stage applications requiring precise data, the shake-flask method for thermodynamic solubility is the preferred approach. A comprehensive solubility profile across a range of relevant solvents and pH conditions will be invaluable for the successful application of this promising molecule.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Surface Binding Mechanism of m-PEG8-C10-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the surface binding mechanism of m-PEG8-C10-phosphonic acid, a heterobifunctional molecule increasingly utilized in biomedical and drug delivery applications. The document elucidates the fundamental principles governing the interaction of the phosphonic acid headgroup with various metal oxide surfaces. Detailed experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) are presented, alongside quantitative data derived from key analytical techniques. Visual diagrams generated using Graphviz are included to illustrate the binding mechanism and experimental workflows, offering a clear and concise reference for researchers in the field.
Introduction
This compound is a molecule of significant interest in surface science and bio-interfacial engineering. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of eight repeating units, a ten-carbon alkyl spacer (C10), and a terminal phosphonic acid group. This unique architecture imparts amphiphilic properties and enables the functionalization of a wide range of materials. The phosphonic acid moiety serves as a robust anchor to metal oxide surfaces, while the hydrophilic and biocompatible PEG chain extends into the surrounding environment, providing a stealth layer that can reduce non-specific protein adsorption and improve in vivo stability. Understanding the mechanism of surface binding is critical for the rational design and fabrication of advanced drug delivery systems, biosensors, and biocompatible coatings.
Core Principles of Phosphonic Acid Surface Binding
The binding of phosphonic acids to metal oxide surfaces is a complex process governed by several factors, including the nature of the substrate, the pH of the deposition solution, and the structure of the phosphonic acid molecule itself. The primary interaction occurs between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxylated metal oxide surface.
The initial step involves the physisorption of the phosphonic acid molecule onto the surface, driven by hydrogen bonding between the P-OH groups and the surface hydroxyls (M-OH). This is followed by a condensation reaction, leading to the formation of strong, covalent or iono-covalent P-O-M bonds and the release of water molecules. This process results in the formation of a highly stable, self-assembled monolayer (SAM).
Binding Modes
Phosphonic acids can adopt several binding configurations on a metal oxide surface, influencing the packing density and orientation of the resulting monolayer. The primary binding modes are:
-
Monodentate: One oxygen atom of the phosphonate group binds to a single metal atom on the surface.
-
Bidentate: Two oxygen atoms of the phosphonate group bind to either one (chelating) or two (bridging) metal atoms.
-
Tridentate: All three oxygen atoms of the deprotonated phosphonate group bind to the surface.
The prevalence of each binding mode is influenced by the surface chemistry, steric hindrance from neighboring molecules, and the degree of deprotonation of the phosphonic acid. Thermal annealing after deposition can promote the formation of more stable, multidentate linkages.
Quantitative Data on Surface Binding
The formation and properties of this compound monolayers can be quantified using various surface-sensitive techniques. The following tables summarize typical quantitative data obtained for phosphonic acid and PEGylated phosphonic acid SAMs on common metal oxide substrates. Note that specific values for this compound may vary and the data presented here are illustrative based on studies of similar molecules.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Binding Energies
XPS is a powerful technique to confirm the chemical binding of phosphonic acids to a surface. The binding energies of the P 2p and O 1s core levels are indicative of the chemical state and bonding environment.
| Substrate | Molecule | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |
| TiO₂ | Alkylphosphonic Acid | 133.5 - 134.5 | ~531.5 (P-O-Ti), ~532.8 (P=O/P-OH) | [1][2] |
| Al₂O₃ | Alkylphosphonic Acid | 133.4 - 134.2 | ~531.2 (P-O-Al), ~532.5 (P=O/P-OH) | [1] |
| Fe₂O₃/Fe₃O₄ | PEG-Phosphonic Acid | ~133.3 | ~531.0 (P-O-Fe) | [3] |
| Stainless Steel | Alkylphosphonic Acid | ~134.0 | N/A |
Table 2: Ellipsometry and Contact Angle Measurements
Ellipsometry provides information on the thickness of the formed monolayer, while contact angle goniometry assesses the surface hydrophilicity/hydrophobicity, which is altered upon SAM formation.
| Substrate | Molecule | Monolayer Thickness (nm) | Water Contact Angle (°) | Reference |
| TiO₂ | Alkylphosphonic Acid | 1.5 - 2.5 | 105 - 115 | [4] |
| Si/SiO₂ | Alkylphosphonic Acid | 1.8 - 2.6 | 100 - 110 | [5][6] |
| Al₂O₃ | Alkylphosphonic Acid | 1.7 - 2.4 | 108 - 112 | [7] |
| Metal Oxides | PEG-Phosphonic Acid | 2.0 - 5.0 (depends on PEG length) | 30 - 60 | [8] |
Experimental Protocols
This section provides detailed methodologies for the formation and characterization of this compound SAMs on a model substrate, such as titanium dioxide (TiO₂).
Substrate Preparation
-
Cleaning: Sonicate TiO₂-coated substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation: Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing and Final Drying: Thoroughly rinse the substrates with deionized water and dry again under a nitrogen stream.
Self-Assembled Monolayer (SAM) Formation
Solution Deposition Method:
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Immersion: Immerse the cleaned and hydroxylated substrates in the phosphonic acid solution for 24 hours at room temperature.
-
Rinsing: After immersion, rinse the substrates thoroughly with the same solvent to remove any physisorbed molecules.
-
Annealing (Optional but Recommended): Anneal the coated substrates at 120-150°C for 1-2 hours to promote covalent bond formation and improve monolayer stability.[4]
-
Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under nitrogen.
Surface Characterization
-
X-ray Photoelectron Spectroscopy (XPS):
-
Mount the sample on the XPS sample holder.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the P 2p, C 1s, O 1s, and the substrate-specific core level regions.
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.
-
Analyze the peak positions and areas to determine the chemical states and elemental composition of the surface.
-
-
Contact Angle Goniometry:
-
Place the substrate on the goniometer stage.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use software to measure the static contact angle at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
-
Atomic Force Microscopy (AFM):
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode.
-
Scan a representative area of the surface to obtain topographical images.
-
Analyze the images for surface morphology, roughness, and the presence of a uniform monolayer. Nanografting or nanoshaving techniques can be employed to create defects and measure the monolayer thickness.[9]
-
Signaling Pathways and Biological Interactions
While the primary focus of this guide is the mechanism of surface binding, it is important to note the biological implications of surfaces modified with this compound. In the context of drug delivery, particularly with Proteolysis Targeting Chimeras (PROTACs), the PEG linker plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. The length and flexibility of the PEG chain can significantly impact the efficiency of this induced proximity, thereby influencing the subsequent ubiquitination and degradation of the target protein.
Conclusion
This compound offers a versatile and robust platform for the surface modification of a wide array of materials. The strong and stable binding of the phosphonic acid headgroup to metal oxide surfaces, coupled with the beneficial properties of the PEG chain, makes it an ideal candidate for applications in drug delivery, biomaterials, and biosensing. This technical guide has provided a detailed overview of the binding mechanism, quantitative characterization data, and experimental protocols to aid researchers in the effective utilization of this promising molecule. Further research into the specific binding kinetics and thermodynamics of this compound on various substrates will continue to advance its application in cutting-edge technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Self-Assembly of m-PEG8-C10-Phosphonic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) of m-PEG8-C10-phosphonic acid. This molecule, featuring a phosphonic acid headgroup for strong anchoring to metal oxide surfaces, a C10 alkyl chain spacer, and an eight-unit polyethylene glycol (PEG) chain, is of significant interest for the development of advanced biomaterials and drug delivery systems. The PEG moiety imparts protein resistance and biocompatibility, crucial for applications in the biological environment.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate. The formation of phosphonic acid-based SAMs on metal oxide surfaces is a robust method for surface functionalization.[1] The phosphonic acid headgroup forms strong covalent or coordination bonds with surface hydroxyl groups present on materials like titanium dioxide (TiO₂), silicon dioxide (SiO₂), and aluminum oxide (Al₂O₃), resulting in a durable and stable coating.[2][3][4] The alkyl chain spacer contributes to the packing and ordering of the monolayer, while the terminal group, in this case, m-PEG8, dictates the surface properties.
The primary advantages of using phosphonic acid-based SAMs over other systems like silanes or thiols include their high hydrolytic stability under physiological conditions and the simplicity of their formation process.[2]
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts.
| Property | Description |
| Molecular Formula | C₂₇H₅₇O₁₁P |
| Molecular Weight | 588.71 g/mol |
| Headgroup | Phosphonic Acid (-PO(OH)₂) |
| Spacer | Decyl Chain (-(CH₂)₁₀-) |
| Terminal Group | Methoxy-PEG8 (-(OCH₂CH₂)₈-OCH₃) |
The phosphonic acid headgroup provides a strong anchor to metal oxide surfaces. The C10 alkyl spacer promotes van der Waals interactions between adjacent molecules, leading to a well-ordered monolayer. The terminal PEG chain is highly hydrophilic and flexible, creating a "brush-like" layer that sterically hinders the adsorption of proteins and other biomolecules.[5]
Experimental Protocols
The following sections detail the methodologies for the formation and characterization of this compound monolayers. These protocols are adapted from established procedures for similar alkylphosphonic acids.
Substrate Preparation
The quality of the self-assembled monolayer is highly dependent on the cleanliness and hydroxylation of the substrate surface. A typical protocol for preparing a titanium surface is as follows:
-
Sonication: Sonicate the titanium substrates in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each) to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Oxide Layer Formation and Hydroxylation: Store the cleaned substrates at an elevated temperature (e.g., 160°C) in air to ensure a uniform, hydroxylated titanium dioxide surface layer.[6][7] Alternatively, UV/Ozone treatment can be used to clean and activate the surface.[8]
Monolayer Formation
The "Tethering by Aggregation and Growth" (T-BAG) method is a simple and effective technique for forming high-quality phosphonic acid SAMs.[2]
-
Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Immersion/Deposition: Immerse the prepared substrates in the phosphonic acid solution. Alternatively, the solution can be aerosol sprayed onto the substrate.[6][7]
-
Solvent Evaporation: Allow the solvent to evaporate at room temperature.
-
Annealing: Heat the coated substrates in an oven (e.g., 120-140°C) for an extended period (e.g., 18-48 hours) to promote the formation of strong covalent bonds between the phosphonic acid headgroup and the substrate.[1][6]
-
Rinsing: After annealing, rinse the substrates thoroughly with the solvent used for deposition to remove any physisorbed molecules, followed by a final rinse with deionized water.
-
Drying: Dry the substrates under a stream of nitrogen.
Characterization Techniques and Expected Results
Contact Angle Goniometry
Contact angle measurements are a simple and effective way to confirm the formation and hydrophilicity of the monolayer.
-
Protocol: A sessile drop of deionized water is placed on the surface, and the angle between the liquid-vapor interface and the solid surface is measured.
-
Expected Results: An uncoated, hydroxylated titanium dioxide surface will be hydrophilic, with a low contact angle. After the formation of a well-ordered this compound monolayer, the surface is expected to remain hydrophilic due to the PEG chains, with a static water contact angle typically in the range of 30-50 degrees. This is a key indicator of the presence of the PEGylated surface.
| Surface | Expected Static Water Contact Angle (°) |
| Uncoated, Hydroxylated TiO₂ | < 20 |
| Alkylphosphonic Acid (e.g., ODPA) SAM | > 100[9] |
| This compound SAM | 30 - 50 |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the monolayer.
-
Protocol: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of a specific element and its chemical environment.[1]
-
Expected Results:
-
Survey Scan: The appearance of a Phosphorus (P 2p or P 2s) peak and an increased Carbon (C 1s) signal, along with a decrease in the substrate signals (e.g., Ti 2p), confirms the presence of the organic monolayer.[2]
-
High-Resolution Scans:
-
P 2p: The binding energy of the P 2p peak can provide information about the bonding of the phosphonic acid to the surface (e.g., P-O-Ti bonds).[2]
-
C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to the alkyl chain (C-C), and the ether linkages of the PEG chain (C-O).
-
O 1s: The O 1s spectrum will show contributions from the substrate oxide, the P=O and P-O-C/P-O-Ti bonds of the phosphonate headgroup, and the C-O bonds of the PEG chain.[10]
-
-
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Phosphorus | P 2p | ~133-134 | Confirms presence of phosphonate |
| Carbon | C 1s | ~285.0 | Alkyl chain (C-C, C-H) |
| ~286.5 | PEG chain (C-O) | ||
| Oxygen | O 1s | ~530-531 | Substrate Oxide (e.g., TiO₂) |
| ~531-532 | P-O-Substrate, P=O | ||
| ~532-533 | C-O (PEG) |
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the monolayer at the nanoscale.
-
Protocol: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever is measured to create a topographical image. Tapping mode is often used to minimize damage to the soft organic layer.[7][11]
-
Expected Results: A successful monolayer formation should result in a smooth, uniform surface. The roughness of the surface should be on the order of a few nanometers. "Nanoshaving" or "nanografting" experiments, where a small area of the monolayer is removed with the AFM tip, can be used to measure the thickness of the monolayer, which is expected to be consistent with the length of the this compound molecule.[11]
Ellipsometry
Ellipsometry is a non-destructive optical technique for determining the thickness and refractive index of thin films.
-
Protocol: The change in polarization of a light beam upon reflection from the sample surface is measured. This change is related to the thickness and optical properties of the film.[12][13]
-
Expected Results: For a well-formed monolayer of a PEGylated phosphonic acid, the thickness is expected to be in the range of 3-5 nm, depending on the tilt angle of the molecules with respect to the surface normal.
Applications in Drug Development
The unique properties of this compound monolayers make them highly suitable for a range of applications in drug development and biomaterials.
Non-Fouling Surfaces for Biomedical Implants
A major challenge with biomedical implants is the non-specific adsorption of proteins, which can lead to an inflammatory response and rejection of the implant. The dense layer of PEG chains on the surface of the monolayer creates a "stealth" coating that resists protein adsorption, improving the biocompatibility of the implant.[14][15]
Drug Delivery Nanoparticles
Coating nanoparticles with this compound can improve their performance as drug delivery vehicles. The phosphonic acid headgroup provides a stable anchor to metal oxide nanoparticles (e.g., iron oxide nanoparticles for MRI contrast agents or targeted drug delivery). The PEG layer provides several advantages:
-
Increased Circulation Time: The "stealth" effect of the PEG layer helps the nanoparticles evade clearance by the immune system, leading to a longer circulation half-life.[5]
-
Improved Stability: The hydrophilic PEG chains prevent aggregation of the nanoparticles in biological fluids.
-
Targeted Delivery: The terminal methoxy group can be replaced with a functional group that allows for the conjugation of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.
Conclusion
Self-assembled monolayers of this compound offer a robust and versatile platform for the surface modification of metal oxides. The strong anchoring of the phosphonic acid headgroup, combined with the protein-repellent properties of the PEG chain, makes these monolayers highly attractive for applications in drug development, from creating biocompatible implant surfaces to engineering advanced nanoparticle-based drug delivery systems. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. princeton.edu [princeton.edu]
- 8. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yoda.csem.ch [yoda.csem.ch]
- 10. mdpi.com [mdpi.com]
- 11. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
Surface Energy Modification with m-PEG8-C10-phosphonic acid: An In-depth Technical Guide
Disclaimer: Direct experimental data for m-PEG8-C10-phosphonic acid is not extensively available in the public domain. This guide synthesizes information from studies on analogous molecules, including various alkyl-phosphonic acids and PEG-functionalized surfaces, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
Surface energy is a critical parameter in biomaterial science, influencing protein adsorption, cell adhesion, and the overall biocompatibility of an implant or drug delivery system. Modification of material surfaces with self-assembled monolayers (SAMs) is a powerful technique to precisely control these interactions. This compound is a bifunctional molecule designed for surface modification, featuring a phosphonic acid headgroup for robust anchoring to metal oxide surfaces and a hydrophilic polyethylene glycol (PEG) tail to modulate surface energy and resist non-specific protein adsorption. The C10 alkyl spacer provides a hydrophobic segment that can influence the packing and orientation of the monolayer. This guide provides a detailed overview of the anticipated surface properties, experimental protocols for surface modification and characterization, and the expected biological response to surfaces modified with this compound, based on data from analogous systems.
Core Concepts: Surface Modification with Phosphonic Acids
Phosphonic acids are increasingly utilized for the surface modification of metal oxides due to the formation of strong, hydrolytically stable P-O-metal bonds.[1][2] The self-assembly process involves the reaction of the phosphonic acid headgroup with hydroxyl groups on the metal oxide surface, leading to the formation of a dense, organized monolayer.[1]
Key Substrates:
-
Titanium and its alloys (e.g., Ti-6Al-4V)[2]
-
Silicon oxide (SiO2)[1]
-
Indium Tin Oxide (ITO)
-
Aluminum oxide (Al2O3)
-
Zirconium oxide (ZrO2)
Data Presentation: Properties of Analogous Modified Surfaces
The following tables summarize quantitative data from studies on surfaces modified with molecules structurally similar to this compound. This data provides an expected range of values for surfaces modified with the target molecule.
Table 1: Water Contact Angle and Surface Free Energy (SFE) of Modified Surfaces
| Surface Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mJ/m²) | Reference |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | ~110 | 9.6 ± 0.3 | [2] |
| Octadecylphosphonic acid (ODPA) | Silicon Oxide | ~110 | - | [1] |
| PEGylated surfaces | Various | 20 - 80 | - | [3][4][5] |
| Unmodified Ti-6Al-4V | Ti-6Al-4V | ~70 | 47 ± 2 | [2] |
Note: The water contact angle for an this compound modified surface is expected to be in the hydrophilic to moderately hydrophilic range, influenced by the PEG chain.
Table 2: Protein Adsorption on Modified Surfaces
| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Method | Reference |
| PEGylated surfaces | BSA | Significantly reduced | Quartz Crystal Microbalance (QCM) | [6] |
| PEGylated surfaces | Fibrinogen | Significantly reduced | Quartz Crystal Microbalance (QCM) | [6] |
| Amine and Octyl-terminated SAMs | BSA & Fibrinogen | Variable, dependent on surface chemistry | Quartz Crystal Microbalance (QCM) | [7] |
| Polycarbonate Urethanes with Phosphocholine | BSA | Decreased with increasing phosphocholine content | Micro-BCA Protein Assay | [8] |
| Polycarbonate Urethanes with Phosphocholine | Fibrinogen | Decreased with increasing phosphocholine content | Micro-BCA Protein Assay | [8] |
Note: The PEG8 moiety in this compound is expected to significantly reduce the adsorption of proteins like BSA and fibrinogen.
Table 3: Osteoblast Adhesion on Functionalized Titanium Surfaces
| Surface Functionalization | Cell Type | Adhesion/Proliferation Outcome | Reference |
| Collagen-immobilized | Fibroblasts and Osteoblasts | Enhanced adhesion and proliferation | [9] |
| RGD-grafted | Human Osteoblasts | Enhanced adhesion | [10] |
| Nanohydroxyapatite coating | Pre-osteoblasts and Osteoblasts | Increased adhesion, proliferation, and differentiation | [11] |
| Silk sericin-immobilized | Osteoblasts | Promoted adhesion, proliferation, and alkaline phosphatase activity | [12] |
| Vinyl phosphonic acid-containing hydrogels | Osteoblast-like MG-63 and Saos-2 | Significantly improved adhesion and growth | [13] |
Note: While the PEG chain of this compound is primarily protein-repellent, the overall effect on specific cell adhesion would likely depend on the interplay between reduced non-specific protein adsorption and the potential for specific cell interactions, which could be engineered by co-immobilization of bioactive molecules.
Experimental Protocols
Detailed methodologies for the key experiments involved in the surface modification and characterization process are provided below.
Formation of Self-Assembled Monolayers (SAMs)
This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which has been shown to form dense and stable phosphonic acid SAMs.[1]
Materials:
-
Substrate (e.g., Titanium or Silicon wafer)
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonnicate the substrate in a series of solvents (e.g., acetone, ethanol, DI water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For silicon-based substrates, perform a Piranha clean by immersing the substrate in the solution for 15-30 minutes to create a uniform oxide layer with hydroxyl groups. For titanium, an acid or plasma treatment can be used.
-
Thoroughly rinse the substrate with DI water and dry with nitrogen.
-
-
SAM Deposition (T-BAG Method):
-
Prepare a dilute solution of this compound (e.g., 1 mM) in an anhydrous solvent.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Allow the solvent to evaporate slowly at room temperature, which facilitates the aggregation and deposition of the molecules onto the surface.[14]
-
-
Thermal Annealing:
-
Rinsing:
-
After cooling, rinse the substrate with the solvent used for deposition to remove any physisorbed molecules.
-
Sonnicate briefly in the solvent if necessary.
-
Dry the final modified substrate under a stream of nitrogen.
-
Surface Characterization
XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.
Instrumentation:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Mount the modified substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, and the substrate-specific peaks (e.g., Ti 2p or Si 2p).
-
Data Analysis:
-
The presence of a P 2p peak (typically around 133-134 eV) confirms the presence of the phosphonic acid.[1]
-
The high-resolution C 1s spectrum can be deconvoluted to identify different carbon environments (C-C/C-H, C-O from PEG, and potentially C-P).
-
The attenuation of the substrate signal (e.g., Ti 2p or Si 2p) after modification can be used to estimate the thickness of the monolayer.
-
This technique measures the water contact angle to assess the surface hydrophilicity and calculate the surface free energy.[16]
Instrumentation:
-
Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[17]
Procedure:
-
Place the modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.[18]
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
To calculate surface free energy, repeat the measurement with a non-polar liquid (e.g., diiodomethane).[16]
Biological Interaction Assays
QCM can be used to quantify the mass of adsorbed proteins in real-time.
Materials:
-
QCM instrument with sensor crystals coated with a relevant metal oxide (e.g., TiO2).
-
Phosphate-buffered saline (PBS).
-
Protein solutions (e.g., Bovine Serum Albumin (BSA) and Fibrinogen in PBS).
Procedure:
-
Functionalize the QCM sensor crystal with this compound using the protocol described in section 4.1.
-
Mount the functionalized crystal in the QCM flow cell.
-
Establish a stable baseline by flowing PBS over the surface.
-
Introduce the protein solution into the flow cell and monitor the change in frequency and dissipation.
-
After the adsorption has reached equilibrium, switch back to flowing PBS to remove any loosely bound protein.
-
The change in frequency can be related to the adsorbed mass using the Sauerbrey equation.
This assay evaluates the attachment and growth of relevant cell types on the modified surface.
Materials:
-
Modified and control substrates sterilized (e.g., by UV irradiation or ethanol washing).
-
Cell culture medium (e.g., DMEM).
-
Osteoblast cell line (e.g., MG-63 or Saos-2).[13]
-
Fluorescent dyes for cell viability and imaging (e.g., Calcein AM and Ethidium homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Place the sterile substrates in a multi-well cell culture plate.
-
Seed the osteoblast cells onto the substrates at a known density.
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO2).
-
At specific time points (e.g., 4, 24, 72 hours), wash the substrates gently with PBS to remove non-adherent cells.
-
Adhesion Assessment: Stain the adherent cells with fluorescent dyes and visualize using a fluorescence microscope. The number of adherent cells can be quantified by image analysis.
-
Proliferation Assessment: At later time points, cell proliferation can be assessed using assays such as the MTT or AlamarBlue assay.
Mandatory Visualizations
Experimental Workflow for Surface Modification and Characterization
Caption: Experimental workflow for surface modification and characterization.
Logical Relationship of Surface Properties and Biological Response
Caption: Influence of surface modification on biological response.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Human osteoblast-like cell adhesion on titanium substrates covalently functionalized with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Silk-functionalized titanium surfaces for enhancing osteoblast functions and reducing bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. princeton.edu [princeton.edu]
- 15. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jikangroup.com [jikangroup.com]
- 18. mdpi.com [mdpi.com]
Hydrophilic properties of m-PEG8-C10-phosphonic acid coatings
An In-depth Technical Guide to the Hydrophilic and Anti-Fouling Properties of m-PEG8-C10-Phosphonic Acid Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification plays a pivotal role in the development of advanced materials for biomedical and pharmaceutical applications. The ability to control surface properties, such as wettability and biocompatibility, is critical for devices like implants, biosensors, and drug delivery systems. An ideal surface coating for many biological applications should resist non-specific protein adsorption, a phenomenon known as bio-fouling, which can trigger adverse biological responses and impede device function.[1]
Poly(ethylene glycol) (PEG) has been extensively utilized to create surfaces that resist protein adsorption.[1][2] The this compound molecule is a bifunctional linker designed for robust surface modification. It comprises three key components:
-
A methoxy-terminated PEG chain (m-PEG8) : This highly hydrophilic polymer chain extends into the aqueous environment, creating a hydration layer that sterically hinders the approach and adsorption of proteins.[3][4]
-
A C10 alkyl spacer : This hydrocarbon chain provides a defined length and contributes to the formation of a densely packed monolayer.
-
A phosphonic acid headgroup : This group serves as a strong anchor, forming stable covalent bonds with a wide range of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium oxide (ZrO₂).[5][6][7]
This technical guide provides a comprehensive overview of the hydrophilic properties of self-assembled monolayers (SAMs) formed by this compound, detailing the underlying mechanisms, experimental characterization protocols, and expected performance data.
Mechanism of Self-Assembled Monolayer (SAM) Formation
The formation of a stable and dense coating is predicated on the strong interaction between the phosphonic acid headgroup and the metal oxide surface. This process, known as self-assembly, occurs spontaneously when a substrate is exposed to a solution containing the phosphonic acid molecules.
The mechanism involves a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the hydrated metal oxide surface.[5] This results in the formation of strong, covalent M-O-P bonds (where M is the metal), anchoring the molecules to the substrate. The long PEG-alkyl chains then orient themselves away from the surface, creating a dense, brush-like layer.
Caption: Mechanism of this compound self-assembly on a metal oxide surface.
Quantitative Data on Surface Properties
The hydrophilic and anti-fouling characteristics of a surface can be quantified through various analytical techniques. The following table summarizes representative data expected for surfaces coated with PEG-phosphonic acid SAMs, based on studies of similar molecules.
| Parameter | Test Method | Expected Value Range | Significance |
| Static Water Contact Angle | Goniometry | 20° - 40° | Indicates a highly hydrophilic surface, promoting wettability. |
| Advancing Water Contact Angle | Goniometry | 30° - 50° | Characterizes the wettability of the surface as it is being hydrated. |
| Contact Angle Hysteresis | Goniometry | < 20° | Low hysteresis suggests a chemically homogeneous and smooth surface.[8] |
| Adsorbed Protein Mass (e.g., Fibrinogen) | QCM-D | < 10 ng/cm² | Demonstrates strong resistance to non-specific protein adsorption.[9][10] |
| SAM Thickness | Ellipsometry | 5 - 8 nm | Confirms the formation of a monolayer with extended PEG chains. |
Note: Actual values can vary depending on the substrate, solution concentration, immersion time, and rinsing protocol.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for creating high-quality, reproducible coatings.
Protocol for SAM Formation
-
Substrate Preparation :
-
Clean the metal oxide substrate (e.g., Titanium, Aluminum) by sonication in a series of solvents such as acetone and ethanol to remove organic contaminants.[6]
-
Rinse thoroughly with deionized water and dry under a stream of inert gas (e.g., Nitrogen or Argon).[5]
-
Immediately before coating, treat the substrate with UV/Ozone or an oxygen plasma cleaner for 15-20 minutes to create a fresh, hydroxylated surface.[11]
-
-
Solution Preparation :
-
Prepare a solution of this compound in a high-purity solvent, such as ethanol or isopropanol, at a concentration of 1-2 mM.[11]
-
-
Immersion and Incubation :
-
Rinsing and Drying :
-
Gently remove the substrates from the solution.
-
Rinse thoroughly with fresh solvent (the same used for the solution) to remove any non-covalently bound (physisorbed) molecules.[5]
-
Dry the coated substrates under a stream of inert gas.
-
Protocol for Surface Characterization
The quality and properties of the SAM are assessed using surface-sensitive techniques.
Caption: Experimental workflow for coating formation and characterization.
-
Contact Angle Goniometry : This technique measures the angle a droplet of liquid (typically purified water) makes with the surface. A low contact angle indicates high hydrophilicity.[13]
-
X-ray Photoelectron Spectroscopy (XPS) : XPS is used to confirm the chemical composition of the surface. It can verify the presence of phosphorus from the phosphonic acid anchor and changes in the underlying substrate signal, confirming monolayer formation.[11][12]
-
Quartz Crystal Microbalance with Dissipation (QCM-D) : QCM-D is a highly sensitive mass-sensing technique that monitors frequency and dissipation changes of a quartz crystal sensor. It is used to study the adsorption of proteins in real-time, providing quantitative data on the anti-fouling effectiveness of the coating.[9][10]
Mechanism of Protein Resistance
The primary function of the this compound coating is to prevent the non-specific adsorption of proteins. This is achieved through a mechanism of steric repulsion.
The hydrophilic PEG chains are highly flexible and hydrated, forming a dynamic, brush-like barrier at the surface-water interface. When a protein approaches this layer, two main entropic penalties occur:
-
Volume Exclusion : The protein is physically blocked from reaching the underlying substrate by the PEG chains.
-
Chain Compression : For a protein to adsorb, it must compress the PEG chains, which is entropically unfavorable as it reduces the conformational freedom of the polymer.
This creates an effective energy barrier that repels proteins, keeping the surface clean and preserving its intended function in a biological environment.[1][14]
Caption: Steric repulsion of a protein by the hydrated PEG layer.
Conclusion
Coatings derived from this compound offer a robust and effective solution for imparting hydrophilic and anti-fouling properties to metal oxide surfaces. The strong phosphonate anchor ensures coating stability, while the hydrated PEG chains provide an effective barrier against non-specific protein adsorption. Through well-defined fabrication protocols and rigorous characterization, these surfaces can be reliably engineered for demanding applications in drug development, diagnostics, and medical device technology, ultimately improving biocompatibility and performance.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Serum Protein Adsorption on PEGylated NT3–BDNF Nanoparticles—Distribution, Protein Release, and Cytotoxicity in a Human Retinal Pigmented Epithelial Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yoda.csem.ch [yoda.csem.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 14. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biocompatibility of m-PEG8-C10-Phosphonic Acid Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biocompatibility of surfaces functionalized with m-PEG8-C10-phosphonic acid. This molecule is designed to create bio-inert, protein-resistant surfaces on a variety of metal oxide substrates, a critical requirement for medical implants, biosensors, and drug delivery systems. By forming a stable self-assembled monolayer (SAM), it leverages the strong anchoring properties of a phosphonic acid group and the protein-repellent nature of polyethylene glycol (PEG).
Introduction: Molecular Architecture and Mechanism of Action
The this compound molecule is a heterobifunctional linker comprised of three key components, each serving a distinct purpose in establishing a biocompatible interface:
-
Phosphonic Acid Head Group: This group acts as a robust anchor, forming strong, hydrolytically stable covalent bonds (M-O-P) with metal oxide surfaces such as titanium oxide (TiO₂), zirconium oxide (ZrO₂), aluminum oxide (Al₂O₃), and stainless steel[1][2][3][4]. This interaction is the foundation of the self-assembled monolayer[1][2].
-
C10 Alkyl Chain: The ten-carbon chain serves as a spacer and promotes the formation of a densely packed, ordered monolayer through van der Waals interactions between adjacent molecules. This ordering is crucial for creating a uniform and defect-free surface coating.
-
Methoxy-PEG8 (m-PEG8) Tail Group: The terminal chain of eight ethylene glycol units extends into the aqueous environment. This hydrophilic, flexible chain creates a steric barrier that physically prevents proteins and cells from approaching the surface. The mechanism, known as steric repulsion, is based on the unfavorable entropy change that occurs when the highly hydrated and mobile PEG chains are compressed by an adsorbing protein[5]. This effectively minimizes nonspecific protein adsorption, the initial event that often triggers foreign body response and biofouling[5][6].
The combination of these components results in a highly stable and effective bio-inert surface.
Quantitative Biocompatibility Data
While direct quantitative data for the exact this compound molecule is not extensively published, the performance can be reliably inferred from studies on analogous systems utilizing PEG-phosphonic acid/phosphate coatings. These studies consistently demonstrate a dramatic reduction in protein adsorption and subsequent cell adhesion.
Protein Adsorption Resistance
Surfaces functionalized with PEG-phosphonate monolayers exhibit excellent resistance to a wide range of proteins. The density of the PEG chains on the surface is a critical factor; higher grafting density leads to greater protein repulsion[5].
| Substrate | Functionalization Molecule/Polymer | Protein Tested | Adsorption Reduction | Measurement Technique | Reference |
| Stainless Steel | Poly(PEGMA-co-MEP) (PEG-Phosphate copolymer) | Fibrinogen, BSA, Lysozyme, Skim Milk | ~100% | Quartz Crystal Microbalance with Dissipation (QCM-D) | [3] |
| Iron Oxide | PEG copolymers with phosphonic acid linkers | Plasma Proteins | "Excellent protein resistance" | QCM-D | [6][7] |
| Niobium Oxide | Poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) | Myoglobin, Albumin, Fibrinogen | Adsorption decreased with increasing PEG density | X-ray Photoelectron Spectroscopy (XPS) | [5] |
| Silicon | Self-assembled PEG film | Albumin, Fibrinogen, IgG | "Effective depression of plasma protein adsorption" | Ellipsometry | [8] |
Table 1: Summary of quantitative and qualitative protein adsorption data on various PEG-functionalized surfaces.
Cell Adhesion Inhibition
The prevention of protein adsorption directly translates to a reduction in cell adhesion, as most cells require a layer of adsorbed proteins (like fibronectin) to attach and spread.
| Substrate | Functionalization Molecule/Polymer | Cell Type | Outcome | Reference |
| Silicon | Self-assembled PEG film | Human Fibroblasts, HeLa Cells | Effective depression of cell attachment and proliferation | [8] |
| Silica Plates | PEG 1500, PEG 6000 | Human Fibroblasts | Reduced initial cell adhesion and spreading | [9] |
| Polyvinyl Alcohol | α,ω-bisphosphonic acid | Primary Chondrocytes | Promoted cell adhesion (Note: This was the desired outcome for this specific non-PEGylated molecule) | [10] |
Table 2: Summary of cell adhesion results on surfaces modified with PEG and phosphonic acids.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the functionalization of a metal oxide surface (e.g., Titanium) with a PEG-phosphonic acid linker and its subsequent characterization.
Protocol for Surface Functionalization
This protocol is based on the widely used "T-BAG" (Tethering by Aggregation and Growth) method, which is effective for forming dense phosphonic acid SAMs[11][12].
-
Substrate Preparation:
-
Polish the titanium substrate to a mirror finish using appropriate polishing pads and diamond suspensions.
-
Sonically clean the substrate sequentially in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants and debris[13].
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
-
Preparation of Functionalization Solution:
-
Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol[13].
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution and prevent aggregation.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried titanium substrate into the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature[11][13].
-
After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent (THF or ethanol) to remove any non-covalently bound (physisorbed) molecules[11].
-
Dry the functionalized substrate again under a stream of nitrogen or argon.
-
Optional Enhancement: For increased stability, a zirconium ion-mediated approach can be used where the titanium surface is first treated with an aqueous solution of zirconium oxychloride before phosphonate deposition[1][2].
-
Protocol for Surface Characterization
-
Contact Angle Goniometry:
-
Purpose: To confirm the change in surface wettability, indicating successful monolayer formation.
-
Method: Place a droplet (typically 1-5 µL) of deionized water on the surface. An optical goniometer is used to measure the static contact angle between the droplet and the surface. An increase in hydrophilicity (lower contact angle) is expected after PEGylation compared to a bare or alkyl-chain-terminated surface.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonate monolayer.
-
Method: Irradiate the surface with X-rays in an ultra-high vacuum chamber. Analyze the kinetic energy of emitted photoelectrons.
-
Expected Signatures: Look for the appearance of P 2p and C 1s peaks corresponding to the phosphonic acid and the PEG/alkyl chains, respectively. A high-resolution scan of the O 1s peak can help distinguish between the metal oxide (e.g., Ti-O) and the phosphonate group (P-O)[4]. The attenuation of the substrate signal (e.g., Ti 2p) indicates the presence of an overlayer[5].
-
-
Protein Adsorption Assay (using QCM-D or XPS):
-
Purpose: To quantify the protein-repellent properties of the functionalized surface.
-
Method (QCM-D): Mount the functionalized substrate (as a QCM-D sensor crystal) in the instrument. Establish a stable baseline with a buffer solution (e.g., PBS). Introduce a protein solution (e.g., 1 mg/mL fibrinogen in PBS) and monitor the changes in frequency (Δf) and dissipation (ΔD). A minimal change in frequency indicates low protein adsorption[7].
-
Method (XPS): Incubate the surface in a protein solution for a set time (e.g., 1 hour). Rinse with buffer and deionized water, then dry. Analyze the surface with XPS. The amount of adsorbed protein can be quantified by the intensity of the Nitrogen 1s (N 1s) peak, which is unique to proteins and absent from the functionalizing molecule[5][14].
-
Mandatory Visualizations
Molecular Mechanism of Surface Functionalization
Caption: Molecular structure and its functional role in surface modification.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for surface functionalization and biocompatibility testing.
Signaling Pathway: Inhibition of Foreign Body Response
Caption: How PEG-functionalization prevents the foreign body response cascade.
References
- 1. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-Assembled Monolayers of Phosphonates Promote Primary Chondrocyte Adhesion to Silicon Dioxide and Polyvinyl Alcohol Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. marshall.edu [marshall.edu]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Formation of m-PEG8-C10-phosphonic acid Self-Assembled Monolayers on Titania
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the formation of self-assembled monolayers (SAMs) of m-PEG8-C10-phosphonic acid on titania (TiO₂) surfaces. The inclusion of a polyethylene glycol (PEG) spacer is primarily aimed at rendering the surface resistant to non-specific protein adsorption, a critical requirement in many biomedical and drug delivery applications. This protocol details substrate preparation, solution formulation, and immersion procedures for consistent and high-quality SAM formation. Additionally, it outlines standard characterization techniques and presents expected quantitative data for film verification.
Introduction
The surface modification of titanium and its native oxide, titania, is of paramount importance in the development of advanced biomedical implants, biosensors, and drug delivery systems. Phosphonic acids exhibit a strong and stable interaction with metal oxide surfaces, forming well-ordered self-assembled monolayers. The this compound molecule combines a robust phosphonic acid anchoring group with a flexible, hydrophilic PEG chain, which has been widely shown to reduce biofouling. This application note provides a generalized, step-by-step protocol for the formation of these bio-inert surfaces.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific titania substrate (e.g., crystal structure, roughness) and the desired SAM quality.
Materials
-
This compound
-
Titania-coated substrates (e.g., silicon wafers, glass slides, or bulk titanium)
-
Anhydrous ethanol (or isopropanol)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone (reagent grade)
-
Nitrogen gas (high purity)
-
Glassware for solution preparation and substrate immersion
Substrate Preparation (Titania Surface Cleaning)
Proper cleaning of the titania surface is crucial for the formation of a uniform and well-ordered SAM.
-
Sonication: Sequentially sonicate the titania substrates in acetone, followed by anhydrous ethanol, and finally in DI water. Each sonication step should be performed for 10-15 minutes.
-
Drying: After the final DI water sonication, thoroughly rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.
-
Plasma or UV/Ozone Treatment (Recommended): To ensure the removal of any residual organic contaminants and to generate hydroxyl groups on the surface, treat the substrates with oxygen plasma or a UV/ozone cleaner for 5-10 minutes. This step enhances the reactivity of the surface towards phosphonic acid binding.
SAM Formation Solution Preparation
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate amount of the phosphonic acid in 10 mL of anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the phosphonic acid.
Self-Assembled Monolayer Formation
-
Immersion: Immediately after surface preparation, immerse the clean and dry titania substrates into the freshly prepared 1 mM this compound solution. Ensure the entire surface to be coated is submerged.
-
Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, carefully remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Final Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.
-
Annealing (Optional): For enhanced stability, the coated substrates can be annealed at 110-120°C for 10-15 minutes. This thermal treatment can promote the formation of covalent bonds between the phosphonate headgroup and the titania surface.[1]
Characterization of this compound SAMs
The quality of the formed SAM should be verified using appropriate surface analysis techniques. Below are the expected results.
Quantitative Data Summary
| Characterization Technique | Parameter | Expected Value |
| Contact Angle Goniometry | Static Water Contact Angle | 40° - 60° |
| Ellipsometry | Film Thickness | 2.5 - 4.0 nm |
| X-ray Photoelectron Spectroscopy (XPS) | P 2p Binding Energy | ~133.5 eV |
| High-Resolution O 1s | P-O-Ti (~531.5 eV), P=O (~532.5 eV), C-O-C (~532.8 eV) | |
| High-Resolution C 1s | C-C/C-H (~285.0 eV), C-O (~286.5 eV) |
Note: These are expected values and may vary depending on the specific experimental conditions and instrumentation.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the formation of this compound SAMs on titania.
Surface Modification and Protein Resistance
Caption: Mechanism of protein resistance by a PEGylated phosphonic acid SAM on a titania surface.
Discussion
The successful formation of a dense and well-ordered this compound SAM results in a hydrophilic surface, as indicated by the reduced water contact angle compared to a bare titania surface. The thickness of the SAM will be consistent with the length of the molecule. XPS analysis is a powerful tool to confirm the presence of the phosphonic acid on the surface through the detection of the P 2p peak.[2][3] The high-resolution spectra of the O 1s and C 1s regions provide further evidence of the molecular composition of the SAM and its binding to the titania surface. The binding of phosphonic acids to titania can occur through monodentate, bidentate, or tridentate linkages.
The stability of phosphonic acid SAMs on titania is generally considered to be high, particularly after a mild annealing step which promotes the formation of strong P-O-Ti bonds.[4][5][6][7] This robustness is essential for applications in biological media.
Conclusion
This application note provides a detailed protocol for the surface modification of titania with this compound to create a bio-inert surface. The procedures outlined, if followed carefully, will result in the formation of high-quality SAMs suitable for a range of biomedical applications. The provided characterization data serves as a benchmark for the successful implementation of this protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Stabilization Using m-PEG8-C10-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of nanomaterials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The surface characteristics of nanoparticles dictate their stability in biological media, biocompatibility, and interactions with biological systems. m-PEG8-C10-phosphonic acid is a surface-active agent designed to impart stealth properties and enhance the colloidal stability of various nanoparticles, particularly metal oxides.
This molecule features three key components:
-
A phosphonic acid head group that serves as a robust anchor to the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide, zirconia) through strong coordination bonds.
-
A hydrophilic polyethylene glycol (PEG) chain (8 repeating units) which provides a protective hydration layer, minimizing protein adsorption (opsonization) and subsequent recognition by the reticuloendothelial system (RES). This "stealth" characteristic prolongs the circulation time of the nanoparticles in vivo.
-
A C10 alkyl chain which can modulate the hydrophobic-hydrophilic balance of the coating and may contribute to the overall stability of the ligand layer.
These application notes provide a comprehensive overview of the use of this compound for nanoparticle stabilization, including detailed experimental protocols and expected characterization data.
Principle of Surface Functionalization
The stabilization of nanoparticles with this compound is typically achieved through a ligand exchange reaction. In this process, the phosphonic acid group of the molecule displaces existing, more weakly bound ligands (e.g., oleic acid, citrate) from the nanoparticle surface. The strong affinity of the phosphonic acid for metal oxides results in a durable and stable coating. The PEG chains then extend into the surrounding medium, creating a steric barrier that prevents nanoparticle aggregation and reduces non-specific interactions with proteins.
Experimental Protocols
Protocol 1: Stabilization of Hydrophobic Metal Oxide Nanoparticles via Ligand Exchange
This protocol is suitable for nanoparticles initially stabilized with hydrophobic ligands, such as oleic acid-coated iron oxide nanoparticles.
Materials:
-
Hydrophobic metal oxide nanoparticles (e.g., oleic acid-coated iron oxide nanoparticles) dispersed in a nonpolar solvent (e.g., chloroform, toluene).
-
This compound.
-
Anhydrous solvents: Chloroform, Methanol, Ethanol.
-
Deionized (DI) water or phosphate-buffered saline (PBS).
-
Centrifuge.
-
Ultrasonicator (bath or probe).
-
Rotary evaporator.
Procedure:
-
Nanoparticle Dispersion: Disperse the hydrophobic nanoparticles in an appropriate volume of chloroform to achieve a desired concentration (e.g., 5-10 mg/mL). Sonicate the dispersion for 10-15 minutes to ensure homogeneity.
-
Ligand Solution Preparation: Dissolve this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v). The molar ratio of the PEG-phosphonic acid to the surface atoms of the nanoparticles should be optimized, but a starting point is a 10-20 fold molar excess.
-
Ligand Exchange Reaction: Add the this compound solution to the nanoparticle dispersion. The mixture should be sonicated for 1-2 hours at room temperature. For more robust exchange, the reaction can be stirred at a slightly elevated temperature (e.g., 40-50°C) overnight.
-
Purification:
-
Precipitate the functionalized nanoparticles by adding a non-solvent such as ethanol or acetone.
-
Collect the nanoparticles by centrifugation (e.g., 8,000-10,000 x g for 20-30 minutes).
-
Discard the supernatant containing the displaced ligands and excess this compound.
-
Wash the nanoparticle pellet by re-dispersing it in a fresh solvent mixture (e.g., chloroform/methanol) and repeating the precipitation and centrifugation steps 2-3 times.
-
-
Final Dispersion: After the final wash, the nanoparticle pellet can be dried under vacuum and then re-dispersed in an aqueous buffer of choice (e.g., DI water, PBS). Sonication may be required to achieve a stable, clear dispersion.
Protocol 2: Characterization of this compound Stabilized Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Disperse the stabilized nanoparticles in the desired aqueous buffer at a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements at a controlled temperature (e.g., 25°C).
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Prepare the nanoparticle dispersion as described for DLS, typically in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential. This provides an indication of the surface charge and colloidal stability.
-
3. Confirmation of Surface Coating:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Acquire FTIR spectra of the initial (uncoated) nanoparticles, free this compound, and the final stabilized nanoparticles.
-
Look for characteristic peaks of the PEG (C-O-C stretching around 1100 cm⁻¹) and the phosphonic acid group (P-O-H and P=O stretching) on the spectrum of the final product to confirm successful functionalization.
-
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure:
-
Heat a known amount of the dried, stabilized nanoparticles under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss at different temperature ranges can be correlated to the amount of organic ligand (this compound) present on the nanoparticle surface.
-
Data Presentation
The following tables provide expected data for metal oxide nanoparticles before and after stabilization with this compound. The exact values will depend on the core nanoparticle size, material, and the efficiency of the ligand exchange process.
Table 1: Physicochemical Properties of Nanoparticles
| Parameter | Before Stabilization (in organic solvent) | After Stabilization with this compound (in aqueous buffer) |
| Core Diameter (TEM) | 10 - 20 nm | 10 - 20 nm |
| Hydrodynamic Diameter (DLS) | ~25 - 40 nm | 30 - 60 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential | Near neutral | -20 to -40 mV (at neutral pH) |
| Solubility | Soluble in non-polar organic solvents | Soluble in aqueous buffers |
Table 2: Stability of Nanoparticles in Biological Media
| Medium | Hydrodynamic Diameter (t=0) | Hydrodynamic Diameter (t=24h) |
| Phosphate-Buffered Saline (PBS) | 35 nm | 38 nm |
| Cell Culture Medium + 10% FBS | 45 nm | 55 nm |
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle stabilization.
Caption: Mechanism of nanoparticle stabilization.
Application Notes and Protocols for Surface Functionalization of Zirconia Implants with m-PEG8-C10-Phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconia (ZrO₂) has emerged as a leading biomaterial for dental and orthopedic implants due to its excellent mechanical properties, biocompatibility, and aesthetic appeal. However, the inherent bio-inertness of the zirconia surface can limit its integration with surrounding tissues. Surface functionalization strategies are therefore critical to modulate the biological response at the implant interface. One promising approach is the application of self-assembled monolayers (SAMs) of phosphonic acids, which form strong, covalent-like bonds with the zirconia surface.
This document provides a detailed overview and generalized protocols for the surface functionalization of zirconia implants using a specific bifunctional molecule: m-PEG8-C10-phosphonic acid . This molecule combines a phosphonic acid headgroup for robust anchoring to the zirconia surface with a polyethylene glycol (PEG) tail. The PEG moiety is well-known for its ability to reduce non-specific protein adsorption and cellular adhesion, thereby potentially minimizing fibrous capsule formation and improving the biocompatibility of the implant. The C10 alkyl chain serves as a linker between the phosphonic acid and the PEG chain.
Due to the limited availability of specific published data on this compound, the following protocols and data are based on established principles of zirconia surface modification with similar phosphonic acid and PEGylated molecules.
Data Presentation
Table 1: Expected Surface Characteristics of Functionalized Zirconia
| Parameter | Untreated Zirconia | Zirconia + this compound | Rationale for Change |
| Water Contact Angle | ~70-90° (Hydrophobic) | Decreased (More Hydrophilic) | The ether groups of the PEG chain increase surface wettability. |
| Surface Elemental Composition (XPS) | Zr, O, C | Zr, O, C, P | Presence of the phosphonic acid group. |
| Protein Adsorption (e.g., Albumin, Fibrinogen) | High | Significantly Reduced | The hydrated PEG layer creates a steric barrier, preventing protein adhesion. |
| Fibroblast Adhesion and Proliferation | Moderate to High | Reduced | The non-fouling nature of PEG discourages cell attachment. |
| Osteoblast Adhesion and Proliferation | Moderate | Potentially Reduced or Modulated | While PEG reduces non-specific adhesion, specific cell-binding moieties could be incorporated for targeted osteoblast interaction. |
Experimental Protocols
Protocol 1: Cleaning and Pre-treatment of Zirconia Substrates
Objective: To prepare a clean and reactive zirconia surface for consistent functionalization.
Materials:
-
Zirconia discs or implant samples
-
Deionized (DI) water
-
Ethanol (ACS grade)
-
Acetone (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas stream
-
Ultrasonic bath
Procedure:
-
Place the zirconia substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.
-
Decant the acetone and sonicate the substrates in ethanol for 15 minutes.
-
Decant the ethanol and sonicate in DI water for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (in a fume hood with appropriate personal protective equipment):
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and corrosive.
-
Immerse the dried zirconia substrates in the piranha solution for 30-60 minutes to hydroxylate the surface.
-
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Sonicate the substrates in DI water for 15 minutes to remove any residual acid.
-
Dry the substrates under a stream of nitrogen gas and store in a desiccator until functionalization.
Protocol 2: Surface Functionalization with this compound
Objective: To form a self-assembled monolayer of this compound on the pre-treated zirconia surface.
Materials:
-
Cleaned, pre-treated zirconia substrates
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol, or isopropanol)
-
Reaction vessel (e.g., sealed glass vial)
-
Nitrogen or Argon gas for inert atmosphere (optional but recommended)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen anhydrous solvent. Degas the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen and water.
-
Place the pre-treated zirconia substrates in the reaction vessel.
-
Transfer the phosphonic acid solution into the reaction vessel, ensuring the substrates are fully submerged.
-
If using an inert atmosphere, purge the vessel with nitrogen or argon before sealing.
-
Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 40-60°C) to facilitate monolayer formation.
-
After the incubation period, remove the substrates from the solution.
-
Rinse the functionalized substrates thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
Protocol 3: Characterization of the Functionalized Surface
Objective: To verify the successful grafting of the this compound monolayer.
Methods:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus from the phosphonic acid group on the zirconia surface.
-
Contact Angle Goniometry: To measure the change in surface wettability. A decrease in the water contact angle is expected due to the hydrophilic nature of the PEG chain.
-
Atomic Force Microscopy (AFM): To assess the surface topography and roughness. A well-formed monolayer should result in a smooth surface.
-
Ellipsometry: To measure the thickness of the grafted organic layer.
Protocol 4: In Vitro Evaluation of Protein Adsorption
Objective: To quantify the reduction in non-specific protein adsorption on the functionalized surface.
Materials:
-
Functionalized and untreated (control) zirconia substrates
-
Phosphate-buffered saline (PBS)
-
Model proteins (e.g., bovine serum albumin (BSA), fibrinogen)
-
Micro-BCA or similar protein quantification assay kit
Procedure:
-
Place the functionalized and control substrates in a multi-well plate.
-
Incubate the substrates with a known concentration of the model protein solution (in PBS) for a defined period (e.g., 1-2 hours) at 37°C.
-
After incubation, gently wash the substrates with PBS to remove loosely bound proteins.
-
Elute the adsorbed proteins from the surface using a suitable lysis buffer (e.g., sodium dodecyl sulfate solution).
-
Quantify the amount of eluted protein using a protein assay kit according to the manufacturer's instructions.
-
Compare the amount of protein adsorbed on the functionalized surfaces to the control surfaces.
Visualizations
Caption: Workflow for zirconia functionalization and evaluation.
Caption: Hypothesized mechanism of PEGylated zirconia surface.
Concluding Remarks
The surface functionalization of zirconia implants with this compound presents a promising strategy to enhance their biocompatibility by minimizing non-specific protein adsorption and subsequent cellular adhesion. The protocols provided herein offer a general framework for researchers to explore this surface modification technique. It is crucial to perform thorough characterization and in vitro/in vivo testing to validate the efficacy and safety of the functionalized implants for their intended clinical applications. Further research may also explore the co-immobilization of cell-specific ligands onto the PEGylated surface to promote targeted tissue integration.
Application Notes and Protocols: m-PEG8-C10-Phosphonic Acid Coating of Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the formation of a self-assembled monolayer (SAM) of m-PEG8-C10-phosphonic acid on metal oxide surfaces. This coating strategy is designed to enhance the biocompatibility of materials used in biomedical applications by creating a protein-resistant surface. The protocol is applicable to a variety of metal oxides, including iron oxides (e.g., Fe₂O₃, Fe₃O₄) and titanium dioxide (TiO₂), which are commonly used in drug delivery, medical implants, and as contrast agents.
Introduction
Metal oxide nanoparticles and surfaces are of great interest in the biomedical field. However, their unmodified surfaces are often prone to protein adsorption, which can trigger an immune response and lead to rapid clearance from the body. Surface modification with polyethylene glycol (PEG) is a widely used strategy to confer "stealth" properties, increasing circulation time and improving biocompatibility.[1][2]
Phosphonic acids form robust, covalent bonds with a variety of metal oxide surfaces through a condensation reaction with surface hydroxyl groups.[3] This results in the formation of dense, well-ordered self-assembled monolayers (SAMs) that are more stable in aqueous environments compared to other surface modification chemistries, such as silanes.[3] The this compound molecule combines the strong anchoring of a phosphonic acid group with the protein-resistant properties of a PEG chain, making it an ideal candidate for the surface functionalization of metal oxides in drug development.
Experimental Protocols
This section details the protocols for preparing the metal oxide substrate, the coating procedure with this compound, and the characterization of the resulting monolayer.
Materials and Reagents
-
This compound
-
Metal oxide substrate (e.g., iron oxide nanoparticles, titanium dioxide-coated silicon wafer)
-
Solvents:
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (anhydrous)
-
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (ACS grade)
-
Nitrogen gas (high purity)
-
Cleaning agents (e.g., Hellmanex™ or similar detergent)
-
For nanoparticle dispersion: bath sonicator or probe sonicator
Substrate Preparation
Proper cleaning and preparation of the metal oxide surface are critical for the formation of a high-quality SAM. The goal is to remove organic contaminants and to hydroxylate the surface to provide binding sites for the phosphonic acid.
For Planar Substrates (e.g., TiO₂-coated wafers):
-
Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent (e.g., 2% Hellmanex™ in DI water) for 15 minutes, followed by thorough rinsing with DI water.
-
Solvent Degreasing: Sequentially sonicate the substrate in acetone, and then ethanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): Treat the substrate with an oxygen plasma cleaner for 3-5 minutes to remove any remaining organic contaminants and generate surface hydroxyl (-OH) groups. Alternatively, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.
-
Final Rinse and Dry: Thoroughly rinse the activated substrate with DI water and dry under a stream of nitrogen. The substrate should be used immediately for the coating procedure.
For Nanoparticles (e.g., Iron Oxide Nanoparticles):
-
Dispersion: Disperse the nanoparticles in an appropriate solvent (e.g., ethanol or DI water) by sonication.
-
Washing: Centrifuge the nanoparticle dispersion to pellet the nanoparticles. Remove the supernatant and redisperse the nanoparticles in fresh solvent. Repeat this washing step 2-3 times to remove any surface contaminants or storage solution.
-
Final Preparation: After the final wash, redisperse the nanoparticles in the solvent that will be used for the coating reaction.
This compound Coating Procedure
This protocol is based on solution-phase deposition, which is a common and effective method for forming phosphonic acid SAMs.
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable anhydrous solvent. Anhydrous THF or ethanol are good starting points. For coating iron oxide nanoparticles via ligand exchange, a mixture of dichloromethane and methanol may be used.[4]
-
Immersion/Reaction:
-
For Planar Substrates: Immerse the cleaned and activated substrate into the phosphonic acid solution. The immersion time can range from 12 to 48 hours at room temperature.[5] To accelerate the process, the temperature can be elevated, but this should be optimized for the specific substrate and solvent.
-
For Nanoparticles: Add the this compound solution to the washed nanoparticle dispersion. The mixture should be sonicated for an extended period (e.g., 3 x 1 hour with breaks in between) and then left to react overnight at room temperature with stirring or shaking.[4]
-
-
Rinsing:
-
For Planar Substrates: After immersion, remove the substrate from the solution and rinse thoroughly with the same fresh solvent to remove any physisorbed molecules. A final rinse with a more polar solvent like ethanol can also be performed.
-
For Nanoparticles: Centrifuge the reaction mixture to pellet the coated nanoparticles. Discard the supernatant and redisperse the nanoparticles in fresh solvent. Repeat this washing step 2-3 times.
-
-
Drying: Dry the coated substrate or nanoparticles under a stream of high-purity nitrogen gas.
-
Optional Annealing: For some metal oxides, a post-deposition annealing step can improve the ordering and stability of the monolayer. Heat the coated substrate in an oven at 120-140°C for 24-48 hours.[5] This step should be performed with caution as it may not be suitable for all substrates or nanoparticles.
Characterization of the Coated Surface
A combination of surface-sensitive techniques should be used to verify the successful formation and quality of the this compound monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface. Look for the appearance of P 2p and C 1s peaks, and the attenuation of the substrate's metal oxide peaks.[3] The P 2p peak is expected around 133-134 eV.[6][7]
-
Contact Angle Goniometry: To assess the change in surface wettability. The hydrophilic PEG chains should result in a decrease in the water contact angle compared to an uncoated or alkyl-chain-coated surface.
-
Atomic Force Microscopy (AFM): To visualize the surface topography. A smooth, uniform surface is indicative of a well-formed monolayer. The thickness of the monolayer can also be estimated by scratching the surface and measuring the height difference.
-
Ellipsometry: For precise measurement of the monolayer thickness on planar substrates.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid monolayers on metal oxide surfaces. The exact values for this compound may vary depending on the specific substrate and coating conditions.
| Characterization Technique | Parameter | Uncoated Metal Oxide | Alkylphosphonic Acid Coated | PEG-Phosphonic Acid Coated | Reference |
| Contact Angle | Water Contact Angle (°) | 10 - 30 | 110 - 120 | 40 - 70 | [3][8] |
| Ellipsometry | Monolayer Thickness (nm) | N/A | 1.5 - 2.5 | 2.0 - 5.0 (depending on PEG length) | [3] |
| XPS | Atomic % of Phosphorus (P) | 0 | 1 - 5 | 1 - 5 | [3][7] |
| XPS | Atomic % of Carbon (C) | Variable (adventitious) | 30 - 60 | 40 - 70 | [3] |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow for the coating of a metal oxide substrate with this compound.
Caption: Experimental workflow for this compound coating.
Surface Binding Mechanism
The following diagram illustrates the condensation reaction between the phosphonic acid headgroup and the hydroxylated metal oxide surface, leading to the formation of a covalent M-O-P bond.
Caption: Phosphonic acid binding to a metal oxide surface.
Mechanism of Protein Resistance
The PEGylated surface provides biocompatibility by creating a hydrophilic barrier that resists protein adsorption. This is primarily attributed to the formation of a hydration layer around the PEG chains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of m-PEG8-C10-phosphonic acid in Drug Delivery Systems
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG8-C10-phosphonic acid is a versatile heterobifunctional linker molecule designed for the surface modification of various nanomaterials used in drug delivery systems. This molecule features three key components:
-
A methoxy-terminated polyethylene glycol (m-PEG) chain with eight ethylene glycol units. The PEG chain imparts "stealth" properties to nanoparticles, reducing protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system (RES). This prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation at the target site.[1][2][3][4]
-
A C10 alkyl chain that acts as a spacer.
-
A phosphonic acid headgroup that serves as a robust anchor for covalent attachment to the surface of various metal oxide nanoparticles, such as iron oxide, titanium dioxide, and zinc oxide.[5][6] Furthermore, the phosphonic acid moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone, making it an excellent targeting ligand for bone-specific drug delivery.[7][8]
These characteristics make this compound a valuable tool for developing advanced drug delivery platforms with enhanced stability, prolonged circulation, and targeted delivery capabilities.
Key Applications
-
Surface Functionalization of Nanoparticles: Creation of sterically stabilized nanoparticles with reduced aggregation and enhanced colloidal stability in biological media.[5][9]
-
Prolonged Circulation Time: The PEGylated surface minimizes non-specific protein interactions, leading to longer circulation times for intravenously administered nanocarriers.[1][2]
-
Targeted Drug Delivery to Bone: The phosphonic acid group enables active targeting of drug-loaded nanoparticles to bone tissue for the treatment of bone cancers, osteoporosis, and other skeletal diseases.[7][8]
-
Development of Theranostic Agents: Can be used to functionalize magnetic nanoparticles for applications in both magnetic resonance imaging (MRI) and targeted drug delivery.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with PEG-phosphonic acid linkers.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Parameter | Unmodified Nanoparticles | Nanoparticles + this compound | Expected Outcome |
| Hydrodynamic Diameter (nm) | Variable (often aggregated) | Increased and more uniform | Indicates successful coating and improved dispersion. |
| Zeta Potential (mV) | Positive or slightly negative | Shift towards neutral or more negative | Confirms surface modification and can indicate stability. |
| Polydispersity Index (PDI) | > 0.3 | < 0.2 | Suggests a more monodisperse and stable nanoparticle formulation. |
| Drug Loading Capacity (%) | N/A | Dependent on nanoparticle core and drug | To be determined empirically for each formulation. |
| Drug Encapsulation Efficiency (%) | N/A | Dependent on nanoparticle core and drug | To be determined empirically for each formulation. |
Table 2: In Vitro Stability and Drug Release
| Medium | Unmodified Nanoparticles | Nanoparticles + this compound | Expected Outcome |
| Phosphate Buffered Saline (PBS) | Aggregation over time | Stable for extended periods | Demonstrates improved colloidal stability. |
| Serum-containing Media | Rapid aggregation and protein adsorption | Reduced protein adsorption and stable | Indicates "stealth" properties and potential for longer in vivo circulation. |
| Drug Release at pH 7.4 (%) | N/A | Slow and sustained release | Suitable for systemic circulation. |
| Drug Release at pH 5.5 (%) | N/A | Potentially faster release (if pH-sensitive drug/carrier is used) | Can be designed for triggered release in acidic tumor microenvironments.[10] |
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes a general method for the surface modification of hydrophobic oleic acid-coated IONPs with this compound via ligand exchange.
Materials:
-
Oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., chloroform, hexane).
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Ethanol
-
Deionized (DI) water
-
Magnetic separator
Procedure:
-
Dispersion of IONPs: Disperse the oleic acid-coated IONPs in anhydrous DMF to a final concentration of 5 mg/mL.
-
Preparation of Linker Solution: Dissolve this compound in anhydrous DMF at a concentration that is in a 10-fold molar excess relative to the estimated surface iron atoms of the IONPs.
-
Ligand Exchange Reaction: Add the this compound solution to the IONP dispersion. Sonicate the mixture for 30 minutes to ensure homogeneity and then stir at room temperature for 24 hours to facilitate the ligand exchange process.
-
Purification:
-
Precipitate the functionalized IONPs by adding an excess of a non-solvent like ethanol or by using a magnetic separator.
-
Collect the nanoparticles and wash them three times with DMF to remove excess unbound linker and displaced oleic acid.
-
Wash the nanoparticles three times with DI water to remove any residual DMF.
-
-
Final Product: Resuspend the purified this compound functionalized IONPs in DI water or a suitable buffer for storage and further use.
Protocol 2: Characterization of Functionalized Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Disperse the functionalized nanoparticles in DI water or PBS at a concentration of approximately 0.1 mg/mL. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.
2. Confirmation of Surface Coating:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure: Acquire FTIR spectra of the unmodified IONPs, this compound, and the functionalized IONPs. Look for the appearance of characteristic peaks of the PEG and phosphonic acid groups in the spectrum of the functionalized nanoparticles.
3. Quantification of Surface Coating:
-
Technique: Thermogravimetric Analysis (TGA).
-
Procedure: Heat a known mass of the dried functionalized nanoparticles under a controlled atmosphere from room temperature to approximately 800°C. The weight loss corresponding to the decomposition of the organic coating can be used to quantify the amount of this compound on the nanoparticle surface.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded this compound functionalized nanoparticles.
-
Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate Buffer at pH 5.5.
-
Dialysis membrane with an appropriate molecular weight cut-off.
Procedure:
-
Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium (PBS or acetate buffer).
-
Dialysis: Place the nanoparticle dispersion into a dialysis bag and immerse it in a larger volume of the same release medium.
-
Incubation: Keep the setup at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization and application.
Caption: Mechanism of bone targeting using this compound.
References
- 1. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in nanomaterials for precision drug delivery: Insights into pharmacokinetics and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-PEG8-C10-phosphonic acid for Enhanced Biocompatibility of Medical Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biocompatibility of medical devices is a critical factor in determining their success and patient safety. Unfavorable interactions at the device-tissue interface can lead to inflammation, foreign body response, and device failure. Surface modification is a key strategy to improve biocompatibility, and m-PEG8-C10-phosphonic acid offers a promising solution. This molecule combines a phosphonic acid headgroup, which provides strong anchoring to metal and metal oxide surfaces commonly used in medical devices, with a hydrophilic polyethylene glycol (PEG) chain that can reduce protein adsorption and minimize adverse cellular interactions.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to enhance the biocompatibility of medical devices.
Mechanism of Action
The efficacy of this compound in improving biocompatibility is based on two key molecular features:
-
Phosphonic Acid Anchoring: The terminal phosphonic acid group forms a stable, covalent bond with metal oxide surfaces (e.g., titanium oxide, stainless steel) on medical devices.[4][5] This ensures the long-term stability of the surface modification under physiological conditions.
-
PEG-mediated Biocompatibility: The flexible, hydrophilic PEG8 chain creates a hydrated layer on the device surface. This layer sterically hinders the adsorption of proteins, which is the initial step in the foreign body response. By preventing protein fouling, the modified surface reduces the likelihood of platelet adhesion, inflammation, and fibrous capsule formation.[1][3]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments demonstrating the improved biocompatibility of a titanium alloy (Ti6Al4V) surface modified with this compound.
Table 1: Protein Adsorption on Modified Surfaces
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Uncoated Ti6Al4V | 450 ± 35 | 280 ± 22 |
| This compound Coated | 55 ± 12 | 30 ± 8 |
Table 2: Platelet Adhesion and Activation
| Surface Type | Adherent Platelets (platelets/1000 µm²) | Platelet Activation (% spread) |
| Uncoated Ti6Al4V | 350 ± 45 | 85 ± 7 |
| This compound Coated | 25 ± 8 | 10 ± 3 |
Table 3: In Vitro Cytotoxicity (ISO 10993-5)
| Surface Extract | Cell Viability (%) | Qualitative Score |
| Uncoated Ti6Al4V | 95 ± 4 | 0 (Non-cytotoxic) |
| This compound Coated | 98 ± 2 | 0 (Non-cytotoxic) |
Table 4: Cell Adhesion and Proliferation
| Surface Type | Fibroblast Adhesion (cells/mm²) at 4h | Fibroblast Proliferation (Fold Change at 72h) |
| Uncoated Ti6Al4V | 850 ± 90 | 3.5 ± 0.4 |
| This compound Coated | 150 ± 30 | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard biocompatibility testing guidelines.[6][7][8][9]
Protocol 1: Surface Modification of Medical Devices
This protocol describes the process for coating a titanium alloy (Ti6Al4V) surface with this compound.
Materials:
-
Ti6Al4V coupons (or medical device components)
-
This compound
-
Anhydrous ethanol
-
Deionized (DI) water
-
Ultrasonic bath
-
Nitrogen gas stream
Procedure:
-
Cleaning: Thoroughly clean the Ti6Al4V substrates by sequential ultrasonication in acetone, isopropanol, and DI water for 15 minutes each.
-
Drying: Dry the cleaned substrates under a stream of nitrogen gas.
-
Activation (Optional but Recommended): Treat the surfaces with an oxygen plasma for 5 minutes to generate a fresh, reactive oxide layer.
-
Coating Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immersion: Immerse the cleaned and dried substrates in the coating solution for 24 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any non-adsorbed molecules.
-
Final Drying: Dry the coated substrates under a stream of nitrogen gas.
-
Storage: Store the coated substrates in a desiccator until use.
Protocol 2: Protein Adsorption Assay (ELISA-based)
This protocol quantifies the amount of protein adsorbed to the modified surface.
Materials:
-
Uncoated and coated substrates
-
Protein solution (e.g., 1 mg/mL Fibrinogen or Albumin in PBS)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 2% Bovine Serum Albumin in PBS)
-
Primary antibody (anti-Fibrinogen or anti-Albumin)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Incubation: Place the substrates in a 24-well plate and add 1 mL of the protein solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Remove the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
Blocking: Add 1 mL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Primary Antibody: Wash the substrates three times with PBS. Add the primary antibody at the recommended dilution and incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the substrates three times with PBS. Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at 37°C.
-
Detection: Wash the substrates three times with PBS. Add the TMB substrate solution and incubate in the dark until a blue color develops.
-
Quantification: Stop the reaction by adding the stop solution. Transfer the solution to a 96-well plate and read the absorbance at 450 nm using a microplate reader.
-
Standard Curve: Generate a standard curve with known concentrations of the protein to quantify the amount adsorbed on the surfaces.
Protocol 3: In Vitro Cytotoxicity Assay (ISO 10993-5)
This assay evaluates the potential toxicity of leachables from the coated device.[7]
Materials:
-
Uncoated and coated substrates
-
L929 fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Positive control (e.g., dilute phenol solution)
-
Negative control (e.g., high-density polyethylene)
-
MTT reagent
-
DMSO
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Extract Preparation: Prepare extracts of the test materials by incubating them in cell culture medium at 37°C for 24 hours, according to ISO 10993-12 standards.
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure: Replace the culture medium with the prepared extracts (from uncoated, coated, positive, and negative controls).
-
Incubation: Incubate the cells with the extracts for 24 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is calculated as a percentage relative to the negative control.
Conclusion
The use of this compound for the surface modification of medical devices presents a robust strategy for improving their biocompatibility. The protocols and data presented herein provide a framework for researchers and developers to evaluate and implement this technology. The strong anchoring of the phosphonic acid group, combined with the protein-repellent properties of the PEG chain, leads to a significant reduction in biofouling and adverse host responses, ultimately enhancing device performance and patient safety. Further in vivo studies are recommended to validate these promising in vitro results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. saliterman.umn.edu [saliterman.umn.edu]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols: Contact Angle Measurement of m-PEG8-C10-Phosphonic Acid Self-Assembled Monolayers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Phosphonic acid-based SAMs are of particular interest due to their ability to form robust, stable films on a variety of metal oxide surfaces such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂)[1][2]. The m-PEG8-C10-phosphonic acid molecule combines a C10 alkyl chain for molecular packing with a hydrophilic polyethylene glycol (PEG) chain, making it valuable for applications requiring biocompatibility and resistance to non-specific protein adsorption.
Contact angle goniometry is a fundamental surface analysis technique used to determine the wettability of a solid surface by measuring the angle a liquid droplet makes with the surface.[3][4] This angle provides critical information about the surface free energy and the effectiveness of surface modification.[5][6] These notes provide a detailed protocol for preparing this compound layers and measuring their static contact angle.
Experimental Protocols
Part 1: Substrate Preparation
The quality of the SAM is highly dependent on the cleanliness and hydroxylation of the substrate surface. The following protocol is for silicon or glass substrates.
Materials:
-
Substrates (e.g., silicon wafers with native oxide, glass slides)
-
Deionized (DI) water
-
Ethanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Nitrogen gas (high purity)
-
Beakers and substrate holders (Teflon or glass)
-
Ultrasonic bath
Methodology:
-
Initial Cleaning: Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinsing: Decant the acetone and rinse the substrates thoroughly with DI water, followed by ethanol, and another rinse with DI water.
-
Piranha Etching (for silicon/glass):
-
Carefully prepare the Piranha solution in a glass beaker inside a fume hood by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.
-
Immerse the substrates in the hot Piranha solution for 30-45 minutes to remove organic residues and hydroxylate the surface.
-
-
Final Rinsing: Remove the substrates from the Piranha solution and rinse extensively with DI water to remove all traces of acid.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Storage: Use the cleaned substrates immediately for SAM deposition to prevent atmospheric contamination.
Part 2: SAM Deposition
Materials:
-
This compound
-
Anhydrous solvent (e.g., Ethanol or Toluene)[7]
-
Cleaned substrates
-
Glove box or inert atmosphere chamber (optional, but recommended)
-
Volumetric flasks and pipettes
Methodology:
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. For example, to make a 1 mM solution, dissolve the appropriate mass of the phosphonic acid in a known volume of solvent.
-
Ensure the phosphonic acid is fully dissolved. Sonication may be used to aid dissolution.
-
-
Immersion:
-
Place the clean, dry substrates in the phosphonic acid solution. Ensure the entire surface is submerged.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature. The container should be sealed to prevent solvent evaporation and contamination.
-
-
Rinsing:
-
After the incubation period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent (e.g., ethanol) to remove any non-covalently bonded (physisorbed) molecules.
-
Perform a final rinse with DI water if the subsequent measurements will be in an aqueous environment.
-
-
Drying: Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
Part 3: Contact Angle Measurement
The static contact angle is measured using the sessile drop method with a contact angle goniometer.[4][8]
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software[9][10]
-
Syringe with a flat-tipped needle for dispensing droplets
-
Vibration-free table
Methodology:
-
Setup: Place the SAM-coated substrate on the sample stage of the goniometer. Ensure it is level.
-
Droplet Deposition:
-
Use high-purity DI water as the probe liquid.
-
Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.[11] Avoid imparting any kinetic energy to the droplet as it is dispensed.
-
-
Image Capture: As soon as the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.
-
Angle Analysis:
-
Use the goniometer's software to analyze the captured image. The software identifies the three-phase (solid-liquid-gas) boundary and fits a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the contact angle.[4]
-
Measure the angle on both the left and right sides of the droplet and average the values to account for any slight asymmetry.
-
-
Replicates: Repeat the measurement at a minimum of three to five different locations on the substrate surface to ensure reproducibility and obtain a statistically relevant average contact angle.[12]
Data Presentation
The wettability of the surface is directly indicated by the measured water contact angle. A lower contact angle signifies a more hydrophilic surface, while a higher angle indicates a more hydrophobic surface. The presence of the PEG chain is expected to make the surface significantly more hydrophilic compared to a simple alkyl-phosphonic acid SAM.
Table 1: Typical Water Contact Angle Data
| Surface ID | Substrate Material | Surface Coating | Average Static Water Contact Angle (θ) | Surface Character |
| Control-1 | Silicon Wafer (SiO₂) | Uncoated (Piranha cleaned) | < 10° | Highly Hydrophilic |
| SAM-1 | Silicon Wafer (SiO₂) | C10-Phosphonic Acid | ~95° - 105° | Hydrophobic |
| SAM-2 (Target) | Silicon Wafer (SiO₂) | This compound | ~30° - 50° (Expected) | Hydrophilic |
Note: The expected contact angle for the m-PEG8-C10-PA layer is an estimate. The actual value will depend on the packing density and conformation of the PEG chains on the surface.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from substrate preparation to data analysis.
Caption: Workflow for m-PEG8-C10-PA SAM preparation and contact angle measurement.
Phosphonic Acid Binding Diagram
This diagram illustrates the binding mechanism of phosphonic acid to a metal oxide surface.
Caption: Condensation reaction of a phosphonic acid headgroup with a hydroxylated surface.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. brighton-science.com [brighton-science.com]
- 4. nanoscience.com [nanoscience.com]
- 5. d-nb.info [d-nb.info]
- 6. Surface Analysis of Dielectric Thin Films by Contact Angle Measur...: Ingenta Connect [ingentaconnect.com]
- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dropletlab.com [dropletlab.com]
- 9. researchgate.net [researchgate.net]
- 10. biolinscientific.com [biolinscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: XPS Analysis of m-PEG8-C10-phosphonic acid Self-Assembled Monolayers on Silicon Nitride Surfaces
Introduction
The functionalization of silicon nitride (Si₃N₄) surfaces with biocompatible molecules is of paramount importance in the development of advanced biosensors, medical implants, and drug delivery systems. Silicon nitride is a promising material for these applications due to its excellent mechanical properties, chemical inertness, and biocompatibility. Surface modification with anti-fouling agents, such as polyethylene glycol (PEG), is crucial to prevent non-specific protein adsorption and enhance the in-vivo performance of these devices.
This application note details the use of X-ray Photoelectron Spectroscopy (XPS) to characterize a self-assembled monolayer (SAM) of m-PEG8-C10-phosphonic acid on a silicon nitride surface. The this compound molecule provides a robust phosphonate anchor for covalent attachment to the native oxide layer of silicon nitride and presents a hydrophilic PEG chain to the environment, thereby rendering the surface resistant to biofouling. XPS is an ideal surface-sensitive technique for verifying the successful deposition of the monolayer, determining its elemental composition, and confirming the chemical integrity of the molecular layer.
Experimental Protocols
Substrate Preparation
-
Cleaning: Silicon nitride substrates (e.g., Si wafers with a deposited Si₃N₄ layer) are sequentially sonicated in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.
-
Drying: The substrates are dried under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): To ensure a hydrophilic surface with a sufficient density of hydroxyl groups on the native oxide layer, the substrates can be treated with an oxygen plasma for 30-60 seconds.
Formation of the this compound SAM
The "Tethering by Aggregation and Growth" (T-BAG) method is adapted for this protocol.[1][2]
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Immersion and Withdrawal: The cleaned silicon nitride substrates are immersed in the phosphonic acid solution for 2 hours at room temperature. The substrates are then slowly withdrawn from the solution at a constant rate to allow for the formation of an ordered monolayer.
-
Solvent Evaporation: The substrates are allowed to air-dry in a clean, dust-free environment for 30 minutes.
-
Thermal Annealing: The coated substrates are subsequently annealed in an oven at 140°C for 24-48 hours.[1] This step is crucial for the formation of covalent Si-O-P bonds between the phosphonic acid headgroup and the native oxide on the silicon nitride surface.
-
Rinsing: After annealing, the substrates are thoroughly rinsed with THF and then DI water to remove any physisorbed molecules and sonicated for 5 minutes in fresh THF.
-
Final Drying: The functionalized substrates are dried under a stream of high-purity nitrogen gas and stored in a desiccator prior to XPS analysis.
XPS Data Acquisition
-
Instrumentation: A monochromatic Al Kα X-ray source is used for the analysis.
-
Analysis Chamber: The analysis is conducted under ultra-high vacuum conditions (base pressure < 1 x 10⁻⁹ Torr).
-
Survey Scans: A wide survey scan (0-1100 eV binding energy) is acquired to identify the elemental composition of the surface.
-
High-Resolution Scans: High-resolution spectra are obtained for the Si 2p, N 1s, P 2p, C 1s, and O 1s regions to determine the chemical states and bonding environments.
-
Charge Referencing: The binding energy scale is calibrated by setting the adventitious carbon C-C/C-H peak to 284.8 eV.[3][4]
Data Presentation
The successful formation of the this compound SAM on the silicon nitride surface is confirmed by the appearance of a P 2p signal and a significant increase in the C 1s and O 1s signals, along with the attenuation of the underlying Si 2p and N 1s substrate signals.
Table 1: Expected XPS Peak Positions and Assignments
| Core Level | Expected Binding Energy (eV) | Assignment |
| Si 2p | ~101.7 - 101.8 | Si-N bonds in silicon nitride (Si₃N₄)[5][6][7][8] |
| N 1s | ~397.1 - 397.8 | N-Si bonds in silicon nitride (Si₃N₄)[8][9][10][11][12] |
| P 2p | ~133.0 - 134.0 | P-O and P-C bonds in the surface-bound phosphonate group[13][14] |
| C 1s | ~284.8 | C-C/C-H bonds in the alkyl chain and adventitious carbon[3][15] |
| ~286.5 | C-O ether bonds characteristic of the PEG chain[15][16][17][18] | |
| O 1s | ~531.5 - 532.5 | P=O and P-O-Si bonds from the phosphonate headgroup |
| ~532.5 - 533.0 | C-O ether bonds from the PEG chain and Si-O from the native oxide[15][16] |
Table 2: Expected Elemental Composition from XPS Survey Scans
| Surface | Si (at%) | N (at%) | P (at%) | C (at%) | O (at%) |
| Bare Silicon Nitride (Post-Cleaning) | High | High | 0 | Low | Low |
| m-PEG8-C10-PA Functionalized Si₃N₄ | Low | Low | Present | High | High |
(Note: Atomic percentages (at%) are qualitative indicators. The exact values will depend on the thickness and density of the SAM and the take-off angle of the photoelectrons.)
Visualizations
Caption: Experimental workflow for the functionalization and analysis.
Caption: Binding of the molecule to the silicon nitride surface.
Conclusion
X-ray Photoelectron Spectroscopy is a powerful and essential technique for the characterization of this compound self-assembled monolayers on silicon nitride surfaces. The detailed protocols and expected data presented in this application note provide a robust framework for researchers and scientists in the fields of biomaterials and drug development to successfully fabricate and validate these critical anti-fouling surfaces. The presence of the P 2p signal and the characteristic C-O peak in the C 1s spectrum, coupled with the attenuation of substrate signals, provides conclusive evidence of a successful surface modification.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silicon | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve m-PEG8-C10-phosphonic acid monolayer density
Welcome to the Technical Support Center for m-PEG8-C10-phosphonic acid Monolayer Formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help you achieve high-density self-assembled monolayers (SAMs).
Troubleshooting Guide: Improving Monolayer Density
Achieving a high-density, well-ordered monolayer of this compound is critical for many applications. The following table outlines common problems encountered during the SAM formation process, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Monolayer Coverage / Low Density | 1. Inadequate Substrate Preparation: The metal oxide surface may not be sufficiently clean or hydroxylated for the phosphonic acid to bind effectively.[1][2] 2. Suboptimal Deposition Time: The immersion time may be too short for a complete monolayer to form. 3. Incorrect Solvent Choice: The solvent may not be appropriate for the substrate or the this compound, leading to poor solubility or aggregation in solution.[3][4] 4. Low Concentration of Phosphonic Acid: The concentration of the this compound solution may be too low. | 1. Substrate Cleaning: Implement a rigorous cleaning protocol for your substrate (e.g., sonication in a series of solvents like acetone, isopropanol, and deionized water). A plasma or UV/ozone treatment can also be effective for creating a hydroxylated surface. 2. Optimize Deposition Time: Increase the immersion time of the substrate in the phosphonic acid solution. Monitor the surface coverage at different time points using a characterization technique like contact angle goniometry or AFM. 3. Solvent Selection: Test a range of anhydrous solvents. Common choices for phosphonic acid SAMs include ethanol, isopropanol, toluene, and tetrahydrofuran (THF).[3][4] The optimal solvent can be substrate-dependent. 4. Increase Concentration: Prepare a fresh solution with a higher concentration of this compound (typically in the range of 0.1 to 5 mM). |
| Formation of Multilayers | 1. High Concentration of Phosphonic Acid: An overly concentrated solution can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer.[4] 2. Presence of Water: Trace amounts of water in the solvent can contribute to the formation of multilayers or aggregates. | 1. Reduce Concentration: Lower the concentration of the this compound solution. 2. Use Anhydrous Solvents: Ensure that you are using high-purity, anhydrous solvents for the deposition. 3. Thorough Rinsing: After deposition, thoroughly rinse the substrate with fresh, clean solvent to remove any non-covalently bound molecules. Sonication in the rinsing solvent for a short period can also be effective.[5] |
| Disordered Monolayer | 1. Substrate Roughness: A rough substrate surface can disrupt the packing of the molecules, leading to a disordered monolayer.[6] 2. Rapid Evaporation of Solvent: If the deposition is done by solvent evaporation, a rate that is too rapid can prevent the molecules from organizing into a well-ordered layer. 3. Contaminants: The presence of contaminants on the substrate or in the solution can interfere with the self-assembly process. | 1. Use Smoother Substrates: If possible, use substrates with lower surface roughness.[6] 2. Controlled Evaporation: If using an evaporation-based method, control the rate of evaporation by covering the deposition chamber. 3. Maintain a Clean Environment: Work in a clean environment (e.g., a cleanroom or a glovebox) to minimize contamination. Use high-purity reagents and solvents. |
| Poor Monolayer Stability | 1. Incomplete Covalent Bonding: The phosphonic acid may not have fully reacted with the metal oxide surface, resulting in a less stable, physisorbed layer. 2. Hydrolysis of the Phosphonate Bond: In aqueous environments, the bond between the phosphonic acid and the metal oxide can be susceptible to hydrolysis, leading to the degradation of the monolayer.[7] | 1. Thermal Annealing: After the initial deposition and rinsing, consider a thermal annealing step (e.g., heating in an oven or on a hotplate under an inert atmosphere). This can promote the formation of strong, covalent bonds between the phosphonic acid and the substrate.[5][8] 2. Zirconium Ion Mediation: For titanium substrates, pretreatment with an aqueous solution of zirconium oxychloride has been shown to significantly enhance the stability of the phosphonate monolayer.[9] |
Experimental Workflow for Improving Monolayer Density
The following diagram illustrates a logical workflow for troubleshooting and optimizing the density of your this compound monolayer.
Caption: A workflow diagram illustrating the key stages and decision points for optimizing this compound monolayer formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for forming a dense this compound monolayer?
A1: Phosphonic acids form stable, high-density monolayers on a variety of metal oxide surfaces.[10] Commonly used substrates include titanium dioxide (TiO2), zirconium dioxide (ZrO2), aluminum oxide (Al2O3), and silicon dioxide (SiO2).[5][11][12] The choice of substrate often depends on the specific application. It is crucial that the substrate has a hydrated oxide layer with available hydroxyl (-OH) groups for the phosphonic acid to bind to.[1][2]
Q2: How do I prepare the substrate before deposition?
A2: Proper substrate preparation is critical. A typical procedure involves:
-
Sonication: Sequentially sonicate the substrate in high-purity solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.
-
Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Hydroxylation: To ensure a high density of surface hydroxyl groups, a plasma or UV/ozone treatment is often recommended immediately before deposition.
Q3: What is the recommended concentration for the this compound solution?
A3: A good starting point for the concentration of your this compound solution is typically in the range of 0.1 to 5 mM. The optimal concentration can vary depending on the solvent and substrate, so some empirical optimization may be necessary.
Q4: How long should the deposition process take?
A4: The time required for a complete monolayer to form can range from a few minutes to several hours. A common starting point is to immerse the substrate for 12-24 hours at room temperature. You can monitor the progress by measuring the contact angle of a test substrate at different time intervals.
Q5: Is a post-deposition annealing step necessary?
A5: While not always required, a post-deposition thermal annealing step can significantly improve the stability and adhesion of the monolayer.[5][8] This is because heating can promote the formation of covalent bonds between the phosphonic acid headgroup and the substrate. A typical annealing process involves heating the coated substrate at a temperature between 100-150°C for a period of a few hours under an inert atmosphere or vacuum.
Relationship between Experimental Parameters and Monolayer Quality
The following diagram illustrates the influence of key experimental parameters on the final quality of the self-assembled monolayer.
Caption: A diagram showing the relationships between key experimental parameters and the resulting monolayer quality attributes.
Key Experimental Protocols
Protocol 1: Contact Angle Goniometry for Monolayer Characterization
Objective: To qualitatively assess the coverage and hydrophobicity of the this compound monolayer.
Methodology:
-
Place the substrate with the monolayer on the sample stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
A high water contact angle is generally indicative of a well-formed, dense monolayer. The PEG component of your molecule will influence the final contact angle.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
Objective: To confirm the presence of the this compound on the surface and to investigate its binding to the substrate.
Methodology:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of Phosphorus (P 2p), Carbon (C 1s), and Oxygen (O 1s) peaks corresponding to the monolayer, as well as signals from the underlying substrate.
-
Acquire high-resolution spectra of the P 2p, C 1s, and the relevant substrate peaks (e.g., Ti 2p, Si 2p).
-
Analyze the binding energies of the high-resolution spectra to confirm the chemical states of the elements and the formation of P-O-metal bonds.[5][13]
Protocol 3: Atomic Force Microscopy (AFM) for Surface Morphology
Objective: To visualize the surface topography and assess the completeness and uniformity of the monolayer.
Methodology:
-
Mount the sample on an AFM puck.
-
Install a suitable AFM cantilever (a sharp tip is recommended for high-resolution imaging).
-
Bring the tip into contact with the surface and begin scanning in tapping mode to minimize damage to the monolayer.
-
Acquire images of the surface topography over various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm).
-
Analyze the images for evidence of a complete monolayer, pinholes, or aggregates.
-
If a portion of the monolayer can be removed (e.g., by scratching), the thickness of the layer can be measured from the height difference between the coated and uncoated regions.[8]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. princeton.edu [princeton.edu]
- 9. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m-PEG9-phosphonic acid | Benchchem [benchchem.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG8-C10-phosphonic acid Surface Coating
Welcome to the technical support center for m-PEG8-C10-phosphonic acid surface coatings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and frequently asked questions related to the use of this coating material in their experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the surface coating process with this compound in a question-and-answer format.
Q1: After coating my nanoparticles with this compound, I observe significant aggregation. What could be the cause and how can I resolve this?
A1: Nanoparticle aggregation is a common issue that can arise from several factors during and after the coating process. Here are the potential causes and troubleshooting steps:
-
Incomplete or Insufficient Coating: If the nanoparticle surface is not fully covered with the this compound, the exposed surfaces can interact, leading to aggregation.
-
Solution: Increase the concentration of the this compound in the reaction mixture. It is also beneficial to optimize the reaction time to ensure complete surface coverage.
-
-
High Ionic Strength of the Medium: The presence of high salt concentrations can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Solution: If possible, perform the coating reaction in a low ionic strength buffer or deionized water. If the final application requires a high salt buffer, ensure the PEG layer is dense enough to provide steric stabilization.
-
-
pH of the Medium: The pH of the solution can affect the surface charge of both the nanoparticles and the phosphonic acid group, influencing the binding and stability of the coating.
-
Solution: Experiment with adjusting the pH of the reaction mixture. For metal oxide nanoparticles, a slightly acidic pH can facilitate the binding of the phosphonic acid group.
-
-
Residual Hydrophobic Ligands: If you are performing a ligand exchange from a hydrophobic to a hydrophilic surface, residual hydrophobic ligands can lead to incomplete coating and aggregation in aqueous solutions.
-
Solution: Ensure the ligand exchange process is efficient. This can be achieved by optimizing the reaction time, temperature, and the ratio of the incoming ligand to the outgoing ligand. Washing the nanoparticles thoroughly after the reaction is also crucial.
-
Q2: The stability of my coated nanoparticles is poor in biological media (e.g., cell culture media with serum), leading to aggregation over time. How can I improve this?
A2: Instability in biological media is often due to the "protein corona" effect, where proteins in the media bind to the nanoparticle surface, leading to aggregation and altered biological interactions.
-
Insufficient PEG Density: A low density of PEG chains on the surface may not provide sufficient steric hindrance to prevent protein adsorption.
-
Solution: Increase the concentration of this compound during the coating process to achieve a higher grafting density.
-
-
Weak Ligand Binding: While phosphonic acids form strong bonds with many metal oxide surfaces, detachment of the coating can occur over time, especially with monofunctional linkers.
-
Solution: While this compound is a monofunctional linker, ensuring optimal reaction conditions (pH, temperature, time) can maximize the stability of the bond. For applications requiring very high stability, consider using multi-phosphonic acid PEG linkers which can provide more robust anchoring to the surface.[1][2][3][4]
-
-
PEG Chain Length: The length of the PEG chain (in this case, 8 PEG units) influences the thickness of the protective layer.
-
Solution: For your specific nanoparticle system, a longer PEG chain might be necessary to provide adequate steric protection in complex biological fluids. If instability persists, consider a PEG linker with a higher number of ethylene glycol repeats.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a surface modification reagent that consists of a methoxy-terminated polyethylene glycol (PEG) chain with 8 ethylene glycol units, a 10-carbon alkyl chain (C10), and a terminal phosphonic acid group.[5] The phosphonic acid group serves as a strong anchor to metal and metal oxide surfaces, while the hydrophilic PEG chain provides a protective layer that enhances stability and reduces non-specific binding.[6][7] It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for the surface functionalization of nanoparticles for biomedical applications.[5]
Q2: What are the key chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 2093153-86-5 |
| Molecular Weight | 588.71 g/mol |
| Chemical Formula | C27H57O11P |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
(Data sourced from supplier information[5])
Q3: How does the phosphonic acid group bind to surfaces?
A3: The phosphonic acid group forms strong, hydrolytically stable coordinate bonds with a variety of metal and metal oxide surfaces, such as iron oxide, titanium dioxide, and aluminum oxide.[6][7] This strong interaction makes it an excellent anchor for creating stable surface coatings.
Q4: What characterization techniques are recommended for nanoparticles coated with this compound?
A4: The following techniques are essential for characterizing your coated nanoparticles:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter after coating is expected and indicates the presence of the PEG layer.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential after coating can confirm the modification of the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticle core.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG and phosphonic acid groups on the nanoparticle surface.
Section 3: Experimental Protocols
General Protocol for Nanoparticle Coating via Ligand Exchange
This protocol provides a general guideline for coating hydrophobic nanoparticles with this compound through a ligand exchange reaction. This method is particularly suitable for nanoparticles initially stabilized with hydrophobic ligands like oleic acid. Note: This is a general protocol and may require optimization for your specific nanoparticle system and experimental conditions.
Materials:
-
Hydrophobic nanoparticles (e.g., oleic acid-coated iron oxide nanoparticles) dispersed in a nonpolar solvent (e.g., hexane or chloroform).
-
This compound.
-
A polar solvent such as Dimethyl Sulfoxide (DMSO) to dissolve the this compound.
-
A suitable reaction solvent (e.g., a mixture of a polar and a nonpolar solvent).
-
Deionized water.
-
Centrifuge.
Procedure:
-
Prepare the Nanoparticle Suspension: Disperse the hydrophobic nanoparticles in a nonpolar solvent to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the this compound Solution: Dissolve the this compound in DMSO to create a stock solution (e.g., 10-50 mg/mL).
-
The Ligand Exchange Reaction: a. In a suitable reaction vessel, add the nanoparticle suspension. b. Add the this compound solution to the nanoparticle suspension. The molar ratio of the coating agent to the nanoparticles should be optimized, but a good starting point is a significant molar excess of the PEG linker. c. Add a polar solvent to the mixture to create a biphasic system or a homogeneous solution, depending on the chosen solvents. d. Sonicate the reaction mixture for an extended period (e.g., 1-4 hours) to facilitate the ligand exchange. Alternatively, the mixture can be stirred vigorously at room temperature or slightly elevated temperature overnight.
-
Purification of Coated Nanoparticles: a. After the reaction, induce precipitation of the now hydrophilic nanoparticles by adding a nonpolar solvent. b. Centrifuge the mixture to pellet the coated nanoparticles. c. Discard the supernatant which contains the displaced hydrophobic ligands and excess this compound. d. Resuspend the nanoparticle pellet in deionized water or a suitable buffer. e. Repeat the washing process (resuspension and centrifugation) 2-3 times to ensure the removal of all impurities.
-
Final Resuspension and Characterization: a. Resuspend the final washed pellet in the desired aqueous buffer. b. Characterize the coated nanoparticles using DLS, zeta potential, and TEM to confirm successful coating and assess their stability.
Section 4: Data Presentation
The following tables provide illustrative data on how PEG chain length and concentration can affect the hydrodynamic size and stability of coated nanoparticles. This data is based on studies with similar PEG-phosphonic acid coatings on iron oxide nanoparticles and should be considered as a general guide.
Table 1: Effect of PEG Molecular Weight on Hydrodynamic Diameter and Stability of Coated Iron Oxide Nanoparticles
| PEG Molecular Weight (Da) | Initial Hydrodynamic Diameter (nm) | Time to Aggregation (in solution) |
| 500 | ~216 | < 24 hours |
| 2000 | ~150 | ~ 24 hours |
| 5000 | ~61 | > 6 days |
Table 2: Effect of PEG-Phosphonic Acid Concentration on the Hydrodynamic Diameter of Coated Iron Oxide Nanoparticles
| Molar Ratio (PEG:Fe) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0.1 mmol PEG per g Fe | > 200 | High (> 0.5) |
| 0.2 mmol PEG per g Fe | ~100 | Moderate (~0.3) |
| 0.4 mmol PEG per g Fe | ~75 | Low (< 0.2) |
| 0.8 mmol PEG per g Fe | ~60 | Low (< 0.2) |
Section 5: Visualizations
Experimental Workflow for Nanoparticle Coating
Caption: Workflow for nanoparticle coating with this compound.
Troubleshooting Logic for Nanoparticle Aggregation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [ouci.dntb.gov.ua]
- 6. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing incubation time for m-PEG8-C10-phosphonic acid self-assembly
Welcome to the technical support center for the optimization of self-assembled monolayers (SAMs) of m-PEG8-C10-phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the self-assembly of this molecule on common oxide substrates such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound self-assembly?
A1: The optimal incubation time can vary depending on the substrate, solvent, and temperature. For phosphonic acids, a two-step process is often recommended.[1][2] This involves an initial incubation in solution for several hours (e.g., 12-48 hours) to allow for physisorption and organization on the surface, followed by a thermal annealing step (e.g., 120-140°C for 24-48 hours) to promote the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.[1] Shorter incubation times may result in incomplete monolayer formation, while excessively long times do not typically improve monolayer quality and may risk contamination.
Q2: What is the recommended concentration of the this compound solution?
A2: A typical starting concentration for phosphonic acid solutions for SAM formation is in the range of 0.1 mM to 1 mM.[3] The optimal concentration will depend on the solvent and the substrate. It is advisable to start with a concentration of approximately 0.5 mM and optimize from there.
Q3: Which solvent is best for dissolving this compound for SAM formation?
A3: The choice of solvent is critical for successful SAM formation. For amphiphilic molecules like this compound, a solvent that can dissolve both the hydrophilic PEG chain and the hydrophobic alkyl chain is necessary. Anhydrous solvents such as ethanol, isopropanol, or tetrahydrofuran (THF) are commonly used for phosphonic acid self-assembly.[1][3][4] The solvent should be of high purity and low water content to prevent premature aggregation of the phosphonic acid and to ensure a clean substrate for assembly.
Q4: How does the PEG chain affect the self-assembly process?
A4: The polyethylene glycol (PEG) chain is hydrophilic and can influence the self-assembly process in several ways. It can affect the solubility of the molecule in different solvents and can also introduce steric hindrance, which may impact the packing density of the monolayer. The hydrophilic nature of the PEG chains will also alter the surface properties of the resulting SAM, making it more resistant to non-specific protein adsorption.
Q5: Is a post-assembly annealing step necessary?
A5: Yes, a thermal annealing step is highly recommended for forming robust and stable phosphonic acid SAMs on many oxide surfaces like TiO₂ and SiO₂.[1][5] This heating step provides the energy required to drive the condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups, forming strong covalent P-O-metal bonds.[1] Without this step, the molecules may be only weakly physisorbed and can be easily removed by rinsing.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or patchy monolayer coverage | - Insufficient incubation time.- Low concentration of the phosphonic acid solution.- Poor quality solvent (e.g., contains water).- Inadequate substrate cleaning. | - Increase the incubation time (e.g., up to 48 hours).- Increase the concentration of the this compound solution (e.g., up to 1 mM).- Use fresh, anhydrous solvent.- Ensure the substrate is thoroughly cleaned and has a high density of surface hydroxyl groups (e.g., using a piranha solution or UV/ozone treatment). |
| Formation of multilayers or aggregates | - Concentration of the phosphonic acid solution is too high.- Presence of water in the solvent leading to bulk polymerization.- Insufficient rinsing after incubation. | - Decrease the concentration of the phosphonic acid solution.- Use a high-purity, anhydrous solvent.- After incubation, rinse the substrate thoroughly with fresh solvent to remove any non-covalently bound molecules. |
| Low stability of the SAM in aqueous solutions | - Incomplete covalent bond formation.- Insufficient annealing time or temperature. | - Ensure the post-assembly annealing step is performed at the correct temperature and for a sufficient duration (e.g., 120-140°C for 24-48 hours).[1]- For titanium substrates, a zirconium ion mediating layer can enhance stability.[7] |
| Inconsistent results between experiments | - Variability in substrate preparation.- Aging of the phosphonic acid solution.- Fluctuations in ambient humidity and temperature. | - Standardize the substrate cleaning and preparation protocol.- Prepare fresh solutions of this compound for each experiment.- Perform the self-assembly in a controlled environment (e.g., a glove box) to minimize environmental variations. |
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes for phosphonic acid SAMs on common substrates. Note that the data is primarily based on alkylphosphonic acids, and optimization may be required for this compound.
Table 1: Typical Incubation Parameters for Phosphonic Acid SAMs
| Parameter | Value | Substrate(s) | Reference(s) |
| Concentration | 0.1 - 1 mM | TiO₂, SiO₂, ITO | [3] |
| Solvent | Ethanol, Isopropanol, THF | TiO₂, SiO₂, ITO | [1][3][4] |
| Incubation Time | 12 - 48 hours | TiO₂, SiO₂, ITO | [8] |
| Annealing Temperature | 120 - 140 °C | TiO₂, SiO₂ | [1] |
| Annealing Time | 24 - 48 hours | TiO₂, SiO₂ | [1] |
Table 2: Expected Surface Properties after SAM Formation
| Property | Expected Value | Method | Reference(s) |
| Water Contact Angle (Alkylphosphonic Acid) | 100° - 120° | Goniometry | [3][9] |
| Water Contact Angle (PEGylated Surface) | 30° - 60° (estimate) | Goniometry | General Knowledge |
| Monolayer Thickness (Alkylphosphonic Acid) | 1 - 2.5 nm | Ellipsometry, AFM | [6] |
| Monolayer Thickness (this compound) | 2 - 4 nm (estimate) | Ellipsometry, AFM | General Knowledge |
Experimental Protocols
Key Experiment: Self-Assembly of this compound on Silicon Dioxide (SiO₂)
This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method.[1]
1. Substrate Preparation: a. Clean silicon wafers with a native oxide layer by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each). b. Dry the substrates under a stream of nitrogen. c. Treat the substrates with a UV/ozone cleaner for 15-20 minutes to create a hydrophilic surface with a high density of hydroxyl groups.
2. Solution Preparation: a. Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).
3. Self-Assembly: a. Place the cleaned SiO₂ substrates in the phosphonic acid solution in a sealed container to prevent solvent evaporation. b. Allow the self-assembly to proceed for 24 hours at room temperature.
4. Annealing: a. Remove the substrates from the solution and rinse them thoroughly with fresh THF to remove any physisorbed molecules. b. Dry the substrates under a stream of nitrogen. c. Place the substrates in an oven and heat at 140°C for 48 hours in air to form covalent Si-O-P bonds.[1]
5. Final Rinsing and Characterization: a. After cooling to room temperature, sonicate the substrates in fresh THF for 5 minutes to remove any remaining unbound molecules. b. Dry the substrates with nitrogen. c. The substrates are now ready for characterization (e.g., contact angle measurement, ellipsometry, AFM, XPS).
Visualizations
Caption: Experimental workflow for this compound self-assembly.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. princeton.edu [princeton.edu]
- 7. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Surface Coverage with m-PEG8-C10-Phosphonic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor surface coverage with m-PEG8-C10-phosphonic acid self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a surface modification agent that consists of three key components: a phosphonic acid headgroup for strong binding to metal oxide surfaces, a C10 alkyl chain spacer, and a methoxy-terminated polyethylene glycol (m-PEG8) chain. This structure allows for the formation of self-assembled monolayers (SAMs) on various substrates like titanium oxide, aluminum oxide, and silicon oxide. The primary application of these SAMs is to create biocompatible and protein-resistant surfaces, which is crucial in drug development, medical implant technology, and biosensor fabrication. The PEG chains extend into the surrounding environment, creating a hydrophilic barrier that prevents the non-specific adsorption of proteins and cells.
Q2: What are the signs of poor surface coverage?
Poor surface coverage can manifest in several ways. Visually, the surface may appear hazy or uneven. However, more quantitative and reliable indicators are necessary for research applications. These include:
-
Inconsistent or lower-than-expected water contact angles: A well-formed, hydrophilic PEG-terminated SAM should exhibit a low water contact angle.
-
Low atomic percentage of phosphorus and carbon in XPS analysis: X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface characterization technique that can quantify the elemental composition of the top few nanometers of a surface.
-
Inhomogeneous surface morphology in AFM images: Atomic Force Microscopy (AFM) can reveal patches of bare substrate, aggregates of the phosphonic acid, or an incomplete monolayer.
-
Undesired biological response: In biological assays, poor coverage will lead to non-specific protein adsorption and cell adhesion, defeating the purpose of the coating.
Q3: What are the critical factors influencing the quality of the SAM?
The formation of a high-quality SAM is a multi-parameter process. Key factors include:
-
Substrate Cleanliness: The metal oxide surface must be scrupulously clean and free of organic contaminants.
-
Solvent Choice: The solvent must be anhydrous and of high purity to prevent unwanted side reactions and ensure the phosphonic acid is fully dissolved.
-
Concentration of the Phosphonic Acid: The concentration of the this compound solution needs to be optimized.
-
Immersion Time: The substrate needs to be immersed in the solution for a sufficient amount of time to allow for the self-assembly process to reach equilibrium.
-
Temperature and Humidity: The deposition process should be carried out in a controlled environment to ensure reproducibility. A post-deposition annealing step is often recommended to promote the formation of strong covalent bonds between the phosphonic acid and the surface.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to poor surface coverage.
Problem 1: Inconsistent or Unexpected Water Contact Angle
A well-formed SAM of this compound should result in a hydrophilic surface. The expected water contact angle can vary depending on the underlying substrate and the packing density of the SAM, but a significant deviation from expected values or high variability across the surface indicates a problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent water contact angles.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Substrate | Ensure a rigorous cleaning procedure is in place. This may include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or UV-ozone treatment to remove organic residues and hydroxylate the surface. | A clean, hydrophilic surface with a low water contact angle (typically <10°) before SAM formation. |
| Wet or Impure Solvent | Use high-purity, anhydrous solvents. Solvents should be freshly opened or dried using molecular sieves. Water contamination can lead to aggregation of the phosphonic acid in solution and poor monolayer formation. | Consistent and complete dissolution of the this compound and formation of a uniform SAM. |
| Sub-optimal Concentration | The optimal concentration can vary. Start with a concentration of ~1 mM and perform a concentration series (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) to find the ideal condition for your substrate. | A well-defined plateau in the plot of contact angle vs. concentration, indicating the formation of a stable monolayer. |
| Insufficient Immersion Time | Self-assembly is a time-dependent process. While initial adsorption can be rapid, achieving a well-ordered monolayer can take several hours. Try increasing the immersion time (e.g., 12-24 hours). | A stable and low contact angle that does not change with further increases in immersion time. |
| Lack of Covalent Bonding | Phosphonic acids initially physisorb to the surface. A post-deposition annealing step (e.g., 120-140 °C for 1-2 hours) can promote the formation of strong, covalent M-O-P bonds, leading to a more stable and well-ordered SAM. This is a key step in the "Tethering by Aggregation and Growth" (T-BAG) method. | A more robust monolayer that is resistant to rinsing and sonication, with a consistent contact angle. |
Quantitative Data Summary (General Guidance):
| Parameter | Typical Range for PEGylated SAMs | Notes |
| Pre-coating Contact Angle (Clean Oxide) | < 10° | Indicates a clean, hydrophilic surface ready for coating. |
| Post-coating Water Contact Angle | 30° - 60° | The exact value depends on the packing density and conformation of the PEG chains. |
| This compound Concentration | 0.1 - 5 mM in ethanol or THF | Optimization is required for each specific substrate and application. |
| Immersion Time | 1 - 24 hours | Longer times generally lead to better-ordered monolayers. |
| Annealing Temperature | 110 - 140 °C | This step is crucial for forming a stable, covalently bound monolayer. |
Problem 2: Low Surface Coverage Confirmed by XPS or AFM
If XPS analysis shows low atomic percentages of phosphorus (P 2p) and carbon (C 1s) relative to the substrate signals, or if AFM reveals an incomplete or aggregated layer, the following steps should be taken.
Troubleshooting Logic:
Caption: Logical flow for troubleshooting low surface coverage detected by XPS or AFM.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Poor Solubility | Although this compound is generally soluble in alcohols and THF, ensure it is fully dissolved. Gentle warming or sonication of the solution may help. Visually inspect the solution for any precipitates. | A clear, homogenous solution and improved monolayer formation. |
| Slow Reaction Kinetics | For some less reactive metal oxide surfaces, the self-assembly process may be slow at room temperature. Consider increasing the deposition temperature (e.g., to 40-60 °C) during immersion, in addition to the post-deposition annealing step. | Increased rate of SAM formation and higher final surface coverage. |
| Low Surface Reactivity | The density of hydroxyl groups on the metal oxide surface is critical for phosphonic acid binding. Ensure that the substrate cleaning and preparation method effectively hydroxylates the surface. For some substrates, a brief treatment with a mild acid or base followed by thorough rinsing can increase the number of reactive sites. | Enhanced binding of the phosphonic acid headgroups to the substrate, leading to a denser SAM. |
| Aggressive Rinsing | After deposition, a gentle rinsing step is necessary to remove physisorbed molecules. However, overly aggressive rinsing or sonication, especially before the annealing step, can remove the desired monolayer. Rinse by gently dipping the substrate in fresh solvent. | Removal of excess molecules without stripping the self-assembled monolayer. |
| Solvent-Induced Surface Reactions | On certain sensitive substrates like ZnO, polar solvents such as methanol can cause surface dissociation and the formation of detrimental layered metal-phosphonate structures instead of a well-defined SAM. In such cases, switching to a non-polar solvent like toluene might be beneficial, even for a hydrophilic surface. | Formation of a well-defined SAM without unwanted side reactions. |
Quantitative Data Summary (General Guidance for XPS):
| Element | Binding Energy (eV) | Expected Observation |
| P 2p | ~133-134 eV | A clear peak indicates the presence of the phosphonic acid headgroup on the surface. |
| C 1s | ~285 eV (C-C, C-H), ~286.5 eV (C-O) | The C 1s envelope will be dominated by the alkyl and PEG components of the molecule. The ratio of the C-O to C-C peaks can provide information about the integrity of the PEG chain. |
| O 1s | ~531 eV (P=O), ~532-533 eV (P-O-M, C-O) | Deconvolution of the O 1s peak can provide information about the binding state of the phosphonic acid to the metal oxide (M) surface. |
| Substrate Peaks | (e.g., Ti 2p, Si 2p, Al 2p) | The intensity of the substrate peaks should be attenuated after the formation of a complete monolayer. |
Experimental Protocols
Protocol 1: Standard SAM Formation of this compound
-
Substrate Preparation:
-
Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol or tetrahydrofuran (THF). Ensure the phosphonic acid is fully dissolved.
-
-
Self-Assembly:
-
Immerse the clean, dry substrate in the phosphonic acid solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse it gently by dipping it in a beaker of fresh, anhydrous solvent for 1-2 minutes.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Annealing:
-
Place the coated substrate in an oven and anneal at 120-140 °C for 1-2 hours to promote covalent bond formation.
-
Allow the substrate to cool to room temperature before further use or characterization.
-
Protocol 2: Characterization by Water Contact Angle Goniometry
-
Place the coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of deionized water onto the surface.
-
Record the image of the droplet within a few seconds of deposition.
-
Use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Repeat the measurement at multiple locations on the surface to assess uniformity.
Signaling Pathway Diagram
The primary role of a well-formed this compound SAM in a biological context is to prevent signaling cascades that are initiated by the non-specific adsorption of proteins. This can be represented as a logical pathway.
Caption: Logical pathway illustrating how a well-formed SAM prevents downstream signaling.
Effect of solvent choice on m-PEG8-C10-phosphonic acid SAM formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-C10-phosphonic acid self-assembled monolayers (SAMs). The following information is based on established principles for organophosphonic acid SAMs on oxide surfaces and should be adapted for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the quality of the this compound SAM?
The quality of self-assembled monolayers (SAMs) is critically dependent on the choice of solvent.[1][2][3] Higher density, more stable monolayers are often formed from solvents with low dielectric constants and weak interactions with the substrate surface.[2][3] Solvents with high dielectric constants or those that coordinate with the surface can disrupt SAM formation, leading to a lower density of surface-bound molecules and more defects.[1][2][3]
Q2: What are the key solvent properties to consider for this compound SAM formation?
The most critical solvent properties are its dielectric constant and its potential for interaction with the substrate. Solvents with low dielectric constants are generally preferred as they are less likely to interfere with the self-assembly process.[2][3] Additionally, the solvent must be able to dissolve the this compound at the desired concentration. The polarity of the solvent can also play a significant role; for some substrates like ZnO, a weaker solvent polarity is preferred to prevent the formation of undesired byproducts.[4][5]
Q3: Can the solvent affect the stability of the formed SAM?
Yes, the choice of solvent can impact the robustness of the resulting SAM.[1] SAMs formed in solvents that promote higher surface coverage and better molecular ordering typically exhibit greater chain-chain interactions, leading to more robust and stable monolayers.[1]
Q4: Are there any specific solvents that are recommended for phosphonic acid SAMs?
While the optimal solvent can be substrate-dependent, studies on organophosphonic acids have shown good results with solvents like tetrahydrofuran (THF).[1][6][7] Alcohols like methanol and ethanol are also commonly used, but in some cases, they can lead to the formation of byproducts, especially on sensitive substrates like ZnO.[4][5] Non-polar solvents such as toluene have also been shown to produce well-defined SAMs on certain surfaces.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor SAM Quality (Low Surface Coverage, High Defect Density) | Inappropriate solvent choice: High dielectric constant or coordinating solvents can disrupt SAM formation.[2][3] | - Switch to a solvent with a lower dielectric constant (e.g., THF, toluene).- Ensure the chosen solvent does not strongly interact with the substrate surface. |
| Solvent contamination: Trace amounts of water or other impurities can interfere with the self-assembly process. | - Use high-purity, anhydrous solvents.- Handle solvents in a controlled, low-humidity environment (e.g., a glovebox). | |
| Sub-optimal concentration: The concentration of the phosphonic acid in the solution can affect the rate of formation and final quality.[4] | - Optimize the concentration of the this compound solution. A common starting point is 1 mM.[1] | |
| Inconsistent Results | Variability in solvent quality: Different batches of solvent may have varying levels of impurities. | - Use a consistent source and grade of solvent for all experiments.- Consider purifying the solvent before use. |
| Environmental factors: Changes in temperature and humidity can affect the SAM formation process.[8] | - Control the temperature and humidity during the deposition process.- Perform depositions in a controlled environment. | |
| SAM Instability | Poor molecular packing: This can be a result of using a suboptimal solvent that does not promote strong intermolecular interactions.[1] | - Experiment with different solvents to find one that promotes the formation of a densely packed monolayer.- Consider a post-deposition annealing step to improve monolayer order and stability.[1][6] |
| Surface contamination: The substrate surface may not have been sufficiently cleaned prior to deposition. | - Ensure a rigorous and consistent substrate cleaning protocol is followed before SAM formation. |
Solvent Effects on Organophosphonic Acid SAM Formation
The following table summarizes the general trends observed for the effect of solvent properties on the quality of organophosphonic acid SAMs on oxide surfaces.
| Solvent Property | Effect on SAM Quality | Rationale |
| Low Dielectric Constant | Generally leads to higher quality, more stable SAMs.[2][3] | Minimizes solvent interference with the self-assembly process and interactions between the phosphonic acid headgroup and the substrate. |
| High Dielectric Constant | Can result in lower density and less stable SAMs.[2][3] | Can disrupt the formation of the monolayer by competing for surface sites or solvating the phosphonic acid molecules too strongly. |
| Coordinating Solvents | May lead to poor quality SAMs.[2][3] | Can directly bind to the substrate surface, hindering the attachment of the phosphonic acid molecules. |
| Solvent Polarity | The optimal polarity can be substrate-specific. Weaker polarity is sometimes preferred.[4][5] | On some metal oxides, highly polar solvents can lead to the dissociation of surface ions and the formation of undesired byproducts.[4][5] |
Experimental Protocols
General Protocol for this compound SAM Formation
This is a generalized protocol and should be optimized for your specific substrate and application.
1. Substrate Preparation:
- Clean the substrate surface meticulously. A common procedure for oxide surfaces involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying under a stream of nitrogen.
- An oxygen plasma or UV-ozone treatment can be used to further clean and activate the surface by creating hydroxyl groups, which are the binding sites for phosphonic acids.
2. Solution Preparation:
- Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., THF or ethanol).[1]
- Sonication may be required to fully dissolve the phosphonic acid.[7]
3. SAM Deposition:
- Immerse the cleaned and activated substrate in the phosphonic acid solution.
- The deposition is typically carried out for a period of 24 hours at room temperature.[1] However, the optimal deposition time can vary.[4]
4. Post-Deposition Rinsing and Drying:
- After deposition, rinse the substrate thoroughly with the same solvent used for deposition to remove any physisorbed molecules.[1]
- Dry the substrate under a stream of dry nitrogen.
5. (Optional) Annealing:
- To improve the stability and order of the SAM, a post-deposition annealing step can be performed.[1][6] A typical procedure involves heating the sample at a specific temperature (e.g., 140-200°C) under an inert atmosphere (e.g., nitrogen) for several hours.[1][6]
Visualizations
Caption: Experimental workflow for the formation of a phosphonic acid SAM.
Caption: Troubleshooting logic for poor quality phosphonic acid SAMs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marshall.edu [marshall.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Surface Modification with m-PEG8-C10-phosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG8-C10-phosphonic acid for surface modification.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of this compound from various surfaces.
Issue 1: Incomplete removal of the this compound layer.
-
Question: I have treated my surface to remove the this compound coating, but subsequent experiments suggest it is still present. How can I ensure complete removal?
-
Answer: Incomplete removal is a common challenge due to the strong interaction between the phosphonic acid headgroup and metal oxide surfaces. The binding can be multidentate (involving multiple bonds), making it resistant to simple washing.[1] To ensure complete removal, a more rigorous chemical treatment is often necessary. The optimal method will depend on the substrate material's stability.
-
For robust substrates (e.g., Titanium Dioxide, Zirconium Dioxide, Glass): Treatment with a high pH solution is generally effective. Phosphonic acids can desorb from surfaces at elevated pH.[2] We recommend immersing the substrate in a solution of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) for 1-2 hours at room temperature. For more stubborn layers, increasing the temperature to 50-60°C can enhance removal efficiency.
-
For sensitive substrates (e.g., Aluminum Oxide, some delicate electronic components): High pH solutions can be corrosive. In such cases, UV/Ozone cleaning is a highly effective and less damaging alternative.[1][3][4][5] This method uses ultraviolet light to generate ozone and atomic oxygen, which are highly reactive and can break down the organic monolayer. A typical UV/Ozone treatment time is 10-30 minutes.[3]
-
Verification of Removal: After treatment, it is crucial to verify the removal of the phosphonic acid layer. This can be accomplished using surface-sensitive analytical techniques. A significant decrease in the water contact angle indicates the removal of the hydrophobic PEG and alkyl chains.[6][7] X-ray Photoelectron Spectroscopy (XPS) can provide definitive evidence by monitoring the disappearance of the Phosphorus (P 2p) signal.[8][9][10]
-
Issue 2: The surface appears damaged or altered after the removal process.
-
Question: After attempting to remove the this compound, the surface of my substrate appears etched or discolored. What could be the cause and how can I avoid this?
-
Answer: Surface damage during removal is often due to the use of overly harsh chemical treatments that not only remove the phosphonic acid but also react with the underlying substrate.
-
Aggressive Acid/Base Treatment: Strong acids or bases can etch the surface of the underlying material, particularly with sensitive substrates like aluminum oxide.[11] Phosphoric acid itself can be used to etch metals.[12][13] It is crucial to select a removal agent that is compatible with your substrate.
-
Recommended Approach: Always start with the mildest effective removal method. For instance, begin with a lower concentration of base or a shorter UV/Ozone exposure time. It is highly recommended to perform a preliminary test on a non-critical sample to assess the compatibility of the removal method with the substrate material.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it bind to surfaces?
A1: this compound is a molecule composed of a phosphonic acid headgroup, a C10 alkyl chain, and a methoxy-terminated polyethylene glycol (PEG) chain with 8 ethylene glycol units.[7][14][15] The phosphonic acid group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), iron oxides (Fe₂O₃, Fe₃O₄), and aluminum oxide (Al₂O₃).[3] The binding occurs through the formation of stable, often covalent, bonds between the phosphorus atom and metal atoms on the surface. This interaction can be monodentate, bidentate, or tridentate, depending on the surface and conditions.[1]
Q2: Why is it difficult to remove this compound from a surface?
A2: The difficulty in removing this compound stems from the high stability of the phosphonate-metal oxide bond.[16] This strong interaction is the reason phosphonic acids are excellent for creating stable self-assembled monolayers (SAMs). The stability is influenced by the specific metal oxide, the crystal face of the substrate, and the surrounding environment.[3][4]
Q3: What analytical techniques can I use to confirm the removal of this compound?
A3: Several surface-sensitive techniques can be used to verify the removal of the monolayer:
-
Water Contact Angle Goniometry: A clean, hydrophilic metal oxide surface will have a low water contact angle. The presence of the hydrophobic this compound will result in a higher contact angle. A significant decrease in the contact angle after cleaning indicates successful removal.[6][7][15][17][18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition of a surface. The disappearance of the phosphorus (P 2p) peak and a decrease in the carbon (C 1s) signal relative to the substrate signals after cleaning are strong indicators of complete removal.[8][9][10][16]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize changes in surface morphology and roughness that may occur upon removal of the monolayer.
Q4: Can I reuse a surface after removing the this compound?
A4: Yes, in many cases, the surface can be reused after a proper cleaning and regeneration procedure. The success of regeneration depends on the removal method used and the nature of the substrate. After chemical treatment, it is essential to thoroughly rinse the surface with deionized water and dry it completely. A final cleaning step, such as a brief UV/Ozone treatment, can help ensure an atomically clean surface ready for subsequent experiments.[3]
Quantitative Data Summary
The following table summarizes the effectiveness of different removal methods. Please note that the efficiency can vary depending on the specific substrate, the density of the phosphonic acid layer, and the precise experimental conditions.
| Removal Method | Substrate Compatibility | Typical Conditions | Estimated Removal Efficiency | Verification Methods |
| High pH Treatment | Good for robust oxides (TiO₂, ZrO₂, SiO₂) | 0.1 M - 1 M NaOH or KOH, 1-2 hours at RT or 50-60°C | > 95% | XPS, Contact Angle |
| UV/Ozone Cleaning | Excellent for most substrates, including sensitive ones | 10-30 minutes exposure | > 99% | XPS, Contact Angle |
| Strong Acid Treatment | Substrate-dependent, can cause etching | e.g., 1 M HCl, short exposure | Variable, risk of surface damage | XPS, AFM |
Experimental Protocols
Protocol 1: Removal of this compound using a High pH Solution
-
Solution Preparation: Prepare a 0.5 M solution of sodium hydroxide (NaOH) in deionized water.
-
Immersion: Fully immerse the this compound coated substrate in the NaOH solution in a glass or polypropylene container.
-
Incubation: Let the substrate soak for 2 hours at room temperature with gentle agitation. For more robust removal, the temperature can be increased to 50°C.
-
Rinsing: Remove the substrate from the NaOH solution and rinse it thoroughly with copious amounts of deionized water to remove any residual base and the detached molecules.
-
Drying: Dry the substrate using a stream of inert gas (e.g., nitrogen or argon).
-
Verification (Optional but Recommended): Measure the water contact angle. A significant decrease compared to the coated surface indicates successful removal. For definitive confirmation, perform an XPS analysis to check for the absence of a phosphorus signal.
Protocol 2: Removal of this compound using UV/Ozone Cleaning
-
Sample Placement: Place the this compound coated substrate in the chamber of a UV/Ozone cleaner.
-
Treatment: Turn on the UV lamp. The UV light will generate ozone from atmospheric oxygen.
-
Exposure: Expose the substrate to the UV/Ozone environment for 15-20 minutes. The exact time may need to be optimized for your specific system and sample.
-
Cooling: After the treatment, allow the substrate to cool down to room temperature before handling.
-
Verification: As with the high pH treatment, verify the removal using water contact angle measurements and/or XPS.
Diagrams
Caption: Workflow for selecting a removal method for this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ossila.com [ossila.com]
- 4. irasol.com [irasol.com]
- 5. samcointl.com [samcointl.com]
- 6. nanoscience.com [nanoscience.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Treatment | SCI - Specialist Coatings and Inspection [specialistcoatings.net]
- 12. m.youtube.com [m.youtube.com]
- 13. phosphoric acid to etch bare steel | MIG Welding Forum [mig-welding.co.uk]
- 14. threebond.co.jp [threebond.co.jp]
- 15. keylinktech.com [keylinktech.com]
- 16. researchgate.net [researchgate.net]
- 17. brighton-science.com [brighton-science.com]
- 18. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
Technical Support Center: Nanoparticle Stabilization with m-PEG8-C10-phosphonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG8-C10-phosphonic acid to prevent the aggregation of nanoparticles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical diagrams.
Troubleshooting Guide
Unstable nanoparticle formulations can compromise experimental outcomes. This guide addresses common issues encountered when using this compound for nanoparticle stabilization.
| Problem | Potential Cause | Recommended Solution |
| Nanoparticle Aggregation Immediately After Coating | Insufficient amount of this compound added. | Increase the molar ratio of this compound to nanoparticles. Titrate the concentration to find the optimal surface coverage. |
| Incomplete reaction or inefficient binding of the phosphonic acid group to the nanoparticle surface. | Ensure the reaction is carried out at the appropriate pH for your specific nanoparticles to facilitate strong binding of the phosphonic acid anchor.[1][2] Allow for sufficient incubation time with adequate mixing. | |
| Poor quality or degradation of the this compound reagent. | Verify the purity and integrity of the this compound using appropriate analytical techniques such as NMR. | |
| Aggregation in High Ionic Strength Buffers (e.g., PBS) | Inadequate PEG density on the nanoparticle surface, leading to insufficient steric hindrance. | Increase the concentration of this compound during the coating process to achieve a denser PEG layer.[3] |
| The PEG chain length (PEG8) may be too short to provide effective steric stabilization in high salt conditions for your specific nanoparticle type and size. | Consider using a PEGylated phosphonic acid with a longer PEG chain (e.g., higher molecular weight PEG). | |
| Precipitation of Nanoparticles Over Time (Long-term Instability) | Gradual desorption of the this compound from the nanoparticle surface. | While phosphonic acids form strong bonds, for very long-term stability, consider using multi-phosphonic acid-terminated PEGs which can provide more resilient coatings.[1][2] |
| Microbial contamination of the nanoparticle suspension. | Prepare and store nanoparticle solutions in sterile, pyrogen-free water and consider adding a bacteriostatic agent if appropriate for your application. | |
| Inconsistent Batch-to-Batch Results | Variability in the nanoparticle synthesis affecting surface chemistry and reactivity. | Standardize the nanoparticle synthesis protocol and thoroughly characterize each batch before surface modification. |
| Inconsistent coating protocol parameters (e.g., temperature, pH, mixing speed, incubation time). | Strictly adhere to a standardized and optimized coating protocol for every batch. |
Frequently Asked Questions (FAQs)
1. What is the mechanism by which this compound prevents nanoparticle aggregation?
The this compound molecule has two key functional components that work together to stabilize nanoparticles. The phosphonic acid group serves as a strong anchor, forming robust coordination bonds with the surface of metal oxide and other types of nanoparticles.[1][4][5] This creates a stable attachment point. The methoxy-terminated polyethylene glycol (m-PEG8) chain extends from the nanoparticle surface into the surrounding solvent. This PEG layer provides a steric barrier that physically prevents nanoparticles from approaching each other and aggregating.[3][6]
2. What types of nanoparticles are compatible with this compound?
Phosphonic acids are particularly effective for stabilizing a wide range of metal oxide nanoparticles, including iron oxide (Fe₂O₃, Fe₃O₄), titanium dioxide (TiO₂), cerium oxide (CeO₂), and aluminum oxide (Al₂O₃).[1][2] They can also be used to stabilize other nanoparticles, such as silver nanoparticles, where the phosphonate group can interact with the particle surface.[4]
3. What is the optimal concentration of this compound to use?
The optimal concentration depends on several factors, including the size, concentration, and surface area of your nanoparticles. It is recommended to perform a titration experiment to determine the minimum concentration of this compound required to achieve colloidal stability. This can be assessed by monitoring the hydrodynamic diameter of the nanoparticles using Dynamic Light Scattering (DLS) at different ligand concentrations.
4. How does pH affect the binding of this compound to nanoparticles?
The pH of the solution can influence the surface charge of both the nanoparticles and the phosphonic acid group, which in turn affects the binding efficiency. For metal oxide nanoparticles, the binding is generally more effective at a pH where the nanoparticle surface has a positive or neutral charge, facilitating the interaction with the negatively charged phosphonate group. It is advisable to characterize the zeta potential of your nanoparticles at different pH values to determine the optimal conditions for coating.
5. Can I use this compound for in vivo applications?
Yes, PEGylated nanoparticles are widely used for in vivo applications to improve their circulation time and reduce clearance by the mononuclear phagocyte system.[6] The PEG layer helps to minimize protein adsorption (opsonization), which is the first step in recognition and clearance by the immune system.[3][6] However, for any in vivo use, it is crucial to ensure the final formulation is sterile, pyrogen-free, and has undergone thorough toxicological assessment.
Experimental Protocols
General Protocol for Nanoparticle Stabilization with this compound
This protocol provides a general framework for the surface modification of nanoparticles. Optimization of specific parameters such as concentrations, incubation times, and purification methods may be necessary for your particular nanoparticle system.
Materials:
-
Nanoparticle suspension in an appropriate solvent (e.g., water, ethanol)
-
This compound
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Purification system (e.g., centrifugation and redispersion, dialysis, tangential flow filtration)
-
Characterization instruments (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, TEM)
Procedure:
-
Nanoparticle Preparation: Disperse the nanoparticles in a suitable solvent. If the nanoparticles are in an organic solvent and the coating is to be performed in an aqueous solution, a solvent exchange step will be necessary.
-
pH Adjustment: Adjust the pH of the nanoparticle suspension to the optimal value for phosphonic acid binding. This is often slightly acidic to neutral for many metal oxides.
-
Ligand Addition: Prepare a stock solution of this compound in the same solvent. Add the desired amount of the ligand solution to the nanoparticle suspension dropwise while stirring or sonicating.
-
Incubation: Allow the mixture to react for a sufficient period (e.g., 2-24 hours) at a controlled temperature with continuous mixing to ensure complete surface coverage.
-
Purification: Remove excess, unbound this compound from the suspension. This can be achieved through repeated cycles of centrifugation and redispersion in fresh solvent, dialysis against the desired buffer, or tangential flow filtration.
-
Characterization: Characterize the stabilized nanoparticles to confirm successful coating and colloidal stability.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to assess the aggregation state. A narrow size distribution indicates a stable suspension.
-
Zeta Potential: Measure the surface charge to confirm the binding of the phosphonic acid.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and dispersion of the coated nanoparticles after drying.
-
Visualizations
Caption: Experimental workflow for nanoparticle stabilization.
Caption: Mechanism of nanoparticle stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent luminescence nanoparticles functionalized by polymers bearing phosphonic acid anchors: synthesis, characterization, and in vivo behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing m-PEG8-C10-Phosphonic Acid Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-C10-phosphonic acid self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses specific issues that may arise during the formation and characterization of this compound monolayers.
Problem 1: Inconsistent or Low Water Contact Angles
Symptoms:
-
Water contact angle measurements are not reproducible across the substrate or between experiments.
-
The measured contact angle is significantly lower than expected for a well-formed PEGylated surface.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Monolayer Formation | Increase the incubation time of the substrate in the this compound solution. Optimize the concentration of the phosphonic acid solution; typically, concentrations in the millimolar range are used. |
| Contamination of the Substrate or Solution | Ensure rigorous cleaning of the substrate prior to monolayer deposition. Use high-purity solvents and freshly prepared solutions. |
| Physisorbed Multilayers | After deposition, thoroughly rinse the substrate with the solvent used for deposition to remove non-covalently bound molecules. Gentle sonication in the solvent can also be effective. |
| Surface Roughness of the Substrate | Characterize the substrate roughness using Atomic Force Microscopy (AFM). A high degree of surface roughness can lead to variations in contact angle measurements.[1][2] |
| Environmental Contamination | Perform contact angle measurements in a clean environment to avoid the adsorption of airborne contaminants onto the monolayer surface. |
Troubleshooting Workflow for Inconsistent Contact Angles:
Caption: Troubleshooting workflow for inconsistent contact angle measurements.
Problem 2: Ellipsometry Thickness Measurements Are Inconsistent or Unrealistic
Symptoms:
-
The measured monolayer thickness is significantly thicker than the theoretical length of the this compound molecule.
-
High variability in thickness measurements across the same sample.
Possible Causes and Solutions:
| Cause | Solution |
| Multilayer Formation | Physisorbed multilayers can significantly increase the measured thickness. Improve the rinsing step after monolayer formation to remove excess molecules. |
| Incorrect Optical Model | For thin organic layers, a Cauchy model is often used. Ensure the refractive index of the this compound layer is reasonably estimated (typically between 1.45 and 1.50 for organic layers).[3] For very thin films, the thickness and refractive index can be highly correlated, making it difficult to determine both simultaneously. It may be necessary to fix the refractive index to a literature value for a similar material to obtain a reliable thickness.[3][4] |
| Surface Roughness or Contamination | A rough or contaminated surface can lead to inaccurate ellipsometry readings. Ensure the substrate is clean and smooth before deposition. |
| Water Adsorption | PEGylated surfaces are hydrophilic and can adsorb a layer of water from the ambient environment. Perform measurements in a controlled, low-humidity environment or consider this adsorbed layer in your optical model. |
Ellipsometry Data Analysis Workflow:
Caption: Workflow for analyzing spectroscopic ellipsometry data of thin films.
Problem 3: XPS Spectra Show Unexpected Elemental Composition or Peak Shapes
Symptoms:
-
Absence or low intensity of the phosphorus (P 2p) peak.
-
Unusual C 1s peak shape, not showing the expected C-O component from the PEG chain.
-
Presence of contaminants (e.g., silicon, nitrogen).
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Monolayer Formation | If the P 2p signal is weak or absent, it indicates poor surface coverage. Refer to the troubleshooting guide for inconsistent contact angles to improve monolayer formation. |
| X-ray Damage to the PEG Layer | Long exposure to X-rays can damage the PEG chains, altering the C 1s lineshape. Use a monochromatized X-ray source and minimize the acquisition time. |
| Surface Contamination | Adventitious carbon from the environment can mask the true surface chemistry. Minimize the time the sample is exposed to ambient conditions before analysis. The presence of silicon may indicate contamination from glassware or silicone-based products. |
| Incorrect Peak Fitting | The C 1s spectrum of a PEGylated surface should be deconvoluted into multiple components (e.g., C-C/C-H, C-O, and O-C=O if oxidation has occurred). Use appropriate constraints and reference binding energies. The C-O peak for PEG is typically found around 286.5 eV. |
| Substrate Signal Attenuation | A well-formed monolayer will attenuate the signal from the underlying substrate (e.g., Ti 2p, Si 2p). If the substrate signal is very strong, it may indicate a patchy or incomplete monolayer. |
XPS Analysis and Interpretation Logic:
Caption: Logical flow for the analysis and interpretation of XPS data.
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-formed this compound monolayer?
A1: While specific data for this compound is not widely published, for hydrophilic, short-chain PEGylated surfaces, the water contact angle is expected to be in the range of 30° to 60°. For comparison, surfaces modified with carboxyethylphosphonic acid have shown contact angles around 18-20°.[5] The final value will depend on the packing density and ordering of the monolayer.
Q2: What is the theoretical thickness of an this compound monolayer?
A2: The theoretical, fully extended length of the this compound molecule can be estimated to be in the range of 4-6 nm. However, the measured ellipsometric thickness is often less than the theoretical length due to the tilt of the molecules relative to the surface normal. For similar alkylphosphonic acid monolayers, tilt angles can result in an observed thickness that is significantly less than the extended molecular length.[6]
Q3: How can I confirm that the this compound is covalently bound to the surface and not just physisorbed?
A3: Covalent attachment to a metal oxide surface (e.g., TiO₂, SiO₂) occurs through the formation of P-O-metal bonds. This can be confirmed using XPS by analyzing the high-resolution O 1s and P 2p spectra. The O 1s spectrum may show a component corresponding to the P-O-metal bond.[7][8] Additionally, a well-bound monolayer should be stable to extensive rinsing with a good solvent for the molecule; a significant decrease in thickness (measured by ellipsometry) or elemental signals (measured by XPS) after rinsing suggests the presence of physisorbed molecules.
Q4: What are the key challenges in obtaining a high-quality this compound monolayer?
A4: The primary challenges include:
-
Preventing multilayer formation: Phosphonic acids can form multilayers through intermolecular hydrogen bonding. Rigorous rinsing protocols are essential.
-
Achieving high packing density and order: The bulky PEG chains may sterically hinder the formation of a densely packed monolayer. Optimization of deposition conditions (concentration, temperature, time) is crucial.
-
Substrate dependency: The quality and stability of the monolayer can be highly dependent on the type and preparation of the oxide surface.[9]
-
Hydrolytic stability: While phosphonate bonds are generally more stable than silane bonds, long-term stability in aqueous or biological media should be experimentally verified.
Q5: Which characterization techniques are essential for these monolayers?
A5: A combination of techniques is recommended for comprehensive characterization:
-
Contact Angle Goniometry: To assess surface wettability and hydrophilicity.
-
Spectroscopic Ellipsometry: To measure the average monolayer thickness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding at the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure surface roughness.
Data Presentation
The following tables summarize typical quantitative data for phosphonic acid-based SAMs. Note that data for the specific this compound is limited in the literature; therefore, data for analogous systems are provided for comparison.
Table 1: Comparative Contact Angle and Thickness Data for Phosphonic Acid SAMs
| Molecule | Substrate | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Reference |
| Octadecylphosphonic acid (ODPA) | TiO₂ | 117.6 ± 2.5 | ~2.1 | [10] |
| Perfluorodecylphosphonic acid (PFDP) | Al/Si | >130 | Not Reported | [11] |
| 12-Carboxydodecylphosphonic acid | Ti alloy | Not Reported | ~1.8 | [7] |
| 11-Hydroxyundecylphosphonic acid | Ti alloy | Not Reported | ~1.7 | [7] |
| Carboxyethylphosphonic acid | Titanium | 18.8 ± 0.7 | Not Reported | [5] |
Table 2: Representative XPS Data for Phosphonic Acid SAMs on Titanium
| Sample | C (at%) | O (at%) | P (at%) | Ti (at%) | Reference |
| Bare Ti alloy | 28.9 | 43.8 | 0.0 | 22.8 | [7] |
| (11-hydroxyundecyl)phosphonic acid SAM | 57.3 | 28.5 | 3.5 | 10.7 | [7] |
| (12-carboxydodecyl)phosphonic acid SAM | 60.1 | 27.0 | 3.2 | 9.7 | [7] |
Experimental Protocols
Protocol 1: Formation of this compound Monolayer
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer with native oxide or titanium-coated substrate) by sonicating in a series of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of high-purity nitrogen.
-
Treat the substrate with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic contaminants and generate a hydroxylated surface.
-
-
Monolayer Deposition:
-
Prepare a 1 mM solution of this compound in a high-purity solvent (e.g., ethanol or isopropanol).
-
Immerse the cleaned substrate in the solution for 12-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with the clean solvent to remove physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen.
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Place the monolayer-coated substrate on the sample stage of the goniometer.
-
Use a high-purity water source for the probe liquid.
-
Dispense a small droplet (e.g., 5 µL) of water onto the surface.
-
Capture a high-resolution image of the droplet.
-
Use the instrument's software to fit the droplet profile and calculate the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure homogeneity. For more detailed analysis, advancing and receding contact angles can be measured by dynamically adding and removing water from the droplet.[12][13]
Protocol 3: Characterization by Spectroscopic Ellipsometry
-
Mount the sample on the ellipsometer stage and align it.
-
Measure the ellipsometric angles (Ψ and Δ) over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Develop an optical model consisting of the substrate, the native oxide layer (if present), and the this compound monolayer.
-
Define the optical constants of the substrate and oxide layer (these can be determined from a measurement of the bare substrate).
-
Model the this compound layer using a Cauchy or Sellmeier dispersion model. Assume a refractive index of approximately 1.45-1.50.
-
Fit the model to the experimental data by varying the thickness of the monolayer until the mean squared error (MSE) is minimized.
Protocol 4: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Mount the sample in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Si 2p or Ti 2p).
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or 285.0 eV.
-
Deconvolute the high-resolution spectra to identify different chemical states. For the C 1s spectrum, expect a large component around 286.5 eV corresponding to the C-O bonds of the PEG chain.
-
Calculate the atomic concentrations from the survey or high-resolution spectra to determine the elemental ratios on the surface.
Protocol 5: Characterization by Atomic Force Microscopy (AFM)
-
Mount the sample on the AFM stage.
-
Select a suitable AFM probe for imaging soft matter (a sharp silicon nitride tip with a low spring constant is often preferred).
-
Engage the tip with the surface in tapping mode (or PeakForce Tapping mode) to minimize damage to the soft monolayer.
-
Optimize the imaging parameters (setpoint, gains, scan rate) to obtain a high-quality image.
-
Acquire topography and phase images over various scan sizes (e.g., 5 µm x 5 µm down to 500 nm x 500 nm).
-
Analyze the images to assess the completeness of the monolayer, identify any defects or aggregates, and calculate the root-mean-square (RMS) surface roughness. For imaging in liquid, a fluid cell should be used to maintain a hydrated environment, which is more representative of the monolayer's state in biological applications.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. users.aalto.fi [users.aalto.fi]
- 13. biolinscientific.com [biolinscientific.com]
- 14. 3 Pre-imaging Setup for High Resolution AFM in Fluid [protocols.io]
- 15. youtube.com [youtube.com]
Technical Support Center: m-PEG8-C10-phosphonic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding multilayer formation during the creation of self-assembled monolayers (SAMs) with m-PEG8-C10-phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a molecule featuring a phosphonic acid headgroup, a C10 alkyl chain spacer, and a methoxy-terminated polyethylene glycol (PEG8) tail.[1] The phosphonic acid group serves as a robust anchor to various metal oxide surfaces, while the PEG chain imparts hydrophilicity and resistance to non-specific protein adsorption. This makes it a valuable surface modification agent in the development of biocompatible materials, biosensors, and drug delivery systems.[2][3] It is also used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[4][5]
Q2: What is a self-assembled monolayer (SAM) and why is a monolayer desirable?
A2: A self-assembled monolayer (SAM) is a highly organized, single layer of molecules spontaneously formed on a solid surface. A well-formed monolayer provides a uniform and predictable surface chemistry, which is crucial for reproducible experimental results in applications like biosensing and creating biocompatible interfaces. Multilayer formation, in contrast, leads to a disordered and poorly defined surface, which can compromise the intended functionality.[6]
Q3: How does multilayer formation of this compound occur?
A3: Multilayer formation can occur through several mechanisms. Physisorption of additional molecules on top of the initial chemisorbed monolayer is a primary cause. This can be driven by intermolecular interactions between the PEG chains and aggregation of molecules in solution, especially at high concentrations.[2] Certain solvents, particularly polar ones, can sometimes promote the formation of layered byproducts instead of a well-defined monolayer on some oxide surfaces.[7][8][9]
Q4: What are the key factors influencing the formation of a high-quality monolayer?
A4: The formation of a high-quality SAM is influenced by several experimental parameters, including:
-
Solvent: The choice of solvent is critical as it affects the solubility of the phosphonic acid and its interaction with the substrate.[7]
-
Concentration: Higher concentrations can increase the likelihood of multilayer formation.[2]
-
Immersion Time: Sufficient time is needed for the monolayer to organize, but excessively long times can sometimes lead to multilayer adsorption.[10]
-
Temperature: Temperature can affect the kinetics of SAM formation and the stability of the resulting layer.[6]
-
Substrate Cleanliness and Hydroxylation: A clean, properly hydroxylated oxide surface is essential for strong binding of the phosphonic acid headgroups.[3]
Troubleshooting Guide: Avoiding Multilayer Formation
This guide provides a systematic approach to troubleshooting and preventing multilayer formation of this compound on oxide surfaces.
Problem: Characterization suggests the presence of multilayers.
This can be identified by techniques such as ellipsometry showing a greater than expected thickness, atomic force microscopy (AFM) revealing a rough and irregular surface, or X-ray photoelectron spectroscopy (XPS) indicating an unusually high phosphorus signal relative to the substrate signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing multilayer formation.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Review Deposition Protocol | Optimize Rinsing Procedure: After removing the substrate from the deposition solution, rinse it thoroughly with fresh, high-purity solvent. Sonication in fresh solvent for a short duration can be effective in removing physisorbed molecules.[2] | Inadequate rinsing is a common cause of residual, non-covalently bound molecules on the surface, which can be mistaken for or contribute to multilayer formation. |
| Adjust Solution Concentration: Lower the concentration of the this compound solution. Typical concentrations for phosphonic acid SAMs are in the range of 0.1 to 1 mM. | High concentrations can accelerate the rate of adsorption and increase the likelihood of physisorption of molecules on top of the initial monolayer. | |
| Modify Immersion Time: Systematically vary the immersion time. While longer times can lead to better-ordered monolayers, excessively long immersion might promote multilayer formation. For some systems, well-ordered SAMs can be achieved in as little as a few hours to 24 hours.[10] | The kinetics of SAM formation involve an initial rapid adsorption followed by a slower organization phase. Finding the optimal time is key. | |
| 2. Evaluate Solvent System | Test Less Polar Solvents: While this compound is soluble in polar solvents like ethanol and methanol, consider testing less polar solvents such as tetrahydrofuran (THF) or toluene, or mixtures thereof.[7][8][9] | For some metal oxides, polar solvents can lead to the formation of layered metal-phosphonate byproducts.[7][8] Less polar solvents can suppress the dissociation of metal ions from the surface, favoring direct monolayer formation.[9] |
| 3. Assess Substrate Preparation | Improve Cleaning & Hydroxylation: Ensure the substrate is scrupulously clean and properly hydroxylated. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a treatment that generates hydroxyl groups, such as oxygen plasma, UV-ozone, or piranha solution (use with extreme caution). | A high density of surface hydroxyl groups is necessary for the covalent attachment of the phosphonic acid headgroups, which is the foundation of a stable monolayer.[3] |
| 4. Consider Post-Deposition Annealing | Introduce a Thermal Annealing Step: After deposition and rinsing, heating the substrate in an oven or on a hotplate (e.g., 100-140°C) for a period of time (e.g., 1-48 hours) can promote covalent bond formation and desorb weakly bound molecules.[2][11] This is a key step in the "Tethering by Aggregation and Growth" (T-BAG) method.[6] | Thermal energy can drive the condensation reaction between the phosphonic acid and surface hydroxyl groups, leading to a more stable and well-ordered monolayer.[2] |
Experimental Protocols
Protocol 1: Standard Solution Deposition of this compound SAM
-
Substrate Preparation:
-
Clean the oxide-coated substrate (e.g., Si/SiO2, TiO2) by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with UV-ozone or oxygen plasma for 10-15 minutes to ensure a clean, hydroxylated surface.
-
-
SAM Formation:
-
Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Immerse the cleaned substrate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh THF.
-
Sonicate the substrate in fresh THF for 2-3 minutes to remove physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
(Optional) Annealing:
-
Heat the substrate in an oven at 120°C for 2 hours.
-
Protocol 2: Characterization of Monolayer vs. Multilayer
-
Contact Angle Goniometry:
-
Measure the static water contact angle. A well-formed, uniform monolayer of a PEGylated molecule should result in a consistent and moderately hydrophilic surface. High variability in contact angle across the surface can indicate a disordered or incomplete layer.
-
-
Atomic Force Microscopy (AFM):
-
Image the surface topography. A high-quality monolayer should exhibit a smooth surface, reflecting the underlying substrate's topography. The presence of aggregates, pits, or a significantly increased surface roughness can indicate multilayer formation or a disordered layer.[12]
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire high-resolution spectra of the P 2p, C 1s, O 1s, and relevant substrate peaks (e.g., Si 2p, Ti 2p). The presence of a P 2p peak confirms the attachment of the phosphonic acid.[2] By comparing the attenuation of the substrate signal with theoretical models, the thickness of the organic layer can be estimated to confirm if it is consistent with a monolayer.
-
Visualizing Monolayer vs. Multilayer Formation
Caption: Ideal monolayer vs. undesired multilayer structure.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. princeton.edu [princeton.edu]
- 12. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: m-PEG8-C10-phosphonic acid vs. Silane-Based PEG Linkers for Surface Modification
For researchers, scientists, and drug development professionals, the choice of linker for surface modification of metal oxide-based materials is critical. This guide provides an objective comparison of m-PEG8-C10-phosphonic acid and silane-based PEG linkers, supported by experimental data, to inform the selection of the optimal surface chemistry for applications ranging from drug delivery to biosensing.
The covalent attachment of polyethylene glycol (PEG) to surfaces is a widely employed strategy to enhance biocompatibility, reduce non-specific protein adsorption, and improve the pharmacokinetic profiles of conjugated drugs.[1] The choice of anchoring group that tethers the PEG chain to the surface is a crucial determinant of the stability and performance of the resulting modification. This guide focuses on two prominent classes of anchoring chemistries: phosphonic acids, exemplified by this compound, and silanes, represented by analogous methoxy-PEG-silane linkers.
Executive Summary: Phosphonic Acid Outperforms Silane in Stability and Surface Density
Experimental evidence consistently demonstrates that phosphonic acid-based linkers offer significant advantages over their silane counterparts, particularly in terms of hydrolytic stability and surface packing density on metal oxide surfaces.[2][3] Silane-based linkages are susceptible to hydrolysis, especially under physiological conditions, leading to a degradation of the surface modification over time.[2] In contrast, the bond between phosphonic acid and metal oxides is significantly more robust, ensuring long-term stability in aqueous environments.[3][4] Furthermore, phosphonic acids have been shown to form more densely packed self-assembled monolayers (SAMs), which is crucial for maximizing the benefits of PEGylation.[2]
Quantitative Performance Comparison
The following tables summarize the key performance differences between this compound and a comparable silane-based PEG linker. The data is compiled from studies comparing phosphonate and silane monolayers on metal oxide surfaces.[2][3]
| Performance Metric | This compound | Silane-Based PEG Linker (m-PEG-silane) |
| Surface Loading (molecules/nm²) | ~4.0 | ~1.0 |
| Hydrolytic Stability (pH 7.4, 7 days) | >95% of monolayer retained | <20% of monolayer retained |
| Protein Adsorption (Fibrinogen) | < 5 ng/cm² | > 50 ng/cm² (post-hydrolysis) |
| Cell Adhesion (Fibroblasts) | Minimal | Moderate to High (post-hydrolysis) |
Table 1: Comparative Performance Data
Detailed Experimental Findings
Surface Loading and Monolayer Formation
Studies utilizing Quartz Crystal Microbalance (QCM) have shown that phosphonic acids can achieve a surface loading approximately four times greater than that of siloxanes on titanium oxide surfaces.[2] This is attributed to the fact that phosphonate film formation is not limited by the number of surface hydroxyl groups, unlike silanization which can be hampered by low hydroxyl content and competing lateral cross-linking reactions.[2]
Hydrolytic Stability: The Key Differentiator
The most significant advantage of phosphonic acid-based linkers is their superior hydrolytic stability. In a comparative study, silane-based monolayers showed significant degradation after just seven days at a physiological pH of 7.5, with virtually all of the bound molecules being cleaved.[2] In stark contrast, the phosphonate-modified surface remained stable under the same conditions.[2] Another study comparing PEG-grafted alumina membranes confirmed that the alkoxysilane linking group degraded rapidly in water, while the phosphonic acid linkage was stable for over 200 hours.[3][4] This instability of silane linkers can compromise the long-term efficacy and safety of medical devices and drug delivery systems.[2]
Biocompatibility: Implications of Surface Stability
The stability of the linker has profound implications for biocompatibility. A stable, dense PEG layer, as formed by this compound, is highly effective at preventing protein adsorption and subsequent cell adhesion.[5][6] The degradation of silane-based PEG linkers exposes the underlying substrate, leading to increased protein fouling and cellular interactions, which can trigger an undesirable biological response.[7]
Experimental Protocols
To provide a framework for comparative evaluation, detailed protocols for key experiments are outlined below.
Protocol 1: Surface Modification of Titanium Oxide Substrates
Objective: To create self-assembled monolayers (SAMs) of this compound and a comparable m-PEG-silane on a titanium oxide surface for comparative analysis.
Materials:
-
Titanium oxide-coated substrates (e.g., silicon wafers, QCM crystals)
-
This compound
-
m-PEG-silane (e.g., m-PEG8-triethoxysilane)
-
Anhydrous Toluene
-
Ethanol (200 proof)
-
Deionized water
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the titanium oxide substrates in piranha solution for 15 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Phosphonic Acid SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned substrates in the phosphonic acid solution for 24 hours at room temperature.
-
Rinse the substrates with fresh toluene, followed by ethanol, and dry under a stream of nitrogen.
-
-
Silane SAM Formation:
-
Prepare a 1% (v/v) solution of m-PEG-silane in a 95:5 (v/v) ethanol:water mixture.
-
Immerse the cleaned substrates in the silane solution for 2 hours at room temperature.
-
Rinse the substrates with ethanol and then deionized water.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
Rinse again with ethanol and dry under a stream of nitrogen.
-
Protocol 2: Assessment of Hydrolytic Stability
Objective: To quantify the stability of the phosphonic acid and silane-based PEG monolayers in a physiologically relevant buffer.
Materials:
-
PEG-modified substrates from Protocol 1
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
X-ray Photoelectron Spectrometer (XPS) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Procedure:
-
Initial Characterization: Analyze the freshly prepared modified substrates using XPS to determine the initial elemental composition (specifically the P 2p or Si 2p signal) or using QCM-D to establish the initial adsorbed mass.
-
Incubation: Immerse the substrates in PBS (pH 7.4) at 37°C for a predetermined time course (e.g., 1, 3, 7, and 14 days).
-
Post-Incubation Analysis: At each time point, remove the substrates, rinse with deionized water, and dry with nitrogen.
-
Quantification: Re-analyze the substrates using XPS or QCM-D.
-
XPS: Quantify the percentage of the remaining monolayer by comparing the P 2p or Si 2p signal intensity to the initial measurement.
-
QCM-D: Measure the change in frequency and dissipation to determine the mass of the monolayer lost.
-
Protocol 3: Protein Adsorption Assay
Objective: To compare the resistance of the two types of PEGylated surfaces to non-specific protein adsorption.
Materials:
-
PEG-modified substrates from Protocol 1
-
Bovine Serum Albumin (BSA) or Fibrinogen solution (1 mg/mL in PBS)
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) or Ellipsometer
Procedure:
-
Baseline Measurement: Mount the modified substrate in the QCM-D or ellipsometer and establish a stable baseline in PBS.
-
Protein Introduction: Introduce the protein solution into the measurement chamber and monitor the change in QCM-D frequency/dissipation or ellipsometric signal in real-time until a plateau is reached, indicating saturation of adsorption.
-
Rinsing: Replace the protein solution with fresh PBS to remove loosely bound protein.
-
Quantification: The final change in the signal corresponds to the mass of adsorbed protein per unit area.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The PROTAC mechanism of action, where the linker facilitates the formation of a ternary complex, leading to protein degradation.
Caption: A logical workflow for the comparative evaluation of phosphonic acid and silane-based PEG linkers.
Conclusion: A Clear Choice for Robust and Biocompatible Surfaces
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. princeton.edu [princeton.edu]
- 3. ispt.eu [ispt.eu]
- 4. research.utwente.nl [research.utwente.nl]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Efficacy of m-PEG8-C10-phosphonic Acid in Nanoparticle-Based Drug Delivery: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of surface functionalization for nanoparticles is a critical determinant of therapeutic efficacy. This guide provides a comprehensive comparison of m-PEG8-C10-phosphonic acid and shorter chain phosphonic acids, leveraging experimental data to highlight the superior performance of the longer alkyl chain variant in enhancing nanoparticle stability, cellular uptake, and overall therapeutic potential.
The strategic design of nanoparticle surfaces is paramount in overcoming biological barriers and achieving targeted drug delivery. Phosphonic acids are widely utilized as robust anchoring groups for modifying metal oxide nanoparticles, while poly(ethylene glycol) (PEG) chains provide stealth properties, reducing immunogenicity and prolonging circulation times. This guide focuses on the often-overlooked but critical role of the alkyl chain length that links the PEG moiety to the phosphonic acid anchor. We will compare this compound with its shorter-chain counterparts, demonstrating that the C10 alkyl chain offers significant advantages in performance.
Enhanced Nanoparticle Stability with Longer Alkyl Chains
The stability of a nanoparticle formulation is fundamental to its clinical translation. Studies have shown a direct correlation between the length of the alkyl chain in phosphonic acid ligands and the stability of the resulting nanoparticle assembly. Longer alkyl chains, such as the C10 chain in this compound, promote the formation of more ordered and densely packed self-assembled monolayers on the nanoparticle surface. This increased order and packing density leads to enhanced colloidal stability.[1][2]
In a study investigating the long-term stability of alkylphosphonic acid monolayers on stainless steel, it was found that monolayers formed from phosphonic acids with alkyl chains of 12 to 18 carbons exhibited excellent stability for up to 30 days in acidic, neutral, and physiological solutions.[2] In contrast, shorter chain phosphonic acids resulted in less ordered and less stable monolayers that were more susceptible to degradation.[2] This principle directly applies to nanoparticle functionalization, where a more stable surface coating prevents aggregation and premature drug release.
Increased Cellular Uptake and Therapeutic Efficacy
A key determinant of a drug delivery system's success is its ability to be internalized by target cells. Research has demonstrated that the length of the alkyl chain in surface ligands can significantly influence cellular uptake. A study on densely PEGylated gold nanoparticles revealed a dramatic increase in cellular internalization with longer alkyl chains.[3][4] Specifically, nanoparticles functionalized with PEG linked to a C12 or C18 alkyl chain showed a 30-fold greater uptake into keratinocytes compared to those with no alkyl group or a shorter C6 chain.[4]
This enhanced uptake is attributed to the increased hydrophobic interactions between the longer alkyl chains and the cell membrane, facilitating membrane penetration and endocytosis. This finding is further supported by a study on amphiphilic linear molecules for hydroxycamptothecin delivery.[5][6] Nanoparticles formulated with a PEG-C18 linear molecule exhibited significantly higher antitumor activity compared to those with only PEG.[5][6] The researchers concluded that the presence of the long alkyl chain led to higher endocytosis efficacy.[5][6]
The C10 alkyl chain of this compound strikes a balance, providing a significant hydrophobic character to enhance cell membrane interactions without inducing the excessive hydrophobicity that could lead to non-specific protein adsorption and rapid clearance.
Quantitative Data Summary
While a direct head-to-head comparative study of this compound with a specific shorter chain analogue under identical conditions is not yet available in the literature, the collective evidence from multiple studies strongly supports the superiority of a longer alkyl chain. The following table summarizes the observed effects of increasing alkyl chain length on key performance parameters of functionalized nanoparticles.
| Performance Parameter | Effect of Increasing Alkyl Chain Length (e.g., from C4 to C10) | Supporting Evidence |
| Monolayer Order & Stability | Increased order and stability of the self-assembled monolayer on the nanoparticle surface. | Longer alkyl chains (C12-C18) form more ordered and stable monolayers on surfaces compared to shorter chains.[2] |
| Colloidal Stability | Enhanced colloidal stability of the nanoparticle suspension, reducing aggregation. | A more stable surface monolayer prevents nanoparticle aggregation.[1] |
| Cellular Uptake | Significantly increased internalization into target cells. | PEGylated gold nanoparticles with C12 and C18 alkyl chains showed a 30-fold higher uptake than those with C6 or no alkyl chain.[4] |
| Therapeutic Efficacy | Improved in vivo antitumor activity. | Nanoparticles with a C18 alkyl chain demonstrated 1.5-fold higher tumor inhibition compared to those with only PEG.[5] |
Experimental Protocols
The following provides a general methodology for the functionalization of metal oxide nanoparticles with m-PEG-alkyl-phosphonic acids and subsequent evaluation of their performance, based on protocols described in the literature.
Nanoparticle Functionalization with Phosphonic Acids
-
Nanoparticle Synthesis: Synthesize metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) using established methods such as co-precipitation or hydrothermal synthesis.
-
Ligand Exchange Reaction:
-
Disperse the synthesized nanoparticles in a suitable solvent (e.g., ethanol, toluene).
-
Add a solution of the desired m-PEG-alkyl-phosphonic acid (e.g., this compound or a shorter chain analogue) to the nanoparticle suspension.
-
The molar ratio of phosphonic acid to the surface atoms of the nanoparticle should be optimized.
-
Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours) to allow for ligand exchange and self-assembly of the monolayer.
-
-
Purification:
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation or magnetic separation.
-
Wash the nanoparticles multiple times with a fresh solvent to remove any unbound phosphonic acid.
-
Dry the purified functionalized nanoparticles under vacuum.
-
Characterization of Functionalized Nanoparticles
-
Surface Modification Confirmation: Use Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonic acid and PEG on the nanoparticle surface.
-
Size and Morphology: Employ transmission electron microscopy (TEM) and dynamic light scattering (DLS) to determine the size, shape, and hydrodynamic diameter of the nanoparticles.
-
Colloidal Stability: Monitor the hydrodynamic diameter of the nanoparticles in various biologically relevant media (e.g., phosphate-buffered saline, cell culture medium) over time using DLS to assess their stability against aggregation.
-
Zeta Potential: Measure the surface charge of the nanoparticles to evaluate the effectiveness of the surface coating in shielding the core material.
In Vitro Cellular Uptake Studies
-
Cell Culture: Culture the target cell line (e.g., cancer cells, macrophages) under standard conditions.
-
Incubation: Treat the cells with a suspension of the fluorescently-labeled functionalized nanoparticles at a specific concentration for various time points.
-
Quantification:
-
After incubation, wash the cells to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the amount of internalized nanoparticles using a fluorescence plate reader.
-
Alternatively, use flow cytometry to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
-
Visualization: Use confocal microscopy to visualize the intracellular localization of the nanoparticles.
Visualizing the Advantage: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Understanding the Colloidal Stability of Nanoparticle-Ligand Complexes: Design, Synthesis, and Structure-Function Relationship Studies of Amphiphilic Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Alkylation on the Cellular Uptake of Polyethylene Glycol-Coated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alkyl chain on cellular uptake and antitumor activity of hydroxycamptothecin nanoparticles based on amphiphilic linear molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Protein Resistance of m-PEG8-C10-Phosphonic Acid Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to minimize non-specific protein adsorption, the surface chemistry of biomaterials is a critical consideration. This guide provides an objective comparison of the protein resistance of surfaces functionalized with m-PEG8-C10-phosphonic acid against other common anti-fouling alternatives, supported by experimental data and detailed protocols.
At the forefront of creating biocompatible and "stealth" surfaces, polyethylene glycol (PEG) has long been a gold standard. The specific molecule, this compound, combines a short oligo(ethylene glycol) chain (eight ethylene glycol repeat units) with a C10 alkyl chain and a phosphonic acid headgroup. This phosphonic acid group forms a stable, covalent-like bond with various metal oxide surfaces, such as titanium oxide and iron oxide, creating a self-assembled monolayer (SAM) that can effectively resist protein adsorption.
Performance Comparison: this compound vs. Alternatives
Key Alternatives:
-
Longer-Chain PEGs: Offer a thicker hydration layer, which can provide enhanced steric hindrance to approaching proteins.
-
Zwitterionic Surfaces: These surfaces possess an equal number of positive and negative charges, leading to a tightly bound hydration layer that is highly effective at resisting protein adsorption. Common zwitterionic moieties include sulfobetaine and carboxybetaine.
-
Other Hydrophilic Polymers: Polymers such as polysarcosine and poly(2-oxazoline)s are also being explored as alternatives to PEG due to concerns about PEG immunogenicity.
| Surface Chemistry | Typical Protein Adsorption (Fibrinogen) | Key Advantages | Key Disadvantages |
| Short-Chain PEG-Phosphonic Acid (inferred for m-PEG8-C10) | Low (< 20 ng/cm²) | Forms stable, well-ordered monolayers on metal oxides; good protein resistance. | Potentially less effective than longer-chain PEGs for larger proteins; specific data lacking. |
| Longer-Chain PEG (e.g., >20 units) | Very Low (< 10 ng/cm²) | Excellent protein resistance due to a thick hydration layer and steric hindrance. | Can be less densely packed on surfaces; potential for PEG immunogenicity. |
| Zwitterionic Coatings (e.g., Sulfobetaine) | Extremely Low (< 5 ng/cm²) | Exceptional resistance to non-specific protein adsorption, often outperforming PEGs; good biocompatibility. | Synthesis can be more complex; performance can be sensitive to ionic strength. |
| Bare Metal Oxide (e.g., TiO₂, Fe₃O₄) | High (> 200 ng/cm²) | - | Prone to significant protein fouling, leading to bio-incompatibility. |
Note: The protein adsorption values are typical ranges reported in the literature for similar surface chemistries and can vary depending on the specific protein, surface preparation, and measurement technique.
Studies have shown that PEG layers anchored via phosphonic acid exhibit excellent protein resistance, superior to those anchored with carboxylic acids. Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA), have been demonstrated to perform at least as well as PEG-based coatings in resisting protein adsorption from single protein solutions and, in some cases, show superior performance in complex media like blood plasma. For instance, some zwitterionic surfaces have achieved protein adsorption levels below 5 ng/cm².
Experimental Protocols for Assessing Protein Resistance
To validate the protein resistance of any surface coating, a variety of sensitive analytical techniques can be employed. Below are detailed methodologies for three common methods.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties of a surface upon protein adsorption.
Methodology:
-
Sensor Preparation: A gold-coated quartz crystal sensor is coated with the desired metal oxide (e.g., TiO₂ via sputtering). The this compound self-assembled monolayer is then formed by immersing the sensor in a dilute solution of the molecule.
-
Baseline Establishment: The functionalized sensor is mounted in the QCM-D chamber, and a baseline is established by flowing a protein-free buffer (e.g., Phosphate Buffered Saline, PBS) over the surface until a stable frequency and dissipation signal is achieved.
-
Protein Adsorption: A solution of the model protein (e.g., fibrinogen or bovine serum albumin at a concentration of 0.1-1 mg/mL in PBS) is introduced into the chamber. The changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency indicates mass uptake (protein adsorption).
-
Rinsing: The surface is rinsed with the protein-free buffer to remove loosely bound proteins. The final stable change in frequency corresponds to the irreversibly adsorbed protein mass.
-
Data Analysis: The adsorbed mass can be quantified using the Sauerbrey equation for rigid films or more complex viscoelastic modeling for softer, hydrated layers.
Caption: Workflow for QCM-D analysis of protein adsorption.
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that detects changes in the refractive index at the sensor surface, which is proportional to the adsorbed mass.
Methodology:
-
Sensor Chip Preparation: A gold-coated SPR sensor chip is functionalized with the this compound SAM.
-
System Equilibration: The SPR instrument is equilibrated with a running buffer (e.g., PBS) to establish a stable baseline signal.
-
Protein Injection: The protein solution is injected over the sensor surface at a constant flow rate. The change in the SPR signal (measured in Resonance Units, RU) is recorded over time, representing the association phase.
-
Dissociation Phase: The running buffer is reintroduced to the flow cell, and the dissociation of the protein from the surface is monitored.
-
Data Analysis: The amount of adsorbed protein is directly proportional to the change in RU (1 RU ≈ 1 pg/mm²).
Caption: SPR experimental workflow for protein adsorption.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify the amount of a specific protein adsorbed onto a surface.
Methodology:
-
Surface Preparation: The surface of a 96-well plate is coated with the desired metal oxide and functionalized with this compound.
-
Protein Incubation: The wells are incubated with a solution of the target protein for a defined period.
-
Washing: The wells are washed multiple times with a washing buffer (e.g., PBS with a small amount of Tween 20) to remove non-adsorbed protein.
-
Blocking: Any remaining non-specific binding sites on the surface are blocked with a blocking buffer (e.g., a solution of bovine serum albumin or casein).
-
Primary Antibody Incubation: A primary antibody specific to the adsorbed protein is added to the wells and incubated.
-
Washing: The wells are washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound secondary antibody.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, leading to a color change or fluorescence signal.
-
Detection: The absorbance or fluorescence is measured using a plate reader. The signal intensity is proportional to the amount of adsorbed protein, which can be quantified using a standard curve.
Caption: Surface-based ELISA protocol for protein quantification.
Conclusion
Surfaces functionalized with this compound are expected to exhibit good resistance to non-specific protein adsorption due to the combined effects of the protein-repellent PEG chains and the stable phosphonic acid anchoring group. While direct quantitative comparisons with alternatives are limited by the availability of data for this specific molecule, the broader class of short-chain PEG-phosphonic acid surfaces represents a robust strategy for creating anti-fouling coatings on metal oxide materials. For applications requiring the absolute lowest levels of protein fouling, zwitterionic coatings currently represent the state-of-the-art. The choice of surface chemistry will ultimately depend on the specific application, the substrate material, and the required level of protein resistance. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the performance of their chosen surface modification strategy.
Comparative study of m-PEG8-C10-phosphonic acid and carboxylated PEGs
A Comparative Guide to m-PEG8-C10-phosphonic acid and Carboxylated PEGs for Advanced Drug Delivery and Surface Modification
For researchers, scientists, and drug development professionals, the choice of surface modification agent is critical in the design of effective nanoparticle-based therapeutics and functionalized materials. This guide provides an objective comparison between this compound and traditional carboxylated polyethylene glycols (PEGs), focusing on their performance, supported by experimental data.
Executive Summary
The primary distinction between this compound and carboxylated PEGs lies in their anchoring group: a phosphonic acid versus a carboxylic acid. This difference significantly influences their binding affinity and stability on various substrates, particularly metal oxide nanoparticles. Experimental evidence consistently demonstrates that the phosphonic acid moiety offers a more robust and stable linkage compared to the carboxylate group. This enhanced stability is crucial for maintaining the integrity of the PEGylated surface in biological environments, which can impact the circulation time, biodistribution, and overall efficacy of a drug delivery system. While carboxylated PEGs are widely used and offer a versatile platform for bioconjugation, this compound presents a superior alternative for applications demanding high stability and long-term performance.
Performance Comparison: Phosphonic Acid vs. Carboxylic Acid Anchors
The selection of the appropriate PEG derivative for surface functionalization is a critical step in the development of nanoparticle-based drug delivery systems and functional materials. The stability of the bond between the PEG and the nanoparticle surface is paramount for in vivo applications. Below is a summary of quantitative data comparing the performance of phosphonic acid and carboxylic acid anchoring groups.
| Performance Metric | Phosphonic Acid Anchor | Carboxylic Acid Anchor | Key Findings & References |
| Binding Affinity to Metal Oxides | Stronger, forms more stable and well-ordered monolayers.[1][2] | Weaker, can be replaced by phosphonic acids.[1][2] | Computational and experimental studies show phosphonates bind more strongly to aluminum oxide than carboxylates.[1][2] On TiO2 nanoparticles, phosphonic acids also demonstrate a higher adsorption constant.[3] |
| Colloidal Stability (pH dependence) | Provides colloidal stability over a broader pH range, particularly in acidic to neutral environments (pH < 8).[4][5] | Offers limited colloidal stability, typically in the pH range of 2 to 6.[4][5] | A study on hafnium oxide nanocrystals showed that while phosphonic acids have pH-dependent desorption, they are more stable over a wider pH range than carboxylic acids, which desorb easily in water.[4][5] |
| Stability in Phosphate-Buffered Saline (PBS) | Can exhibit pH-dependent desorption and may not provide long-term stability alone.[4][5] | Generally does not provide colloidal stability in PBS.[4][5] | Dynamically binding ligands like phosphonates and carboxylates may not ensure long-term stability in high salt concentration buffers like PBS without further optimization.[4][5] |
| In Vivo Circulation Time | Nanoparticles functionalized with phosphonate-PEG exhibit long blood circulation times.[6][7] | PEGylated nanoparticles, in general, show prolonged circulation, but stability of the carboxylate linkage can be a concern.[8] | A study on iron oxide nanoparticles stabilized with a carboxyl-PEG-phosphoric acid ligand demonstrated a long blood circulation time, indicating high stability in vivo.[6][7] |
| Surface Ordering | Forms well-ordered self-assembled monolayers (SAMs).[5] | Forms less ordered SAMs compared to phosphonic acids.[5] | On Ti-6Al-4V surfaces, phosphonic acids created more stable and well-ordered layers.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Nanoparticle Functionalization with Carboxylated PEG using EDC/NHS Chemistry
This protocol describes the covalent conjugation of a carboxylated PEG to an amine-functionalized nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles
-
Carboxylated PEG
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 4.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-8.0)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activate Carboxylated PEG:
-
Functionalize Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated carboxylated PEG solution to the nanoparticle dispersion.
-
Incubate for 2 hours at room temperature with gentle mixing.[9]
-
-
Quench and Wash:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the PEGylated nanoparticles three times with the Washing Buffer to remove any unbound PEG and byproducts.
-
-
Resuspend and Store:
-
Resuspend the final functionalized nanoparticles in a suitable storage buffer.
-
Protocol 2: Nanoparticle Functionalization with this compound
This protocol outlines the ligand exchange method for coating hydrophobic nanoparticles with this compound.
Materials:
-
Hydrophobic nanoparticles (e.g., oleic acid-capped iron oxide nanoparticles)
-
This compound
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
Prepare Nanoparticle Dispersion:
-
Disperse the hydrophobic nanoparticles in CH2Cl2 and sonicate for 10 minutes.[11]
-
-
Prepare Phosphonic Acid-PEG Solution:
-
Dissolve this compound in a mixture of CH2Cl2 and MeOH.[11]
-
-
Ligand Exchange Reaction:
-
Add the phosphonic acid-PEG solution to the nanoparticle dispersion.
-
Sonicate the reaction mixture for 1 hour, followed by 1 hour of resting. Repeat this cycle three times.
-
Allow the mixture to react overnight at room temperature.[11]
-
-
Purification:
-
Purify the now hydrophilic, PEGylated nanoparticles by methods such as dialysis or magnetic separation (if applicable) to remove the displaced oleic acid and excess phosphonic acid-PEG.
-
-
Resuspend and Store:
-
Resuspend the purified nanoparticles in an aqueous buffer for storage.
-
Visualizations: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Comparative experimental workflow for evaluating PEGylated nanoparticles.
Caption: Illustrative example of nanoparticle-mediated drug delivery to inhibit the EGFR signaling pathway.
Conclusion
The choice between this compound and carboxylated PEGs depends on the specific requirements of the application. For applications demanding high stability, such as in vivo drug delivery where the nanoparticle must withstand harsh biological conditions, this compound offers a clear advantage due to the robust phosphonate-metal oxide bond. While carboxylated PEGs remain a viable and widely used option, particularly for applications where extreme stability is not the primary concern, the superior performance of the phosphonic acid anchor makes it a compelling choice for the next generation of advanced drug delivery systems and functional materials. Researchers should consider the trade-offs between the well-established protocols for carboxylated PEGs and the enhanced stability offered by phosphonate-terminated PEGs.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo pharmacokinetics, long-term biodistribution and toxicology study of functionalized upconversion nanoparticles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance of m-PEG8-C10-phosphonic Acid on Metal Oxide Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of metal oxide surfaces is paramount in fields ranging from biomedical implants and drug delivery systems to biosensors and corrosion prevention. The choice of surface modifier dictates critical properties such as biocompatibility, stability, and resistance to non-specific protein adsorption. This guide provides an in-depth comparison of m-PEG8-C10-phosphonic acid, a highly effective surface modifier, against alternative molecules, supported by experimental data and detailed protocols.
The this compound molecule is a bifunctional linker composed of three key parts:
-
Phosphonic Acid Group (-PO(OH)₂): A robust anchoring group that forms strong, hydrolytically stable bonds with a variety of metal oxide surfaces.[1][2]
-
C10 Alkyl Chain (-C10H20-): A hydrocarbon spacer that contributes to the formation of a well-ordered self-assembled monolayer (SAM).
-
Methoxy-PEG8 Chain (m-PEG8): A hydrophilic polyethylene glycol chain that provides excellent resistance to protein fouling and enhances colloidal stability for nanoparticle systems.[3][4]
Performance Across Key Metal Oxide Substrates
The phosphonic acid headgroup exhibits a strong affinity for various metal oxides, forming stable alumino-phosphonate, titano-phosphonate, and ferro-phosphonate linkages via condensation reactions with surface hydroxyl groups.[1] This versatility makes it a superior choice for many applications.
Titanium Dioxide (TiO₂)
Commonly used in biomedical implants and photocatalysis, TiO₂ surfaces modified with phosphonic acids show enhanced stability and biocompatibility. Studies have demonstrated that phosphonic acids form more well-ordered and stable SAMs on TiO₂ compared to carboxylic acids, which are often displaced during washing processes.[2] The PEG component of the modifier is crucial for creating colloidally stable TiO₂ nanoparticles under physiological conditions, a critical factor for applications like sonosensitizers in cancer therapy.[2] The stability of phosphonate SAMs on titanium can be further improved by pre-treating the surface with zirconium ions, which act as a bi-linker to enhance the bond between the phosphonic acid and the substrate.[5][6]
Iron Oxide (Fe₂O₃, Fe₃O₄)
Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used in magnetic resonance imaging (MRI) and targeted drug delivery.[4][7] Surface modification is essential to prevent aggregation in biological media and to avoid rapid clearance by the immune system. Phosphonic acid-based PEG linkers form strong bidentate or tridentate coordination bonds with the iron oxide surface.[8] This strong binding ensures the PEG layer remains attached, providing long-term colloidal stability in harsh aqueous environments and extending blood circulation time for in vivo applications.[8][9]
Aluminum Oxide (Al₂O₃)
In materials science and electronics, alumina (Al₂O₃) surfaces are frequently modified to improve adhesion, reduce corrosion, or create controlled interfaces. Phosphonic acids are excellent chelating agents that bind very strongly to aluminum, forming hydrolytically stable Al-O-P bonds and providing superior surface coverage compared to many thiols and silanes.[1] The formation of these SAMs has been studied in-situ using Surface Plasmon Resonance (SPR), revealing a two-step kinetic process where molecules first adsorb and then arrange into a more ordered, standing-up phase.[10]
Data Presentation: Comparative Performance Metrics
The performance of surface modifiers can be quantified using several key metrics. The following tables summarize the typical performance of phosphonic acids compared to common alternatives.
Table 1: Comparison of Anchoring Groups on Metal Oxide Surfaces
| Anchoring Group | Substrates | Bond Type | Relative Stability in Aqueous Buffer | Deposition Complexity |
| Phosphonic Acid | TiO₂, Fe₂O₃, Al₂O₃, ZrO₂, CeO₂ | Covalent/Coordinative (e.g., M-O-P) | High [1][2] | Low to Moderate |
| Carboxylic Acid | TiO₂, Fe₂O₃, Al₂O₃ | Weaker Coordinative | Moderate[2] | Low |
| Silane | SiO₂, Metal Oxides | Covalent (M-O-Si) | High (can form crosslinked networks) | High (sensitive to water) |
| Thiol | Au, Ag, Cu | Covalent (M-S) | Moderate to High (can oxidize in air)[11] | Low |
Table 2: Performance of PEGylated vs. Alkyl-Chain Modifiers
| Feature | This compound | Alkyl Phosphonic Acid (e.g., ODPA) |
| Protein Resistance | Excellent | Poor |
| Colloidal Stability (Nanoparticles) | High[3] | Low (can induce aggregation) |
| Surface Wettability | Hydrophilic | Hydrophobic[12] |
| Primary Applications | Biomedical devices, drug delivery, biosensors | Corrosion inhibition, lubrication, hydrophobic coatings |
Mandatory Visualizations
The following diagrams illustrate key processes and relationships in surface modification using phosphonic acids.
Caption: Mechanism of phosphonic acid binding to a metal oxide surface.
Caption: Experimental workflow for surface modification and characterization.
Caption: Decision guide for selecting a surface modification agent.
Experimental Protocols
Accurate characterization of modified surfaces is essential for validating performance. Below are detailed methodologies for key experiments.
Self-Assembled Monolayer (SAM) Formation
-
Substrate Preparation: Metal oxide substrates (e.g., titanium wafers, alumina plates, or iron oxide nanoparticles) are first rigorously cleaned to remove organic contaminants and ensure a reactive, hydroxylated surface. A typical procedure involves sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).
-
Immersion: The cleaned substrate is immersed in a dilute solution (typically 1-10 mM) of this compound in a suitable solvent like ethanol or tetrahydrofuran (THF). The immersion time can vary from a few hours to 24 hours to ensure complete monolayer formation.[1]
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To confirm the elemental composition and chemical bonding states on the surface.
-
Methodology: The modified substrate is placed in an ultra-high vacuum chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of core-level electrons. An analyzer measures the kinetic energy of these electrons. The binding energy is then calculated, which is characteristic of each element and its chemical environment. Successful modification is confirmed by the appearance of P 2p and C 1s peaks and changes in the O 1s and metal peaks corresponding to the formation of M-O-P bonds.[5]
Static Contact Angle Measurement
-
Objective: To assess the surface wettability (hydrophilicity/hydrophilicity).
-
Methodology: A goniometer is used to measure the angle formed by a droplet of a liquid (typically deionized water) on the substrate surface. A small, precise volume of water is dispensed onto the modified surface. A camera captures the profile of the droplet, and software calculates the angle between the solid-liquid interface and the liquid-vapor interface. A low contact angle (< 90°) indicates a hydrophilic surface (expected for PEG coatings), while a high angle (> 90°) indicates a hydrophobic surface.[12]
Dynamic Light Scattering (DLS) for Nanoparticles
-
Objective: To measure the hydrodynamic diameter and assess the colloidal stability of coated nanoparticles.
-
Methodology: A suspension of the surface-modified nanoparticles in a relevant buffer (e.g., phosphate-buffered saline, PBS) is placed in a cuvette. A laser beam is passed through the suspension, and the light scattered by the particles is detected at a known angle. The fluctuations in scattering intensity over time are analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. Measurements taken over time or after exposure to high salt concentrations can reveal the stability of the coating.[4]
References
- 1. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum [mdpi.com]
- 2. Biocompatible Polymer-Grafted TiO2 Nanoparticle Sonosensitizers Prepared Using Phosphonic Acid-Functionalized RAFT Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Superparamagnetic Iron Oxide Nanoparticles Carrying Chemotherapeutics Improve Drug Efficacy in Monolayer and Spheroid Cell Culture by Enabling Active Accumulation | MDPI [mdpi.com]
- 8. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 11. par.nsf.gov [par.nsf.gov]
- 12. mdpi.com [mdpi.com]
AFM Characterization for m-PEG8-C10-Phosphonic Acid Monolayer Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) characterization for confirming the formation of m-PEG8-C10-phosphonic acid self-assembled monolayers (SAMs). It includes a detailed experimental protocol, comparative data with other relevant SAMs, and visual workflows to aid in experimental design and data interpretation.
Introduction
Self-assembled monolayers (SAMs) of this compound are of significant interest in drug development and biomaterial surface functionalization. The methoxy-terminated polyethylene glycol (m-PEG) chain provides a hydrophilic and protein-repellent surface, while the C10 alkyl chain and the phosphonic acid headgroup ensure robust anchoring to various metal oxide substrates such as titanium oxide, aluminum oxide, and indium tin oxide. Confirmation of a well-formed, uniform monolayer is critical for the intended application's success. Atomic Force Microscopy (AFM) is a powerful technique for characterizing these monolayers, providing nanoscale information on surface topography, thickness, and homogeneity.
This guide compares the expected AFM characteristics of this compound monolayers with those of a common alkylphosphonic acid, octadecylphosphonic acid (ODPA), to highlight the unique features of PEGylated surfaces.
Comparative Data of SAMs
The following table summarizes key quantitative data obtained from AFM and other surface analysis techniques for this compound and ODPA monolayers on a titanium oxide surface. This data is compiled from various studies on similar molecules and serves as a representative comparison.
| Parameter | This compound | Octadecylphosphonic acid (ODPA) | Key Differences & Implications |
| Monolayer Thickness (nm) | 4 - 6 | 2.0 - 2.5 | The significantly greater thickness of the this compound monolayer is due to the extended PEG chain, which adopts a brush-like conformation. This thickness is crucial for its protein-repellent properties. |
| Surface Roughness (RMS, nm) | 0.3 - 0.8 | 0.2 - 0.5[1] | The higher surface roughness of the PEGylated monolayer reflects the dynamic and flexible nature of the PEG chains, which are more disordered than the crystalline-like packing of alkyl chains in ODPA SAMs. |
| Water Contact Angle (°) | 30 - 50 | 105 - 115[2] | The low water contact angle of the this compound monolayer indicates a hydrophilic surface, a key characteristic for biocompatibility and resistance to non-specific protein adsorption. In contrast, the high contact angle of ODPA signifies a hydrophobic surface. |
| AFM Phase Imaging | Heterogeneous phase contrast | Homogeneous phase contrast | The heterogeneous phase contrast in AFM images of PEGylated SAMs arises from the varying density and mobility of the PEG chains. This can be used to assess the uniformity of the monolayer. ODPA typically shows a more uniform phase signal due to its well-ordered structure. |
Experimental Protocols
A detailed methodology for the formation and subsequent AFM characterization of an this compound monolayer is provided below.
I. Formation of this compound Monolayer
-
Substrate Preparation:
-
Use a titanium oxide (or other suitable metal oxide) substrate.
-
Clean the substrate by sequential sonication in acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of dry nitrogen.
-
Treat the substrate with UV-Ozone for 15-20 minutes to create a uniform oxide layer with surface hydroxyl groups.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in a 95:5 (v/v) ethanol/water solution.
-
Immerse the cleaned substrate in the phosphonic acid solution for 24 hours at room temperature.
-
After immersion, rinse the substrate thoroughly with the ethanol/water solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen.
-
Anneal the substrate at 120°C for 1 hour to promote covalent bond formation between the phosphonic acid headgroup and the substrate.
-
II. AFM Characterization
-
Instrumentation and Tip Selection:
-
Utilize an Atomic Force Microscope capable of operating in tapping mode (also known as intermittent contact mode).
-
Select a silicon cantilever with a sharp tip (nominal tip radius < 10 nm) and a resonant frequency in the range of 200-400 kHz.
-
-
Imaging Parameters:
-
Imaging Mode: Tapping mode is essential to minimize damage to the soft PEGylated monolayer.
-
Scan Size: Begin with larger scan sizes (e.g., 5 µm x 5 µm) to assess overall monolayer uniformity and identify any large-scale defects. Subsequently, use smaller scan sizes (e.g., 500 nm x 500 nm) for high-resolution imaging of the monolayer structure.
-
Scan Rate: Use a slow scan rate (e.g., 0.5 - 1 Hz) to ensure accurate tracking of the surface topography.
-
Setpoint Amplitude: Adjust the setpoint amplitude to a high value (typically 80-90% of the free air amplitude) to ensure gentle tapping and minimize tip-sample interaction forces.
-
-
Data Acquisition and Analysis:
-
Simultaneously acquire topography and phase images. The topography image will provide information on surface roughness, while the phase image can reveal variations in surface properties and help to distinguish the monolayer from the substrate.
-
To measure the monolayer thickness, a "scratch" can be made in the monolayer using the AFM tip in contact mode with a high applied force. The height difference between the intact monolayer and the exposed substrate can then be measured from a topography image of the scratched area.
-
Perform a root-mean-square (RMS) roughness analysis on several representative areas of the topography images to quantify the surface roughness.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this study.
Caption: Experimental workflow for monolayer formation and AFM analysis.
Caption: Relationship between molecular components and monolayer properties.
References
A Comparative Guide to Self-Assembled Monolayers for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of SAM Thickness
The thickness of a self-assembled monolayer is a critical parameter that influences its performance in applications such as biosensing and drug delivery. Ellipsometry is a primary technique for accurately measuring the thickness of these ultra-thin films. The following table summarizes ellipsometry-derived thickness data for various phosphonic acid and thiol-based SAMs, offering a point of comparison for researchers working with m-PEG8-C10-phosphonic acid.
| Molecule Type | Specific Molecule | Substrate | Layer Thickness (nm) |
| PEGylated Phosphonic Acid Copolymer | Multi-functionalized PEG copolymer | Metal Oxide Nanoparticles | ~10 |
| Alkylphosphonic Acid | Octadecylphosphonic acid (ODPA) | Silicon Oxide | Not specified, but forms monolayer |
| Alkylphosphonic Acid | 11-hydroxyundecylphosphonic acid (PUL) | Silicon Oxide | Not specified, but forms monolayer |
| Hexylphosphonic Acid (HPA) | n-hexanethiol | Zinc Oxide | ~0.6 |
| Alkyl Thiol | Octadecanethiol (ODT) | Gold | Assumed to be ~2.5 for simulation |
Note: The data presented is compiled from various studies and serves as a comparative reference. Direct measurement is recommended for specific applications.
Experimental Protocols
Formation of Phosphonic Acid Self-Assembled Monolayers
A common method for the formation of phosphonic acid SAMs on oxide surfaces is the Tethering by Aggregation and Growth (T-BAG) method.[1]
-
Substrate Preparation: Begin with a pre-cleaned silicon coupon (or other suitable oxide-containing substrate) of approximately 1x1 cm².
-
Solution Preparation: Prepare a 25 µM solution of the desired phosphonic acid (e.g., octadecylphosphonic acid) in dry tetrahydrofuran (THF).
-
Immersion: Place the cleaned substrate vertically in the phosphonic acid solution.
-
Evaporation: Allow the solvent to evaporate at room temperature.
-
Annealing: Heat the coated substrate in an oven at 140°C for 48 hours in air to promote the formation of a stable monolayer.[1]
-
Rinsing: After annealing, rinse the substrate to remove any non-covalently bonded molecules.
Characterization by Ellipsometry
Ellipsometry is a non-destructive optical technique ideal for characterizing the thickness of thin films.
-
Instrumentation: A null ellipsometer operating in the polarizer-compensator-sample-analyzer (PCSA) mode is typically used. A He-Ne laser with a wavelength of 632.8 nm is a common light source.
-
Measurement Setup: The angle of incidence is typically set to 60°. The compensator, a quarter-wave plate, is set with its optical axis at 45° to the plane of incidence.
-
Data Acquisition: Ex situ ellipsometry measurements are taken on the film surface after the SAM formation process is complete.
-
Modeling: The acquired data is fitted to a three-layer model (air-organic film-substrate) to determine the film thickness. For very thin films, it is common to assume a refractive index for the organic layer (e.g., 1.45) to calculate an effective "ellipsometric thickness".
Visualizing Experimental Workflows
Workflow for Surface Modification and Protein Resistance
The following diagram illustrates a typical workflow for modifying a surface with a phosphonic acid SAM to achieve protein resistance, a crucial step in the development of many biosensors and implantable devices.
Caption: Workflow for creating a protein-resistant surface using a phosphonic acid SAM.
Signaling Pathway for a Biosensor-Integrated Drug Delivery System
Phosphonic acid SAMs can be integral in the fabrication of biosensors that trigger a drug delivery response. The following diagram illustrates a conceptual signaling pathway for such a system.
Caption: Conceptual signaling pathway for a biosensor-actuated drug delivery system.
References
Comparing binding affinity of phosphonic acid vs. thiol anchors to gold surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of nanoscience and nanotechnology, enabling advancements in biosensing, drug delivery, and molecular electronics. The choice of anchor group, the chemical moiety that binds the monolayer to the gold surface, is critical in determining the stability and performance of the resulting device. This guide provides an objective comparison of two such anchor groups: the well-established thiol and the less conventional phosphonic acid, with a focus on their binding affinity to gold surfaces, supported by experimental data.
At a Glance: Thiol vs. Phosphonic Acid on Gold
| Feature | Thiol (-SH) on Gold | Phosphonic Acid (-PO(OH)₂) on Gold |
| Binding Mechanism | Chemisorption, forming a strong gold-thiolate (Au-S) covalent bond. | Primarily physisorption; evidence for strong covalent bonding is limited. |
| Binding Affinity | High | Generally considered to be significantly lower than thiols. |
| Stability | Forms stable SAMs, though susceptible to oxidation over time in ambient air. Stable for up to 7 days in Tris-buffered saline (TBS)[1]. | Less stable on gold compared to thiols. Phenylphosphonic acid desorbs at around 350 K[2]. In contrast, phosphonic acid SAMs on titanium are stable for up to 14 days in ambient air[1]. |
| Surface Coverage | Typically high, forming densely packed monolayers. | Lower, less ordered monolayers are expected due to weaker surface interaction. |
| Research Landscape | Extensively studied and well-characterized. | Limited studies are available for phosphonic acid directly on gold surfaces. |
Quantitative Comparison of Binding Affinity
Direct comparative studies on the binding affinity of phosphonic acids to gold are scarce in the literature. The thiol-gold interaction, however, has been extensively quantified.
Table 1: Quantitative Data for Thiol Anchors on Gold Surfaces
| Parameter | Value | Experimental Technique | Reference |
| S 2p Binding Energy (Bound Thiolate) | 162 eV | X-ray Photoelectron Spectroscopy (XPS) | [3] |
| S-Au Bond Energy | ~40 kcal/mol | [4] | |
| Surface Coverage | 4.1 ± 0.6 molecules/nm² (7-mercapto-4-methylcoumarin) | Refractive Index Grating Coupled-Surface Plasmon Resonance (GIXRF) | |
| 7.6 ± 1.1 molecules/nm² (3-mercapto-propanoic acid) | Refractive Index Grating Coupled-Surface Plasmon Resonance (GIXRF) | ||
| Adsorption Enthalpy (ΔH) | Chain-length dependent (more exothermic for longer chains) | Isothermal Titration Calorimetry (ITC) |
Note: The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the S-Au bond energy[4]. However, this is the intramolecular bond energy, not the binding energy of the phosphonic acid group to the gold surface. The desorption of phenylphosphonic acid from a gold surface at a relatively low temperature of 350 K suggests a much weaker surface interaction[2].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for forming and characterizing SAMs on gold surfaces.
Preparation of Self-Assembled Monolayers (SAMs)
Thiol SAMs on Gold: A widely used method for the preparation of alkanethiol SAMs on gold involves the immersion of a clean gold substrate into a dilute ethanolic solution of the desired thiol (typically 1 mM) for an extended period, often 18-24 hours, to ensure the formation of a well-ordered monolayer[5][6]. The substrates are then rinsed with ethanol and dried with a stream of nitrogen[1].
Phosphonic Acid SAMs on Gold: The formation of phosphonic acid-terminated SAMs directly on gold is not a standard procedure due to the weaker interaction. However, molecules containing both a thiol anchor and a terminal phosphonic acid group, such as 3-mercaptopropylphosphonic acid (MPPA), can be used to form such surfaces. In this case, the SAM is formed via the strong thiol-gold interaction. An improved rinsing protocol involving a base-acid wash can be employed to remove unbound thiols[7].
Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thiol SAMs on gold, XPS is used to confirm the presence of the sulfur-gold bond by observing the S 2p core level spectrum. A typical procedure involves using a monochromatic Al Kα X-ray source and referencing the binding energy scale to the Au 4f7/2 peak at 84.0 eV[3]. High-resolution spectra of the S 2p and C 1s regions are acquired to determine the chemical state of the adsorbed molecules[3].
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to monitor the formation of SAMs and to study binding kinetics. A typical SPR experiment involves immobilizing a ligand on a sensor chip and flowing an analyte over the surface. The binding is measured as a change in the refractive index at the sensor surface. For kinetic analysis of SAM formation, the change in the SPR signal is monitored over time as the thiol solution is flowed over the gold surface[8].
Visualizing the Process: Experimental Workflows
Conclusion
The choice between phosphonic acid and thiol anchors for gold surfaces is a critical decision in the design of functional nanomaterials. The thiol-gold linkage is a robust and well-characterized system, offering high stability and the formation of densely packed, ordered monolayers. This makes it the anchor of choice for a vast array of applications where a stable and reliable surface modification is paramount.
In contrast, the interaction of phosphonic acids with gold is significantly weaker and less understood. While phosphonic acids are excellent anchors for metal oxide surfaces, their utility on gold is limited by their lower binding affinity. For applications requiring functionalization of gold surfaces, thiols remain the superior choice. Researchers and drug development professionals should rely on the extensive and predictable chemistry of thiol-gold SAMs for creating reproducible and stable functional interfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. if.tugraz.at [if.tugraz.at]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioradiations.com [bioradiations.com]
Long-Term Stability of m-PEG8-C10-Phosphonic Acid Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface coatings is a critical factor in the performance and reliability of biomedical devices, drug delivery systems, and diagnostic platforms. This guide provides a comprehensive comparison of the long-term stability of m-PEG8-C10-phosphonic acid coatings against common alternatives, supported by experimental data and detailed protocols.
Executive Summary
Self-assembled monolayers (SAMs) of this compound offer a robust and stable surface modification for metal oxide substrates, such as titanium oxide and aluminum oxide, which are prevalent in biomedical applications. The phosphonic acid headgroup forms a strong, covalent bond with the oxide surface, providing superior hydrolytic stability compared to thiol- and silane-based coatings. This enhanced stability translates to a longer functional lifetime, reduced protein fouling, and more reliable performance in biological environments.
Comparative Long-Term Stability
The stability of a self-assembled monolayer is primarily determined by the strength and hydrolytic stability of the bond between the headgroup of the coating molecule and the substrate. Phosphonic acids, thiols, and silanes are the most common headgroups used for creating SAMs on various surfaces.
Key Findings:
-
Phosphonic Acid Coatings: Exhibit excellent long-term stability on metal oxide surfaces due to the formation of strong, hydrolytically stable metal-oxygen-phosphorus (M-O-P) bonds. Studies have shown that phosphonic acid SAMs can remain stable for extended periods, from weeks to months, in aqueous and biological media.
-
Thiol Coatings: Form well-ordered monolayers on noble metal surfaces like gold. However, the gold-sulfur (Au-S) bond is susceptible to oxidation and displacement by other sulfur-containing molecules, leading to gradual degradation of the monolayer, especially in complex biological fluids.
-
Silane Coatings: Can form stable monolayers on hydroxylated surfaces like silica and glass. However, their stability is highly dependent on the deposition conditions, as incomplete reactions and polymerization can lead to less stable films. The silicon-oxygen-silicon (Si-O-Si) bonds are also prone to hydrolysis over long periods in aqueous environments.
Table 1: Quantitative Comparison of Long-Term Stability
| Coating Type | Substrate | Medium | Timepoint | Retention / Stability |
| m-PEG-Phosphonic Acid (short chain) | Titanium Oxide | PBS | 28 days | >90% monolayer retention |
| Alkyl-Phosphonic Acid | Aluminum Oxide | Aqueous | 30 days | High stability, minimal desorption |
| m-PEG-Thiol | Gold | PBS | 14 days | Significant desorption (~30-40%) |
| Alkyl-Thiol | Gold | Cell Culture Media | 7 days | Gradual degradation and protein adsorption |
| m-PEG-Silane | Silica | Aqueous (pH 7.4) | 21 days | Moderate desorption (~20-30%) |
| Alkyl-Silane | Glass | PBS | 14 days | Noticeable degradation and loss of hydrophobicity |
Note: Data is compiled from multiple literature sources and represents typical performance. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
To ensure objective and reproducible assessment of long-term stability, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Long-Term Stability Assessment in Phosphate-Buffered Saline (PBS)
This protocol outlines a typical experiment to quantify the desorption of a SAM over time in a physiologically relevant buffer.
Workflow for Long-Term Stability Assessment
Benchmarking m-PEG8-C10-phosphonic acid Against Commercially Available Anti-Fouling Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The prevention of non-specific bio-adhesion, or biofouling, is a critical challenge in the development of advanced biomedical devices, biosensors, and drug delivery systems. The ideal anti-fouling surface should effectively resist the adsorption of proteins and the adhesion of cells, thereby maintaining device performance and preventing adverse biological responses. This guide provides a comparative analysis of m-PEG8-C10-phosphonic acid, a polyethylene glycol (PEG)-based self-assembled monolayer (SAM) forming molecule, against commercially available anti-fouling agents. The comparison is based on available data for protein and cell resistance, stability, and the underlying anti-fouling mechanisms.
Overview of Anti-Fouling Technologies
Anti-fouling surfaces are typically created by modifying a substrate with molecules that resist the adsorption of biomolecules. Two of the most successful strategies involve the use of PEGylated and zwitterionic surface coatings.
-
PEGylated Surfaces: Poly(ethylene glycol) (PEG) chains create a hydrophilic, sterically hindered layer that repels proteins and cells. The anti-fouling efficacy of PEG coatings is influenced by the chain length, grafting density, and the underlying attachment chemistry. This compound is designed to form a dense and stable SAM on various oxide-containing surfaces through its phosphonic acid headgroup, while the PEG8 chain provides the anti-fouling properties.
-
Zwitterionic Surfaces: Zwitterionic materials possess an equal number of positive and negative charges, resulting in a net neutral charge. This unique property allows them to strongly bind water molecules, forming a tightly associated hydration layer that acts as a physical and energetic barrier to protein adsorption and cell adhesion. Commercially available zwitterionic coatings often utilize sulfobetaine, carboxybetaine, or phosphorylcholine moieties.
Quantitative Performance Comparison
Direct comparative performance data for this compound against specific commercial anti-fouling agents is limited in publicly available literature. The following tables summarize representative quantitative data for various anti-fouling surfaces, compiled from multiple sources. It is crucial to note that these values were not obtained from head-to-head comparative studies and experimental conditions may vary.
Table 1: Protein Adsorption Resistance
| Anti-Fouling Agent/Surface | Substrate | Protein | Protein Adsorption (ng/cm²) | Source(s) |
| PEG-based | ||||
| PEG-Silane SAM | Silicon/Gold | Fibrinogen | < 5 | [1] |
| PEG-Thiol SAM | Gold | Fibrinogen | ~10 | [2] |
| PEG Polymer Brush | Glass | Fibrinogen | < 1 | [3] |
| Zwitterionic | ||||
| Poly(sulfobetaine methacrylate) (pSBMA) Brush | Gold | Fibrinogen | < 0.3 | [4] |
| Poly(carboxybetaine methacrylate) (pCBMA) Brush | Gold | Fibrinogen | < 0.3 | [1] |
| Phosphorylcholine-based Polymer | Various | Fibrinogen | < 5 | [5] |
| Other Commercial Surfaces | ||||
| Commercial Zwitterionic Coating (e.g., from Hydromer, ZwitterCo) | Various | Not Specified | >98% reduction compared to controls | [6][7] |
Table 2: Cell Adhesion Resistance
| Anti-Fouling Agent/Surface | Substrate | Cell Type | Cell Adhesion Reduction (%) | Source(s) |
| PEG-based | ||||
| PEG-grafted Polyurethane | Polymer | Platelets | > 90 | |
| PEG Hydrogel | Glass | Fibroblasts | > 95 | [8] |
| Zwitterionic | ||||
| pSBMA Brush | Gold | Platelets | > 99 | [4] |
| pCBMA Coating | Various | Bacteria (E. coli) | > 98 | [1] |
Stability of Phosphonic Acid-Based Self-Assembled Monolayers
The long-term performance of an anti-fouling coating is critically dependent on its stability in biological environments. Phosphonic acid SAMs are known to form strong, covalent-like bonds with a variety of metal oxide surfaces (e.g., TiO₂, Al₂O₃, Nb₂O₅), offering greater hydrolytic stability compared to thiol-gold linkages.[5] Studies have shown that while some initial desorption of phosphonic acid molecules can occur within the first few days of immersion in physiological solutions, a significant portion of the monolayer remains intact for extended periods (weeks to months).[5]
Experimental Protocols
Accurate and reproducible evaluation of anti-fouling performance is essential. The following are detailed methodologies for key experiments.
Protein Adsorption Assay using Surface Plasmon Resonance (SPR)
Objective: To quantify the amount of protein that adsorbs to a surface in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., gold-coated)
-
This compound solution (e.g., 1 mM in ethanol)
-
Solutions of commercially available anti-fouling agents for coating
-
Phosphate-buffered saline (PBS) as running buffer
-
Protein solution (e.g., 1 mg/mL Fibrinogen in PBS)
-
Regeneration solution (e.g., 0.5% SDS)
Procedure:
-
Surface Preparation:
-
Clean the SPR sensor chip with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone treatment. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).
-
For this compound, immerse the cleaned chip in the phosphonic acid solution for a specified time (e.g., 24 hours) to allow for SAM formation.
-
For commercial agents, follow the manufacturer's instructions for coating the sensor chip.
-
Rinse the coated chip thoroughly with ethanol and then PBS, and dry under a stream of nitrogen.
-
-
SPR Measurement:
-
Equilibrate the system by flowing PBS over the sensor surface until a stable baseline is achieved.
-
Inject the protein solution over the surface for a defined period (e.g., 10-15 minutes) to monitor the association phase.
-
Switch back to flowing PBS to monitor the dissociation of loosely bound protein.
-
Inject the regeneration solution to remove the adsorbed protein and prepare the surface for the next measurement.
-
-
Data Analysis:
-
The change in the SPR signal (measured in Resonance Units, RU) is directly proportional to the mass of adsorbed protein.
-
Convert the change in RU to surface concentration (ng/cm²) using the instrument's calibration factor (typically, 1 RU ≈ 1 pg/mm²).
-
Cell Adhesion Assay
Objective: To quantify the number of cells that adhere to a surface after a period of incubation.
Materials:
-
Substrates (e.g., glass coverslips, titanium coupons) coated with this compound or commercial anti-fouling agents.
-
Uncoated substrates as a control.
-
Cell culture medium appropriate for the cell type.
-
Cell suspension of known concentration (e.g., 1 x 10⁵ cells/mL).
-
Fluorescent stain for live cells (e.g., Calcein AM).
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Surface Preparation and Sterilization:
-
Prepare the coated and control substrates as described for the SPR assay.
-
Sterilize the substrates by immersion in 70% ethanol followed by UV irradiation.
-
-
Cell Seeding:
-
Place the sterile substrates in a sterile petri dish or multi-well plate.
-
Add the cell suspension to each well, ensuring the substrates are fully submerged.
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specified time (e.g., 4 or 24 hours).
-
-
Washing and Staining:
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Incubate the substrates with the fluorescent stain according to the manufacturer's protocol.
-
-
Imaging and Quantification:
-
Image multiple random fields of view on each substrate using a fluorescence microscope.
-
Use image analysis software to count the number of adherent cells per unit area.
-
-
Data Analysis:
-
Calculate the average cell density for each surface.
-
Express the cell adhesion resistance as a percentage reduction in cell density compared to the uncoated control.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of protein repulsion by PEGylated and zwitterionic surfaces.
Caption: General workflow for evaluating the performance of anti-fouling surfaces.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. The stability of self-assembled monolayers with time and under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of m-PEG8-C10-phosphonic Acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like m-PEG8-C10-phosphonic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Hazard Information (Based on Similar Compounds):
-
Acute Toxicity (Oral): May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[2] It must be collected and managed as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety protocols.[2]
-
-
Container Management:
-
Use a container that is compatible with the chemical. The original container or a high-density polyethylene (HDPE) container is suitable.
-
Keep the waste container tightly sealed except when adding waste.[4]
-
Ensure the container is in good condition and free from leaks.
-
-
Waste Collection and Storage:
-
Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), in the designated hazardous waste container.
-
The first rinse of chemically contaminated glassware must be collected as hazardous waste.[4]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong bases and oxidizing agents.[5]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company to arrange for pickup and disposal.[2]
-
Provide them with an accurate description of the waste, including its chemical name and any known hazards.
-
Quantitative Data Summary
The following table summarizes hazard classifications for a similar compound, m-PEG4-phosphonic acid, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data based on the Safety Data Sheet for m-PEG4-phosphonic acid.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
Personal protective equipment for handling m-PEG8-C10-phosphonic acid
This guide provides crucial safety and logistical information for handling m-PEG8-C10-phosphonic acid in a laboratory setting. The following procedures are based on best practices for handling similar phosphonic acid and PEGylated compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive guidance.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet for this compound was not located, data from analogous compounds such as m-PEG8-(CH2)12-phosphonic acid and other phosphonic acids indicate the following potential hazards.
Hazard Classification (Based on Analogous Compounds) [1][2]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Precautionary Statements [1][2]
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P270 | Do not eat, drink or smoke when using this product.[1][2] |
| P273 | Avoid release to the environment.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P391 | Collect spillage.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with concentrated forms of the acid in a certified chemical fume hood to contain any fumes or dust.[3]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile) should be worn.[5][6] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash goggles that meet ANSI Z.87.1 standards.[5][6] A face shield should be worn over safety glasses, especially when there is a risk of splashing.[5] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat is required to protect the skin and clothing.[5][7] |
| Respiratory Protection | Respirator | If engineering controls are insufficient to maintain exposure below permissible limits, or if dusts/aerosols are generated, a NIOSH-approved respirator should be used.[4][5] |
Handling Procedures:
-
Before use, ensure you have read and understood the chemical's SDS.
-
Wear all required PPE before handling the substance.[3]
-
Keep the container tightly closed when not in use.[3]
-
Avoid creating dust or aerosols.[2]
-
Use only in well-ventilated areas, preferably a fume hood.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a dry, cool, and well-ventilated place.[4]
-
Keep containers tightly closed.[4]
-
Store in a designated corrosives cabinet.[3]
-
Do not store with incompatible materials such as strong oxidizing agents or strong bases.[4]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, use an absorbent material to soak up the substance.
-
For solid spills, carefully sweep up and place into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
Do not allow the substance to enter drains or waterways.[9]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[10]
-
This chemical waste should never be disposed of down the drain or in regular trash.[11]
-
Waste material should be collected in a designated, compatible, and properly labeled hazardous waste container.[11]
-
Arrange for disposal through a licensed hazardous waste management company.[11]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11]
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
- 1. m-PEG8-(CH2)12-phosphonic acid|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pharmastate.academy [pharmastate.academy]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arkema.com [arkema.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
